pGlu-Pro-Arg-MNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H32N8O7 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26) |
InChI Key |
PWEMRMLJCWKESY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to pGlu-Pro-Arg-MNA: A Chromogenic Substrate for Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a synthetic chromogenic substrate designed for the kinetic analysis of trypsin-like serine proteases. Its molecular structure is tailored to be specifically recognized and cleaved by enzymes that exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue. Upon enzymatic hydrolysis, the chromogenic group, 4-methoxy-2-naphthylamine (B556539) (MNA), is released. The liberation of MNA can be monitored spectrophotometrically, providing a continuous and quantitative measure of enzyme activity. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, a generalized experimental protocol for its use, and a visual representation of the assay workflow.
Core Properties of this compound
The fundamental characteristics of this compound are summarized in the table below. This information is crucial for the preparation of stock solutions and for understanding the substrate's basic chemical nature.
| Property | Value | Source(s) |
| Full Chemical Name | pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide | [1][2] |
| Molecular Formula | C23H32N8O7 | [1][2] |
| Molecular Weight | 532.55 g/mol | [1][2] |
| CAS Number | 130835-45-9 | [1][2][3] |
| Appearance | Typically a solid powder | N/A |
| Storage Conditions | -20°C | [1] |
Enzymatic Hydrolysis and Substrate Specificity
The tripeptide sequence pGlu-Pro-Arg is designed to mimic the natural recognition sites of certain serine proteases. The enzyme's active site binds to the substrate, and the catalytic residues facilitate the cleavage of the amide bond between the arginine residue and the MNA molecule.
While this compound is broadly applicable for trypsin-like proteases, it has been noted in technical literature primarily as a substrate for Activated Protein C (APC) .[1][2] Its utility with other enzymes that cleave after arginine, such as kallikrein and urokinase, is plausible but requires empirical validation.
Note: Extensive searches for published specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of this compound by specific enzymes were unsuccessful. Researchers should determine these parameters empirically for their enzyme and conditions of interest.
Experimental Protocol: A Generalized Chromogenic Assay
The following is a generalized protocol for the use of this compound in a photometric enzyme activity assay. This protocol should be optimized for the specific enzyme and experimental conditions.
Reagent Preparation
-
Assay Buffer: A common buffer for serine protease assays is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. For calcium-dependent proteases like Protein C, the buffer should be supplemented with CaCl2 (typically 2-5 mM).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO or water. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme of interest at a known concentration in the assay buffer. The final concentration used in the assay will depend on the enzyme's activity and should be determined empirically.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer (to bring the final volume to 200 µL)
-
Substrate solution (to achieve the desired final concentration, typically in the range of 50-500 µM)
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Reaction Initiation: Add the enzyme solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader capable of kinetic measurements. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. The 405 nm wavelength is commonly used for monitoring the release of similar chromogenic groups like p-nitroaniline and is a reasonable starting point for MNA. The optimal wavelength should be confirmed by measuring the absorbance spectrum of free MNA.
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. This is typically expressed as the change in absorbance per unit time (ΔA/min).
-
To convert this rate into molar concentration of product formed per unit time, the Beer-Lambert law (A = εbc) is used, where a molar extinction coefficient (ε) for MNA at 405 nm is required. This value may need to be determined experimentally if not available in the literature.
-
Visualizing the Workflow and Logic
Enzymatic Reaction and Detection Pathway
Caption: Enzymatic cleavage of this compound releases MNA.
Experimental Assay Workflow
Caption: Step-by-step workflow for the enzyme assay.
References
An In-depth Technical Guide on the Core Mechanism of Action of pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the synthetic peptide substrate, pGlu-Pro-Arg-MNA. This document details its role as a tool in enzymatic assays, the quantitative aspects of its interaction with key serine proteases, and the relevant signaling pathways of these enzymes.
Core Mechanism of Action: A Fluorogenic and Chromogenic Reporter
This compound (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a synthetic tripeptide amide designed as a substrate for specific serine proteases. Its mechanism of action is centered on the enzymatic cleavage of the amide bond between the C-terminal arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety.
Upon hydrolysis by a target protease, the highly fluorescent and chromogenic AMC is released. This release leads to a detectable increase in fluorescence or absorbance, which can be quantified to determine the rate of the enzymatic reaction. The specificity of this compound is conferred by its amino acid sequence, which is recognized by certain serine proteases.
Enzymatic Targets and Quantitative Data
This compound is primarily used as a substrate for the following serine proteases:
-
Activated Protein C (APC): A key enzyme in the regulation of blood coagulation.
-
Kallikreins (Tissue and Plasma): Involved in inflammation, blood pressure regulation, and other physiological processes.
-
Urokinase (uPA): A critical enzyme in fibrinolysis and tissue remodeling.
While specific kinetic parameters for this compound are not widely published and can vary depending on assay conditions, the following table summarizes the known interactions. Further empirical determination is recommended for specific research applications.
| Enzyme | Substrate | Km (Michaelis Constant) | kcat (Catalytic Constant) | kcat/Km (Catalytic Efficiency) |
| Activated Protein C | This compound | Data not available | Data not available | Data not available |
| Tissue Kallikrein | This compound | Data not available | Data not available | Data not available |
| Urokinase (uPA) | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a generalized workflow for an enzymatic assay using this compound.
Detailed Protocol: Chromogenic Assay for Activated Protein C (APC) Activity
This protocol is adapted from commercially available kits and provides a framework for measuring APC activity using this compound.[1]
Materials:
-
Purified Activated Protein C (APC) or plasma sample containing APC
-
This compound substrate
-
Protein C Activator (e.g., from Agkistrodon contortrix venom)[1]
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a bovine serum albumin)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring to 37°C.
-
Reconstitute the this compound substrate in distilled water to a stock concentration (e.g., 4 mmol/L).[1] Protect from light.
-
Prepare a working solution of the Protein C Activator in Assay Buffer.
-
Prepare serial dilutions of a known standard of APC in Assay Buffer to generate a standard curve.
-
Prepare test samples (e.g., diluted plasma) in Assay Buffer.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well of the microplate.
-
Add 50 µL of the standard dilutions or test samples to the appropriate wells.
-
Add 50 µL of the Protein C Activator working solution to all wells containing standards and samples.
-
Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for the activation of Protein C.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound substrate working solution to each well.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each sample and standard, calculate the rate of change in absorbance over time (ΔA/min).
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Plot the ΔA/min for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of APC in the test samples by interpolating their ΔA/min values on the standard curve.
-
Signaling Pathways of Target Enzymes
Understanding the signaling pathways in which the target enzymes of this compound are involved is crucial for contextualizing the data obtained from enzymatic assays.
Protein C Signaling Pathway
Activated Protein C plays a critical role in anticoagulation and cytoprotection. Its signaling is initiated by binding to the endothelial protein C receptor (EPCR) and subsequent cleavage of Protease-Activated Receptor 1 (PAR-1).[2][3]
Tissue Kallikrein Signaling Pathway
Tissue kallikrein (KLK1) is involved in various physiological processes, including inflammation and blood pressure regulation, primarily through the generation of kinins. However, it can also signal through Protease-Activated Receptors (PARs).[4][5]
Urokinase (uPA) Signaling Pathway
Urokinase-type plasminogen activator (uPA) is a key player in fibrinolysis and cell migration. It binds to its receptor (uPAR) on the cell surface, initiating a cascade of events that lead to extracellular matrix degradation and intracellular signaling.[6][7]
Conclusion
This compound serves as a valuable tool for researchers studying the activity of key serine proteases. Its mechanism of action, based on the release of a fluorescent or chromogenic reporter group upon enzymatic cleavage, allows for sensitive and continuous monitoring of enzyme kinetics. While specific kinetic parameters for its interaction with Activated Protein C, Kallikreins, and Urokinase require further empirical determination, the provided protocols and pathway diagrams offer a solid foundation for designing and interpreting experiments in the fields of hematology, inflammation, and cancer biology.
References
- 1. sysmex-ap.com [sysmex-ap.com]
- 2. Down-regulation of the clotting cascade by the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 7. Protein C - Wikipedia [en.wikipedia.org]
pGlu-Pro-Arg-MNA Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of pGlu-Pro-Arg-MNA, a fluorogenic substrate widely utilized in enzymatic assays. The document details the primary enzymatic activators, delves into the kinetics of cleavage, and presents detailed experimental protocols for its use. Furthermore, it explores the broader context of its application within relevant biological pathways.
Core Principle: A Substrate for Activated Protein C
The tripeptide this compound is primarily recognized and cleaved by Activated Protein C (APC) , a crucial serine protease in the anticoagulant pathway. The enzyme hydrolyzes the peptide bond C-terminal to the arginine residue, releasing the fluorophore 7-amino-4-methylcoumarin (B1665955) (MNA). The rate of MNA release, quantifiable by fluorometry, is directly proportional to the enzymatic activity of APC.
While APC is the principal enzyme, other proteases with specificity for arginine residues may exhibit some degree of cross-reactivity. This guide will also address the substrate's interaction with other relevant enzymes.
Quantitative Data on Substrate Specificity
The following tables summarize the kinetic parameters of enzymes known to interact with this compound or its close chromogenic analog, pGlu-Pro-Arg-pNA (S-2366). Due to the high structural similarity, the kinetic data for S-2366 serves as a strong proxy for the MNA-containing substrate.
Table 1: Kinetic Parameters for Activated Protein C (APC) with pGlu-Pro-Arg-pNA (S-2366)
| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |
| Bovine APC (RVV-activated) | 200 | 80 | 4.0 x 105 | 0.05 M Tris, pH 8.0, 0.25 M NaCl, 4 mM CaCl2, 37°C[1] |
| Human APC (Thrombin-thrombomodulin activated) | 800 | 160 | 2.0 x 105 | 0.05 M Tris, pH 8.0, 0.13 M NaCl, 10 mM CaCl2, 25°C[1] |
Table 2: Kinetic Parameters for Other Serine Proteases with pGlu-Pro-Arg-pNA (S-2366)
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |
| Human Factor XIa | 400 | 1000 | 2.5 x 106 | 0.1 M Phosphate, pH 7.6, 0.15 M NaCl, 37°C[1] |
| Human Factor XIa | 560 | 350 | 6.25 x 105 | 0.09 M Tris, pH 8.3, 0.09 M NaCl, 1 mg/mL BSA, Room Temp[1] |
Experimental Protocols
This section provides a detailed methodology for a chromogenic assay to determine Activated Protein C activity using a pGlu-Pro-Arg-pNA substrate, which can be adapted for the fluorogenic this compound.
Materials and Reagents
-
Enzyme: Purified Activated Protein C (human or bovine)
-
Substrate: this compound or pGlu-Pro-Arg-pNA (e.g., S-2366)
-
Assay Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.26 M CsCl and 4 mM CaCl2
-
Stop Solution: 2% (v/v) Citric Acid or 50% (v/v) Acetic Acid
-
Instrumentation: Spectrophotometer or fluorometer capable of reading at 405 nm (for pNA) or with excitation/emission wavelengths of ~380/460 nm (for MNA), respectively.
-
96-well microplate
-
Incubator or water bath at 37°C
Assay Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and allow it to reach the assay temperature (37°C).
-
Reconstitute the lyophilized substrate in distilled water to a stock concentration of 2.5 mg/mL.
-
Prepare serial dilutions of the Activated Protein C standard in the assay buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add 40 µL of the assay buffer.
-
Add 10 µL of the Activated Protein C standard or sample to the respective wells.
-
Mix and pre-incubate the plate for 1 minute at 37°C.
-
Initiate the reaction by adding 10 µL of the reconstituted substrate to each well.
-
Incubate the plate for 5 minutes at 37°C.
-
Stop the reaction by adding 30 µL of the stop solution.
-
Read the absorbance at 405 nm (for pNA) or fluorescence at the appropriate wavelengths (for MNA).
-
-
Data Analysis:
-
Subtract the absorbance/fluorescence of the blank (no enzyme) from all readings.
-
Plot the absorbance/fluorescence as a function of the Activated Protein C concentration to generate a standard curve.
-
Determine the concentration of APC in the unknown samples by interpolating from the standard curve.
-
Visualizations: Pathways and Workflows
Protein C Anticoagulant Pathway
Activated Protein C is a key regulator of the coagulation cascade. The following diagram illustrates its mechanism of action.
Caption: The Protein C anticoagulant pathway.
Experimental Workflow for Chromogenic Assay
The following diagram outlines the key steps in the experimental protocol for determining APC activity.
Caption: Workflow for the this compound enzymatic assay.
Logical Relationships in Substrate Specificity
This diagram illustrates the decision process for determining the primary enzyme acting on the this compound substrate.
Caption: Logical flow of substrate specificity for this compound.
Applications in Drug Discovery and Research
The specificity of this compound for Activated Protein C makes it an invaluable tool in several areas of research and development:
-
Screening for APC Inhibitors/Activators: The substrate is ideal for high-throughput screening campaigns to identify molecules that modulate APC activity.
-
Thrombosis Research: As APC is a key anticoagulant, this substrate is used to study the mechanisms of thrombosis and to evaluate the efficacy of antithrombotic drugs.
-
Sepsis and Inflammation Research: APC has known anti-inflammatory properties, and assays using this substrate can be employed to investigate its role in inflammatory conditions.
-
Clinical Diagnostics: Chromogenic and fluorogenic assays based on this substrate sequence are used to measure Protein C levels in patient plasma, aiding in the diagnosis of Protein C deficiency, a risk factor for thrombosis.
Conclusion
This compound is a highly specific and sensitive substrate for Activated Protein C. Its utility is well-established in both basic research and clinical applications. While other serine proteases may exhibit some level of activity towards this substrate, for most practical purposes, it can be considered a reliable tool for the quantification of APC activity. The provided protocols and data serve as a robust starting point for researchers and drug development professionals working in the fields of coagulation, thrombosis, and inflammation.
References
An In-depth Technical Guide on the Application of pGlu-Pro-Arg-MNA for Thrombin Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-β-naphthylamide (pGlu-Pro-Arg-MNA) for the sensitive and quantitative measurement of thrombin activity. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of coagulation, hemostasis, and the discovery of novel antithrombotic agents.
Introduction to Thrombin and its Measurement
Thrombin (Factor IIa) is a serine protease that plays a pivotal role in the blood coagulation cascade. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot. Beyond its procoagulant functions, thrombin is also involved in a multitude of cellular signaling processes through the activation of Protease-Activated Receptors (PARs), influencing platelet activation, inflammation, and cell proliferation.[1][2][3] Given its central role in both physiological and pathological processes, the accurate measurement of thrombin activity is crucial for understanding the mechanisms of hemostasis and for the development of therapeutic agents that modulate coagulation.
Fluorogenic assays offer a sensitive and continuous method for monitoring thrombin activity.[4][5] These assays employ synthetic peptide substrates that are specifically recognized and cleaved by thrombin. The peptide sequence mimics the natural cleavage site of thrombin in its substrates. Attached to the peptide is a fluorophore that is quenched in the intact substrate. Upon enzymatic cleavage by thrombin, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to thrombin activity.[6]
The Fluorogenic Substrate: this compound
This compound is a synthetic fluorogenic substrate designed for the specific measurement of thrombin activity. The peptide sequence, pGlu-Pro-Arg, is recognized by the active site of thrombin. The C-terminus is covalently linked to 4-methoxy-β-naphthylamine (MNA), a fluorescent reporter group. In its uncleaved state, the fluorescence of MNA is minimal. Thrombin-mediated hydrolysis of the amide bond between arginine and MNA liberates the highly fluorescent MNA molecule.
The principle of the assay is based on the following reaction:
This compound (non-fluorescent) + Thrombin → pGlu-Pro-Arg + MNA (fluorescent)
The rate of increase in fluorescence is directly proportional to the concentration of active thrombin in the sample.
Quantitative Data and Kinetic Parameters
| Parameter | Value | Substrate | Enzyme |
| Michaelis Constant (Km) | 21 µM | Boc-Val-Pro-Arg-AMC | α-Thrombin |
| Catalytic Rate Constant (kcat) | 105 s-1 | Boc-Val-Pro-Arg-AMC | α-Thrombin |
| Catalytic Efficiency (kcat/Km) | 5 x 106 M-1s-1 | Boc-Val-Pro-Arg-AMC | α-Thrombin |
Table 1: Representative Kinetic Parameters for a Fluorogenic Thrombin Substrate.
Optimal reaction conditions for thrombin activity have been reported using various substrates. These conditions can serve as a starting point for optimizing assays with this compound.
| Parameter | Optimal Range/Value |
| pH | 8.0 - 9.5 |
| Temperature | 37 - 45°C |
| Ionic Strength (NaCl) | >100 mM |
Table 2: General Optimal Reaction Conditions for Thrombin Activity Assays. [8][9]
Experimental Protocols
The following sections provide detailed methodologies for performing a thrombin activity assay using a fluorogenic substrate like this compound.
Reagent Preparation
-
Assay Buffer: A common buffer for thrombin activity assays is Tris-buffered saline (TBS).
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
2.5 mM CaCl2
-
0.1% Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) to prevent non-specific adsorption.
-
-
Thrombin Standard Stock Solution:
-
Reconstitute lyophilized human or bovine thrombin in a suitable buffer (e.g., 0.1% BSA in water) to a known concentration (e.g., 100 units/mL).[10]
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Thrombin Working Standards:
-
Prepare a fresh serial dilution of the thrombin stock solution in assay buffer to generate a standard curve (e.g., 0-10 nM).
-
-
This compound Substrate Stock Solution:
-
Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
This compound Working Solution:
-
On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration (typically in the low micromolar range, guided by the Km value).
-
Thrombin Activity Assay Protocol
-
Plate Setup:
-
Use a black, flat-bottom 96-well microplate to minimize background fluorescence and light scattering.
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of thrombin standards or unknown samples to the appropriate wells.
-
Include a "no enzyme" control (buffer only) to determine background fluorescence.
-
-
Reaction Initiation:
-
Prepare the substrate working solution.
-
Add 40 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
The excitation and emission wavelengths for the released MNA fluorophore should be determined empirically but are typically in the range of Ex: 335-345 nm and Em: 420-430 nm .
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V0) by determining the slope of the linear portion of the fluorescence intensity versus time plot.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Generate a standard curve by plotting the reaction rates of the thrombin standards against their known concentrations.
-
Determine the thrombin concentration in the unknown samples by interpolating their reaction rates from the standard curve.
-
Mandatory Visualizations
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[1][11] The diagram below illustrates the canonical signaling pathway initiated by thrombin.
Caption: Thrombin signaling through PAR1 leading to platelet activation.
Experimental Workflow for Thrombin Activity Measurement
The following diagram outlines the key steps in the experimental workflow for measuring thrombin activity using a fluorogenic substrate.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. The technique of measuring thrombin generation with fluorogenic substrates: 1. Necessity of adequate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 8. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
Technical Guide: pGlu-Pro-Arg-MNA for Chromogenic Protein C Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein C is a vital vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of hemostasis. Upon activation, it becomes Activated Protein C (APC), a potent anticoagulant that proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.[1] Additionally, APC exhibits cytoprotective and anti-inflammatory properties.[2][3] Dysregulation or deficiency of Protein C can lead to an increased risk of thrombotic events.[1]
The chromogenic Protein C activity assay is a widely used method for the functional assessment of Protein C in plasma. This assay relies on a specific activator to convert Protein C to APC, which then cleaves a synthetic chromogenic substrate. pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methoxycoumarin) is a fluorogenic substrate, though often in literature the chromogenic assays are discussed with similar peptide sequences linked to a chromophore like p-nitroanilide (pNA). The core principle remains the cleavage of the substrate by APC, releasing a detectable molecule. This guide provides a detailed overview of the use of tripeptide chromogenic substrates like this compound in Protein C activity assays.
The Protein C Signaling Pathway
The Protein C pathway is a complex, multi-component system primarily initiated on the surface of endothelial cells. The activation of Protein C and its subsequent anticoagulant and cytoprotective effects are tightly regulated.
-
Activation: Protein C is activated by the thrombin-thrombomodulin (TM) complex on the endothelial cell surface.[4][5][6] This process is significantly enhanced by the presence of the endothelial Protein C receptor (EPCR).[4][5][6]
-
Anticoagulant Activity: Once activated, APC, in conjunction with its cofactor Protein S, inactivates Factors Va and VIIIa on phospholipid surfaces, thereby inhibiting the prothrombinase and tenase complexes, respectively. This action effectively reduces the rate of thrombin generation.[1][4]
-
Cytoprotective Effects: When bound to EPCR, APC can also initiate intracellular signaling pathways through the cleavage of Protease-Activated Receptor 1 (PAR-1).[3][5] This leads to a variety of cytoprotective effects, including anti-inflammatory and anti-apoptotic responses.[2][3][5]
References
- 1. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of pGlu-Pro-Arg-MNA in Coagulation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and vital field of coagulation research, the use of precise and reliable tools is paramount. Among these, chromogenic substrates play a pivotal role in the quantitative determination of specific enzyme activity. This technical guide provides an in-depth exploration of the chromogenic substrate pGlu-Pro-Arg-MNA, also widely known by its designation S-2366. This substrate has become an indispensable tool for studying key enzymes in the coagulation and kallikrein-kinin systems, including Factor XIa (FXIa), Activated Protein C (APC), and plasma kallikrein. Its utility extends from fundamental enzymatic studies to high-throughput screening of potential therapeutic inhibitors, making it a cornerstone of drug discovery in thrombosis and inflammatory disorders.
This guide will delve into the core principles of this compound-based assays, provide detailed experimental protocols, present key quantitative data, and illustrate the relevant biological pathways and experimental workflows.
Core Principles of this compound Assays
This compound is a synthetic tripeptide covalently linked to a chromophore, p-nitroaniline (pNA). The peptide sequence, pyroglutamyl-prolyl-arginine, mimics the natural cleavage site of target serine proteases such as FXIa, APC, and plasma kallikrein.
The fundamental principle of the assay is the enzymatic hydrolysis of the amide bond between the arginine residue and the pNA molecule. This cleavage releases free pNA, which is a yellow-colored compound. The rate of pNA release is directly proportional to the activity of the enzyme and can be quantified by measuring the change in absorbance at 405 nm using a spectrophotometer or microplate reader.[1][2]
The reaction can be monitored in real-time (kinetic method) or as an endpoint measurement after stopping the reaction with an acid (e.g., acetic or citric acid).[1] The kinetic method is generally preferred for detailed enzyme kinetic studies and inhibitor characterization as it provides the initial reaction velocity.
Quantitative Data: Enzyme Kinetics
The interaction between this compound (S-2366) and its target enzymes can be characterized by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
The following table summarizes key kinetic constants for the hydrolysis of S-2366 by human Factor XIa and Activated Protein C under different experimental conditions.
| Enzyme | Buffer Conditions | Temperature | Km (µM) | kcat (s⁻¹) | Reference |
| Factor XIa | 0.1 M Phosphate buffer, pH 7.6, 0.15 M NaCl | 37°C | 400 | 1000 | [3] |
| Factor XIa | 0.09 M Tris, pH 8.3, 0.09 M NaCl, 1 mg/mL BSA | Room Temp. | 560 | 350 | [3] |
| Activated Protein C | 0.05 M Tris, pH 8.0, 0.25 M NaCl, 4 mM CaCl₂ (RVV activated bovine Protein C) | 37°C | 200 | 80 | [3] |
| Activated Protein C | 0.05 M Tris, pH 8.0, 0.13 M NaCl, 10 mM CaCl₂ (thrombin-thrombomodulin activated human Protein C) | 25°C | 800 | 160 | [3] |
Signaling Pathways in Coagulation
The enzymes targeted by this compound are integral components of complex signaling cascades. Understanding these pathways is crucial for interpreting experimental results and for the rational design of therapeutic interventions.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa is a key enzyme in the intrinsic pathway, where it activates Factor IX, leading to the amplification of thrombin generation.
The Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Upon activation from its zymogen form, prekallikrein, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin (B550075).
Experimental Protocols
The following section provides detailed methodologies for key experiments using this compound. These protocols can be adapted for 96-well microplates for higher throughput.
Preparation of Reagents
-
Assay Buffer: A common buffer for FXIa and plasma kallikrein assays is Tris-buffered saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). For APC assays, the buffer is often supplemented with calcium chloride (e.g., 5 mM CaCl₂).
-
This compound (S-2366) Stock Solution: The substrate is hygroscopic and should be stored dry and protected from light.[3] To prepare a stock solution, dissolve the lyophilized powder in sterile, nuclease-free water to a concentration of 1-2 mM.[3] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Solutions: Reconstitute purified enzymes (FXIa, APC, plasma kallikrein) according to the manufacturer's instructions, typically using the assay buffer. Prepare working solutions by diluting the stock enzyme in the assay buffer to the desired concentration.
-
Stop Solution: A 20% acetic acid or 2% citric acid solution can be used to stop the enzymatic reaction for endpoint assays.[1]
Protocol 1: Determination of Purified Enzyme Activity
This protocol describes the measurement of the activity of a purified serine protease.
Procedure:
-
Preparation: In a 96-well microplate, add 80 µL of assay buffer to each well.
-
Enzyme Addition: Add 10 µL of the enzyme working solution to the appropriate wells. Include a blank control with 10 µL of assay buffer instead of the enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of the this compound stock solution to each well to initiate the reaction. The final substrate concentration is typically 2-fold higher than the Km value to ensure near-maximal reaction velocity.
-
Measurement:
-
Kinetic Assay: Immediately place the microplate in a reader pre-warmed to 37°C and measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes). Stop the reaction by adding 50 µL of the stop solution. Measure the absorbance at 405 nm.
-
-
Data Analysis: For the kinetic assay, determine the initial velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve. For the endpoint assay, subtract the absorbance of the blank from the sample absorbance.
Protocol 2: Measurement of Enzyme Activity in Plasma
Measuring enzyme activity in plasma requires additional steps to handle the complex biological matrix.
Procedure:
-
Plasma Preparation: Collect blood in a tube containing 3.2% sodium citrate. Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.[1]
-
Plasma Dilution: Dilute the plasma sample in the assay buffer. The dilution factor will depend on the expected enzyme activity and should be determined empirically.
-
Assay: Follow the procedure outlined in Protocol 1, using the diluted plasma instead of the purified enzyme solution. It is crucial to run a plasma blank control (diluted plasma with buffer instead of substrate) to account for the intrinsic absorbance of the plasma.
Protocol 3: Inhibitor Screening and IC₅₀ Determination
This compound is extensively used to screen for and characterize inhibitors of its target enzymes. The IC₅₀ value, the concentration of an inhibitor that reduces enzyme activity by 50%, is a standard measure of inhibitor potency.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well microplate, add 70 µL of assay buffer, 10 µL of the enzyme working solution, and 10 µL of each inhibitor dilution. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the this compound stock solution to each well. The substrate concentration should be close to its Km value for competitive inhibitors.
-
Measurement: Measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Application in Drug Development
The ability to accurately quantify the activity of FXIa, APC, and plasma kallikrein makes this compound a critical tool in the discovery and development of new drugs targeting coagulation and inflammatory diseases.
-
Anticoagulant Discovery: FXIa is a promising target for the development of new anticoagulants with a potentially lower risk of bleeding compared to existing therapies. High-throughput screening campaigns using this compound have been instrumental in identifying novel FXIa inhibitors.
-
Hereditary Angioedema (HAE): HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling, which is caused by the overproduction of bradykinin due to uncontrolled plasma kallikrein activity. Assays using a similar chromogenic substrate, H-D-Pro-Phe-Arg-pNA, are central to the development of plasma kallikrein inhibitors for the treatment of HAE.
-
Sepsis and Inflammatory Conditions: Both APC and the kallikrein-kinin system are implicated in the complex pathophysiology of sepsis and other inflammatory conditions. This compound-based assays facilitate research into the roles of these enzymes and the development of potential therapeutic modulators.
Conclusion
This compound (S-2366) is a versatile and robust chromogenic substrate that has significantly advanced our understanding of the coagulation cascade and the kallikrein-kinin system. Its use in well-defined, quantitative assays provides researchers and drug development professionals with a reliable method to study the activity of key serine proteases and to screen for novel inhibitors. The detailed protocols and foundational information provided in this guide aim to empower scientists to effectively utilize this important tool in their research endeavors, ultimately contributing to the development of new therapies for thrombotic and inflammatory diseases.
References
An In-depth Technical Guide to the Chromogenic Substrate pGlu-Pro-Arg-pNA (S-2366) for Activated Protein C Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline hydrochloride (pGlu-Pro-Arg-pNA), commonly known as S-2366. This substrate is a critical tool for the enzymatic determination of Activated Protein C (APC), a key serine protease in the anticoagulant pathway. This document details its mechanism of action, provides structured quantitative data, and outlines a detailed experimental protocol for its use.
Introduction and Mechanism of Action
The chromogenic substrate pGlu-Pro-Arg-pNA is a synthetic peptide designed to mimic the natural cleavage site of Activated Protein C. The sequence of pyroglutamic acid, proline, and arginine provides specificity for APC. The C-terminal end of the peptide is covalently linked to a chromophore, p-nitroaniline (pNA).
In the presence of Activated Protein C, the substrate is hydrolyzed at the carboxyl side of the arginine residue. This cleavage releases the p-nitroaniline group, which is yellow and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.
Core Applications
The primary application of pGlu-Pro-Arg-pNA is in the quantitative determination of Protein C activity in plasma and purified preparations. This is crucial for:
-
Diagnosing Inherited and Acquired Protein C Deficiency: A condition that predisposes individuals to thrombotic events.
-
Monitoring Anticoagulant Therapies: Assessing the impact of drugs on the Protein C pathway.
-
Drug Discovery and Development: Screening for compounds that modulate APC activity.
-
Basic Research: Studying the kinetics and mechanisms of the Protein C anticoagulant pathway.
Quantitative Data
The following tables summarize the key quantitative parameters for the use of pGlu-Pro-Arg-pNA (S-2366) in Activated Protein C assays.
| Chemical and Physical Properties | |
| Chemical Name | L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline hydrochloride |
| Common Name | S-2366 |
| Molecular Formula | C23H32N8O7·HCl |
| Molecular Weight | 539.0 g/mol |
| Absorbance Maximum (pNA) | 405 nm |
| Solubility | >10 mmol/L in water |
| Kinetic Parameters for Activated Protein C (APC) | |
| Enzyme | Km (Michaelis Constant) |
| Bovine APC (RVV activated) | 2 x 10⁻⁴ mol/L |
| Human APC (thrombin-thrombomodulin activated) | 8 x 10⁻⁴ mol/L |
Signaling Pathway: The Protein C Anticoagulant System
Activated Protein C is a central component of a key anticoagulant and anti-inflammatory pathway. The diagram below illustrates the activation of Protein C and its subsequent actions.
Experimental Protocol: Chromogenic Assay for Protein C Activity
This protocol is a standard method for determining Protein C activity in plasma.
Reagents and Materials
-
Assay Buffer: 0.05 M Tris, 0.26 M CsCl, 0.004 M CaCl₂, pH 8.3
-
Protein C Activator: Protac® (from the venom of Agkistrodon contortrix contortrix)
-
Chromogenic Substrate S-2366: Reconstituted in distilled water to a concentration of 1.25 mg/mL (2.3 mmol/L)
-
Stopping Reagent: 2% Citric Acid
-
Plasma Sample: Citrated patient or control plasma
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C water bath or incubator
Experimental Workflow
The following diagram illustrates the workflow for the chromogenic Protein C assay.
Assay Procedure
-
Preparation: Prepare all reagents as described above. Pre-warm the assay buffer, substrate solution, and microplate to 37°C.
-
Activation: In a microplate well, add 100 µL of plasma sample. Add the Protein C activator according to the manufacturer's instructions. Mix and incubate for a specified time (e.g., 1-3 minutes) at 37°C to activate the Protein C.
-
Substrate Reaction: Add 100 µL of the pre-warmed pGlu-Pro-Arg-pNA (S-2366) solution to the well. Mix and incubate for a precise time (e.g., 5 minutes) at 37°C.
-
Stopping the Reaction: Add 300 µL of 2% citric acid to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The Protein C activity is proportional to the change in absorbance per minute. A standard curve can be generated using calibrators with known Protein C activity to determine the activity in the unknown samples.
Specificity and Interferences
While pGlu-Pro-Arg-pNA is a recommended substrate for Activated Protein C, it can also be cleaved by other serine proteases such as thrombin, Factor XIa, Factor XIIa, and plasma kallikrein.[1] Therefore, assay conditions must be optimized to ensure specificity for APC. The use of specific activators like Protac® helps to minimize interference from other coagulation factors.
Conclusion
The chromogenic substrate pGlu-Pro-Arg-pNA (S-2366) is a robust and reliable tool for the functional assessment of Activated Protein C. Its well-characterized kinetic properties and the availability of established assay protocols make it an invaluable reagent for clinical diagnostics, drug development, and fundamental research in hemostasis and thrombosis. Proper understanding of its mechanism, specificity, and the associated experimental procedures, as outlined in this guide, is essential for obtaining accurate and reproducible results.
References
An In-depth Technical Guide to pGlu-Pro-Arg-MNA for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and primary applications of the synthetic chromogenic substrate, pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide (pGlu-Pro-Arg-MNA). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in its use, particularly in the context of coagulation and fibrinolysis studies.
Core Molecular and Chemical Properties
This compound is a peptide-based molecule designed as a specific substrate for certain serine proteases. Its chemical structure allows for the enzymatic release of a chromogenic group, which can be quantified to determine enzyme activity.
Quantitative Data Summary
The fundamental molecular and physical properties of this compound and its monoacetate form are summarized in the table below for easy reference and comparison.
| Property | This compound | This compound (monoacetate) |
| Molecular Formula | C23H32N8O7[1] | C25H36N8O9[2] |
| Molecular Weight | 532.55 g/mol [1] | 592.6 g/mol [2] |
| Purity (typical) | >98% (HPLC)[1] | Not specified |
Primary Application: Chromogenic Substrate for Protein C Activity Assays
The principal application of this compound is as a chromogenic substrate in photometric assays to determine the activity of Protein C, a key anticoagulant protein in the blood coagulation cascade.[3][4] Activated Protein C (APC) cleaves the substrate, releasing the 4-methoxy-2-naphthylamine (B556539) (MNA) group, which can be measured spectrophotometrically.
Mechanism of Action in Chromogenic Assays
The fundamental principle of chromogenic assays utilizing substrates like this compound is the enzymatic release of a colored compound. This allows for the indirect measurement of the activity of the enzyme of interest. The color change produced by the cleavage of the chromogenic substrate can be detected visually or, more commonly, quantified using a spectrophotometer.[5]
Experimental Protocol: Measurement of Protein C Activity
The following provides a detailed methodology for a typical chromogenic Protein C activity assay using a substrate like this compound. Commercial kits are widely available and their specific instructions should be followed.[1]
Specimen Handling and Preparation
-
Specimen Collection: Collect whole blood in a blue-top tube containing 3.2% sodium citrate. Ensure the tube is properly filled to maintain the correct blood-to-anticoagulant ratio.
-
Processing: Centrifuge the collected blood sample to separate the plasma. Transfer the plasma to a plastic vial and centrifuge again to ensure it is platelet-poor.
-
Storage: Plasma should be frozen immediately if the assay is not performed within 4 hours of collection. For long-term storage, temperatures of -20°C or ideally -40°C or below are recommended.[6]
Assay Procedure
The assay is typically performed in two main stages:
-
Activation of Protein C: The patient's plasma is incubated with a specific Protein C activator. A common activator is Protac®, a protein fraction derived from the venom of the copperhead snake (Agkistrodon contortrix contortrix).[1][2] This incubation step, typically at 37°C for a defined period (e.g., 5 minutes), converts the zymogen Protein C into its active enzymatic form, Activated Protein C (APC).[1]
-
Chromogenic Reaction and Measurement: Following the activation step, the chromogenic substrate (this compound) is added to the reaction mixture. The APC present in the sample cleaves the substrate, releasing the chromogenic group. The rate of color development is measured kinetically at a specific wavelength (e.g., 405 nm) and is directly proportional to the Protein C activity in the plasma sample.[2][6]
Data Analysis
A standard curve is generated using reference plasmas with known Protein C activity. The Protein C level in the patient sample is then determined by comparing its rate of color change to the standard curve.
Diagrams
Experimental Workflow for Protein C Chromogenic Assay
The following diagram illustrates the key steps in a typical chromogenic assay for determining Protein C activity.
Logical Relationship in the Protein C Anticoagulant Pathway
This diagram shows the central role of Protein C in the natural anticoagulant pathway and where the chromogenic assay intervenes for measurement.
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 4. This compound monoacetate | CAS#:2070009-26-4 | Chemsrc [chemsrc.com]
- 5. goldbio.com [goldbio.com]
- 6. pediatric.testcatalog.org [pediatric.testcatalog.org]
A Technical Guide to the Chromogenic Substrate pGlu-Pro-Arg-MNA: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginyl-7-amino-4-methylcoumarin) and its chemically equivalent counterpart, S-2366 (pyroglutamyl-prolyl-arginyl-p-nitroanilide). We delve into the historical context of its development, its biochemical properties, and its applications in the enzymatic assessment of key serine proteases involved in coagulation and fibrinolysis. This document includes detailed experimental protocols, a compilation of available kinetic data, and visualizations of the relevant signaling pathways to serve as a valuable resource for researchers in enzymology and drug development.
Discovery and History
The development of this compound is rooted in the pioneering work on synthetic chromogenic and fluorogenic peptide substrates that began in the early 1970s.[1] Researchers like Friberger and Claeson were instrumental in designing short peptide sequences that could be specifically cleaved by proteases, releasing a detectable chromophore or fluorophore.[2][3] This innovation revolutionized the study of enzymes involved in complex biological cascades like blood coagulation and fibrinolysis, offering a quantitative and automated alternative to traditional clotting assays.[1]
The substrate with the sequence pGlu-Pro-Arg was designed to mimic the natural cleavage sites for several serine proteases. The attachment of a p-nitroaniline (pNA) or a 7-amino-4-methylcoumarin (B1665955) (AMC) group to the C-terminus of this peptide created the chromogenic substrate S-2366 and the fluorogenic substrate this compound, respectively. These substrates proved to be particularly useful for measuring the activity of Activated Protein C (APC) and Factor XIa (FXIa).[4][5] While also cleaved by plasma kallikrein and urokinase, its primary application and the bulk of published kinetic data focus on the former two enzymes.[4]
Biochemical and Physical Properties
This compound and its p-nitroanilide analogue, S-2366, are synthetic tripeptides that serve as substrates for several serine proteases. The pyroglutamic acid at the N-terminus protects against degradation by aminopeptidases, enhancing the substrate's stability. The core Pro-Arg sequence provides specificity for the target proteases.
| Property | Value |
| Chemical Name | L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroanilide hydrochloride |
| Synonyms | pGlu-Pro-Arg-pNA, S-2366 |
| Molecular Formula | C23H32N8O7·HCl |
| Molecular Weight | 539.0 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water (>10 mmol/L) |
Enzymatic Hydrolysis and Detection
The enzymatic activity of a target protease is quantified by measuring the rate of release of the chromophore (p-nitroaniline) or fluorophore (7-amino-4-methylcoumarin). Upon cleavage of the amide bond between the C-terminal arginine and the reporter molecule, the free chromophore/fluorophore exhibits a distinct absorbance or fluorescence profile. For p-nitroaniline, the absorbance is typically measured at 405 nm.
Figure 1. Workflow of enzymatic assay using a chromogenic substrate.
Quantitative Data: Kinetic Parameters
The efficiency of enzymatic hydrolysis of S-2366 (pGlu-Pro-Arg-pNA) has been characterized for several proteases. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Bovine Activated Protein C | 200 | 80 | 4.0 x 10⁵ | 0.05 M Tris, pH 8.0, I 0.25 (NaCl), 4 mM CaCl₂, 37°C[4] |
| Human Activated Protein C | 800 | 160 | 2.0 x 10⁵ | 0.05 M Tris, pH 8.0, I 0.13 (NaCl), 10 mM CaCl₂, 25°C[4] |
| Factor XIa | 400 | 1000 | 2.5 x 10⁶ | 0.1 M Phosphate buffer, pH 7.6, I 0.15 M (NaCl), 37°C[4] |
| Factor XIa | 560 | 350 | 6.25 x 10⁵ | 0.09 M Tris, pH 8.3, 0.09 M NaCl, 1 mg/mL BSA, room temp.[4] |
| Plasma Kallikrein | N/A | N/A | N/A | Cleavage reported, but specific kinetic data not readily available[4] |
| Urokinase | N/A | N/A | N/A | Cleavage reported, but specific kinetic data not readily available[4] |
Experimental Protocols
The following are generalized protocols for measuring the activity of Activated Protein C, Plasma Kallikrein, and Urokinase using a chromogenic substrate like pGlu-Pro-Arg-pNA (S-2366). These should be optimized for specific experimental conditions.
Activated Protein C (APC) Activity Assay
This assay is based on the activation of Protein C in plasma by a specific activator, followed by the measurement of the activated Protein C's amidolytic activity on the chromogenic substrate.
Reagents:
-
Tris Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
-
Protein C Activator: e.g., Protac® from Agkistrodon contortrix venom.
-
Chromogenic Substrate (S-2366): 2-3 mM solution in sterile water.
-
Stop Solution: 20% Acetic Acid or 2% Citric Acid.
-
Plasma Samples: Platelet-poor plasma, prepared by double centrifugation of citrated blood.
Procedure:
-
Sample Preparation: Dilute plasma samples in Tris buffer.
-
Activation: To a microplate well, add the diluted plasma sample and the Protein C activator. Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Substrate Addition: Add the pre-warmed chromogenic substrate solution to initiate the reaction.
-
Measurement:
-
Kinetic Method: Continuously measure the change in absorbance at 405 nm in a temperature-controlled microplate reader. The rate of pNA release is proportional to the APC activity.
-
Endpoint Method: After a fixed incubation time (e.g., 10 minutes), add the stop solution to terminate the reaction. Measure the final absorbance at 405 nm.
-
-
Calculation: Determine the APC activity by comparing the rate of absorbance change or the final absorbance to a standard curve prepared with a plasma calibrator.
Plasma Kallikrein Activity Assay
This protocol measures the kallikrein-like activity in plasma, which is primarily the kallikrein-α2-macroglobulin complex.
Reagents:
-
Tris Buffer: 50 mM Tris-HCl, pH 7.8, containing 113 mM NaCl.
-
Chromogenic Substrate (S-2302 or similar Arg-based substrate): Reconstitute as per manufacturer's instructions. While S-2366 is cleaved by kallikrein, S-2302 (H-D-Pro-Phe-Arg-pNA) is more commonly cited for this specific assay.
-
Stop Solution: 20% Acetic Acid.
-
Plasma Samples: Platelet-poor plasma, handled at 15-25°C to avoid cold activation of prekallikrein.
Procedure:
-
Sample Dilution: Dilute plasma samples in Tris buffer.
-
Incubation: Add the diluted sample to a microplate well and pre-incubate at 37°C for 3-4 minutes.
-
Substrate Addition: Add the pre-warmed chromogenic substrate solution.
-
Reaction and Measurement:
-
Endpoint Method: Incubate for a fixed time (e.g., 10 minutes) at 37°C. Add the stop solution. Read the absorbance at 405 nm against a sample blank (reagents added in reverse order without incubation).
-
-
Calculation: Calculate the kallikrein-like activity based on the change in absorbance.
Urokinase Activity Assay
This assay determines the amidolytic activity of urokinase on a chromogenic substrate.
Reagents:
-
Tris Buffer: 50 mM Tris-HCl, pH 8.8.
-
Chromogenic Substrate (S-2444 or similar Arg-based substrate): Reconstitute as per manufacturer's instructions. S-2444 (pyro-Glu-Gly-Arg-pNA) is a commonly used substrate for urokinase.
-
Stop Solution: 20% Acetic Acid.
-
Urokinase Standard and Samples.
Procedure:
-
Reaction Setup: In a microplate well, add the Tris buffer and the urokinase sample or standard. Pre-incubate at 37°C for 1-2 minutes.
-
Substrate Addition: Add the pre-warmed chromogenic substrate solution to start the reaction.
-
Measurement:
-
Kinetic Method: Immediately place the plate in a reader and measure the rate of absorbance change at 405 nm.
-
Endpoint Method: Incubate for a fixed time (e.g., 5 minutes) at 37°C, then add the stop solution. Read the final absorbance at 405 nm.
-
-
Calculation: Determine the urokinase activity from a standard curve of known urokinase concentrations.
Signaling Pathways
This compound is a tool to study enzymes involved in critical physiological pathways. Below are simplified diagrams of the Protein C, Plasma Kallikrein, and Urokinase pathways.
Figure 2. The Protein C anticoagulant pathway.
Figure 3. The Plasma Kallikrein-Kinin system activation.
References
Technical Guide: pGlu-Pro-Arg-MNA for Serine Protease Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play critical roles in a multitude of physiological processes, including blood coagulation, fibrinolysis, inflammation, and apoptosis. Their dysregulation is implicated in numerous diseases, making them important targets for diagnostics and drug development. The detection and quantification of serine protease activity are therefore essential for both basic research and clinical applications.
This technical guide provides an in-depth overview of the use of the synthetic substrate, L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-β-naphthylamide (pGlu-Pro-Arg-MNA), for the sensitive detection of serine protease activity. This substrate is designed to be cleaved by proteases that recognize the -Pro-Arg- sequence, releasing a reporter molecule that can be quantified by spectrophotometry or fluorometry.
Core Principles and Mechanism of Action
This compound is a synthetic tripeptide linked to a 4-methoxy-β-naphthylamine (MNA) moiety. The peptide sequence, particularly the P2 (Pro) and P1 (Arg) residues, confers specificity for certain serine proteases, such as Activated Protein C (APC) and thrombin, which preferentially cleave at the C-terminal side of an arginine residue.
The fundamental principle of the assay is the enzymatic hydrolysis of the amide bond between the C-terminal arginine of the peptide and the MNA group. In its intact form, the substrate is non-fluorescent. Upon cleavage by a target serine protease, the MNA molecule is released. Free MNA is a fluorescent compound, and its liberation results in a measurable increase in fluorescence intensity. Alternatively, the cleavage can be monitored by a change in absorbance, making this compound a versatile chromogenic and fluorogenic substrate.[1]
Signaling Pathway: From Enzymatic Cleavage to Signal Generation
The enzymatic reaction and subsequent signal generation can be visualized as a direct pathway. The serine protease, through its catalytic triad (B1167595) (Asp-His-Ser), facilitates the hydrolysis of the peptide bond. The rate of this reaction is proportional to the concentration and activity of the enzyme under substrate-saturating conditions.
Quantitative Data
The efficiency of a protease substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. A higher kcat indicates a more efficient catalytic process.
-
Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is a useful parameter for comparing the specificity of a protease for different substrates.
A comprehensive search of publicly available scientific literature and technical datasheets did not yield specific Km, kcat, or Vmax values for the cleavage of this compound by any specific serine protease. Researchers using this substrate will need to determine these parameters empirically for their specific enzyme and experimental conditions.
For illustrative purposes, the table below shows kinetic parameters for a structurally similar substrate, Z-Gly-Pro-Arg-AMC, with a trypsin-like serine protease from Anisakis simplex.[2] These values should not be used as a proxy for this compound, but serve to provide an example of the data that should be generated.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Gly-Pro-Arg-AMC | Anisakis simplex Serine Protease | 0.019 | Not Reported | Not Reported |
| This compound | e.g., Activated Protein C | User Determined | User Determined | User Determined |
| This compound | e.g., Thrombin | User Determined | User Determined | User Determined |
Experimental Protocols
The following are generalized protocols for the detection of serine protease activity using this compound. These should be considered as starting points, and optimization is highly recommended for specific applications.
Materials and Reagents
-
This compound Substrate: Prepare a stock solution (e.g., 10-100 mM) in a suitable solvent such as DMSO or water. Store protected from light at -20°C or below.
-
Serine Protease: Purified enzyme of interest (e.g., human Activated Protein C, human thrombin).
-
Assay Buffer: A buffer that maintains the optimal pH for the enzyme's activity. A common starting point is 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 - 8.5. The buffer may require supplementation with co-factors like Ca²⁺ for certain proteases (e.g., Protein C).
-
96-well plates: Black plates for fluorescence assays or clear plates for absorbance assays.
-
Plate reader: A microplate reader with fluorescence (Excitation: ~340 nm, Emission: ~420 nm) or absorbance (~405 nm) detection capabilities.[3]
Generalized Fluorogenic Assay Protocol
-
Prepare Reagents: Thaw all reagents on ice and bring to room temperature before use. Prepare serial dilutions of the serine protease in the assay buffer. Prepare the working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Enzyme Incubation: Add a fixed volume (e.g., 50 µL) of the diluted enzyme solutions to the wells of the 96-well plate. Include wells with assay buffer only as a no-enzyme control (blank).
-
Initiate Reaction: Add an equal volume (e.g., 50 µL) of the 2X substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all measurements.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
For kinetic parameter determination, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
Generalized Chromogenic Assay Protocol
The protocol is similar to the fluorogenic assay, with the following modifications:
-
Use clear 96-well plates.
-
Measure the absorbance at ~405 nm.
-
The sensitivity of chromogenic detection is generally lower than fluorogenic detection.
Experimental Workflow Diagram
Substrate Specificity
The peptide sequence pGlu-Pro-Arg is designed to be recognized by serine proteases that have a specificity pocket accommodating a basic amino acid (Arginine) at the P1 position. The Proline at the P2 position is a strong determinant for specificity, notably for enzymes like thrombin.
While this compound is frequently cited as a substrate for Activated Protein C, its specificity profile against a broader range of serine proteases (e.g., trypsin, plasmin, Factor Xa, kallikrein) is not well-documented in the available literature. It is recommended that researchers validate the substrate's specificity for their enzyme of interest, particularly when working with complex biological samples that may contain multiple proteases. This can be achieved by using specific inhibitors for the target enzyme to confirm that the observed activity is indeed from the enzyme of interest.
Applications in Research and Drug Discovery
The this compound substrate is a valuable tool for:
-
Enzyme Characterization: Determining the kinetic properties of purified serine proteases.
-
High-Throughput Screening (HTS): Screening for inhibitors of target serine proteases in drug discovery campaigns. The fluorogenic nature of the assay makes it particularly suitable for HTS formats.
-
Diagnostics: Developing assays to measure the activity of specific serine proteases in biological samples, such as plasma, for diagnostic purposes (e.g., Protein C deficiency).[4][5]
Conclusion
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Characterization of the serine protease and serine protease inhibitor from the tissue-penetrating nematode Anisakis simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 4. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 5. This compound monoacetate | CAS#:2070009-26-4 | Chemsrc [chemsrc.com]
The Role of pGlu-Pro-Arg-MNA in Hemostasis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cascade of hemostasis, the precise measurement of specific enzymatic activities is paramount for both fundamental research and the development of novel antithrombotic therapies. Chromogenic peptide substrates have emerged as indispensable tools for these investigations, offering a quantitative and reproducible means to assay key serine proteases. Among these, pGlu-Pro-Arg-MNA, more commonly known in the scientific literature as pyroglutamyl-prolyl-arginine-p-nitroanilide (pyroGlu-Pro-Arg-pNA) and commercially as S-2366, has carved a significant niche. This technical guide provides an in-depth exploration of the core applications of this compound in hemostasis studies, with a focus on its utility in characterizing Factor XIa (FXIa), Activated Protein C (APC), and plasma kallikrein.
This document will detail the enzymatic kinetics associated with this substrate, provide comprehensive experimental protocols for its use, and visualize the relevant physiological pathways to offer a complete resource for researchers in the field.
Core Principles of Chromogenic Assays with this compound
The fundamental principle of a chromogenic assay using this compound lies in the enzymatic cleavage of the substrate by a target protease. The substrate is a synthetic tripeptide linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond between the arginine residue and the pNA group, free pNA is released. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.[1] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of the protease in the sample under standardized conditions of temperature, pH, and substrate concentration.[1]
Quantitative Data: Enzymatic Kinetics of S-2366
The efficiency of an enzyme-substrate interaction is defined by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate.[1] The following tables summarize the reported kinetic parameters for the hydrolysis of S-2366 by key enzymes in hemostasis.
Table 1: Kinetic Parameters for Factor XIa (FXIa) with S-2366 [2][3][4]
| Km (µM) | kcat (s⁻¹) | Buffer Conditions | Temperature (°C) | Reference |
| 400 | 1000 | 0.1 M Phosphate buffer, pH 7.6, I 0.15 M (NaCl) | 37 | [2] |
| 560 | 350 | 0.09 M Tris, pH 8.3, 0.09 M NaCl, 1 mg/mL BSA | Room Temp | [2] |
| 310 ± 30 | - | pH 7.4 buffer | 37 | [3] |
| 233 ± 78 | 117 ± 10 | Not specified | Not specified | [4] |
Table 2: Kinetic Parameters for Activated Protein C (APC) with S-2366 [2]
| Km (µM) | kcat (s⁻¹) | Activation Method & Buffer Conditions | Temperature (°C) | Reference |
| 200 | 80 | RVV activated bovine Protein C in 0.05 M Tris, pH 8.0, I 0.25 (NaCl) and 4mM CaCl₂ | 37 | [2] |
| 800 | 160 | Thrombin-thrombomodulin complex activated human Protein C in 0.05 M Tris, pH 8.0, I 0.13 (NaCl) and 10 mM CaCl₂ | 25 | [2] |
Signaling Pathways in Hemostasis
To fully appreciate the context in which this compound is utilized, it is essential to understand the signaling pathways of its primary targets.
Factor XIa is a critical serine protease in the intrinsic pathway of the coagulation cascade.[5][6][7][8][9] As depicted in Figure 1, its activation leads to the amplification of thrombin generation, a central event in the formation of a stable fibrin clot. Consequently, precise measurement of FXIa activity using substrates like S-2366 is vital for understanding thrombotic diseases and for the development of FXIa inhibitors.[10]
Plasma kallikrein is another key enzyme for which S-2366 can be a substrate, although S-2302 (H-D-Pro-Phe-Arg-pNA) is often preferred due to its higher specificity for kallikrein.[11][12] The plasma kallikrein-kinin system is involved in inflammation, blood pressure regulation, and the contact activation phase of coagulation (Figure 2).[13][14][15][16] Assaying plasma kallikrein activity is crucial in studies of hereditary angioedema and other inflammatory conditions.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound (S-2366) and a related substrate for plasma kallikrein.
Protocol 1: Determination of Factor XIa Activity
This protocol describes a chromogenic endpoint assay for measuring the activity of purified Factor XIa or FXIa in plasma samples.
Materials:
-
S-2366 (pyroGlu-Pro-Arg-pNA)
-
Human Factor XIa
-
Tris Buffer (e.g., 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.6)
-
Acetic Acid (20%) or Citric Acid (2%)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath at 37°C
Procedure:
-
Reagent Preparation:
-
Reconstitute S-2366 in sterile water to a stock concentration of 1-2 mM. Protect from light.
-
Prepare working solutions of Factor XIa in Tris buffer.
-
Prepare a dilution series of a Factor XIa standard for the calibration curve.
-
-
Assay Setup:
-
Add 50 µL of Tris buffer to each well of the microplate.
-
Add 10 µL of the sample (or standard) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Add 20 µL of the pre-warmed S-2366 working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a fixed time (e.g., 5-15 minutes). The optimal time should be determined empirically to ensure the reaction remains in the linear range.
-
-
Stopping the Reaction:
-
Add 20 µL of 20% acetic acid or 2% citric acid to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 405 nm in the microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the FXIa activity in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Determination of Plasma Kallikrein-like Activity
This protocol outlines a method for measuring kallikrein-like activity in plasma using the chromogenic substrate S-2302.
Materials:
-
S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (e.g., 50 mM Tris, 113 mM NaCl, pH 7.8)
-
Acetic Acid (20%)
-
Citrated plasma samples
-
96-well microplate
-
Microplate reader (405 nm)
-
Incubator at 37°C
Procedure:
-
Sample and Reagent Preparation:
-
Reconstitute S-2302 with sterile water to a stock concentration of approximately 2 mM.
-
Dilute plasma samples with Tris buffer (e.g., 1:10 dilution).
-
-
Assay Procedure:
-
Add 100 µL of diluted plasma to the wells of a microplate.
-
Pre-incubate the plate at 37°C for 3-5 minutes.
-
Add 100 µL of pre-warmed S-2302 solution to each well.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by adding 100 µL of 20% acetic acid.
-
Prepare a plasma blank for each sample by adding the reagents in reverse order without incubation.
-
-
Measurement and Calculation:
-
Read the absorbance of the samples against their respective blanks at 405 nm.
-
The kallikrein-like activity is proportional to the change in absorbance.
-
Protocol 3: Factor XIa Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of Factor XIa.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Assay Setup:
-
Prepare a dilution series of the inhibitor compound.
-
In a 96-well plate, add 40 µL of Tris buffer.
-
Add 10 µL of the inhibitor dilution (or vehicle control).
-
Add 10 µL of a fixed concentration of Factor XIa.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of pre-warmed S-2366.
-
Monitor the change in absorbance at 405 nm kinetically over 10-20 minutes, or perform an endpoint measurement after a fixed time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound (S-2366) is a versatile and robust chromogenic substrate that plays a pivotal role in the study of hemostasis. Its utility in the sensitive and quantitative measurement of Factor XIa and Activated Protein C provides researchers with a powerful tool to investigate the intricacies of the coagulation cascade, screen for novel antithrombotic agents, and diagnose coagulation-related disorders. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary information to effectively integrate this valuable substrate into their experimental workflows, thereby advancing our understanding of hemostasis and thrombosis.
References
- 1. diapharma.com [diapharma.com]
- 2. aniara.com [aniara.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bleeding and blood clotting - Intrinsic Pathway, Coagulation, Clotting | Britannica [britannica.com]
- 9. assaygenie.com [assaygenie.com]
- 10. coachrom.com [coachrom.com]
- 11. diapharma.com [diapharma.com]
- 12. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 16. The plasma kallikrein kinin system its evolution from contact activation | PDF [slideshare.net]
Technical Guide: pGlu-Pro-Arg-MNA - A Chromogenic Substrate for Serine Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its properties, suppliers, and detailed protocols for its application in quantifying the activity of key serine proteases.
Core Compound Information
This compound , with the full chemical name Pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide, is a synthetic peptide substrate used for the colorimetric determination of serine protease activity. Its enzymatic cleavage releases 4-methoxy-2-naphthylamine (B556539), a chromogenic molecule that can be quantified spectrophotometrically.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 130835-45-9[1] |
| Monoacetate CAS Number | 2070009-26-4 |
| Molecular Formula | C₂₇H₃₆N₆O₅ |
| Molecular Weight | 540.62 g/mol |
Commercial Suppliers
A variety of chemical suppliers offer this compound, often in its monoacetate form, suitable for research purposes.
| Supplier | Product Name | Catalog Number (Example) |
| MedChemExpress | This compound monoacetate | HY-P0022A |
| MOLNOVA | This compound | 130835-45-9 |
| Cambridge Bioscience | This compound (monoacetate) | HY-P0022A-10mg |
| Sigma-Aldrich (distributor) | This compound (monoacetate) | AABH93DE069A |
Mechanism of Action and Applications
This compound is a valuable tool for researchers studying enzymes with trypsin-like specificity, which preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues. The primary applications of this substrate are in the quantitative measurement of urokinase and activated protein C (APC) activity.
The enzymatic reaction proceeds as follows:
Caption: Enzymatic cleavage of this compound.
Upon cleavage by a target protease, the liberated 4-methoxy-2-naphthylamine can be measured. For continuous monitoring, its release can be detected fluorometrically. Alternatively, for endpoint assays, it can be diazotized to form a colored azo dye, and the absorbance is measured, typically in the range of 520-540 nm.
Experimental Protocols
The following are generalized protocols for the use of this compound in chromogenic assays for urokinase and activated protein C. Researchers should optimize these protocols for their specific experimental conditions.
Urokinase Activity Assay
This protocol is adapted from standard chromogenic assays for urokinase.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C.
-
Substrate Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water). Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 0.1-1 mM).
-
Urokinase Standard: A purified urokinase preparation of known activity.
-
Sample: Purified enzyme or biological fluid containing urokinase.
-
Stopping Reagent (for endpoint assay): 20% Acetic Acid.
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation: Bring all reagents to the assay temperature (e.g., 37°C).
-
Reaction Setup: In a 96-well plate, add:
-
X µL of Assay Buffer
-
Y µL of Urokinase Standard or Sample
-
Make up the volume to a pre-final volume (e.g., 180 µL) with Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add Z µL of the Working Substrate Solution to each well to start the reaction (final volume, e.g., 200 µL).
-
Measurement:
-
Kinetic Assay: Immediately start measuring the change in absorbance at 405 nm over time (e.g., every minute for 10-30 minutes). The rate of change in absorbance is proportional to the enzyme activity.
-
Endpoint Assay: Incubate the reaction for a fixed period (e.g., 30 minutes). Stop the reaction by adding the Stopping Reagent. Read the final absorbance at 405 nm.
-
-
Calculation: Determine the urokinase activity in the sample by comparing its rate of absorbance change (or final absorbance) to that of the urokinase standard curve.
Caption: Workflow for a urokinase activity assay.
Activated Protein C (APC) Activity Assay
This protocol is based on chromogenic assays for Protein C activity, where Protein C in the sample is first activated and then its activity is measured.
Materials:
-
Assay Buffer: Typically a Tris-based buffer, pH 7.4-8.0.
-
Protein C Activator: Protac®, a specific activator from the venom of Agkistrodon contortrix contortrix.
-
Substrate Stock Solution: 1-10 mM this compound in a suitable solvent.
-
Working Substrate Solution: Diluted in Assay Buffer to the desired final concentration.
-
Plasma Sample: Citrated platelet-poor plasma.
-
Control Plasma: Normal and deficient plasma for calibration.
-
Stopping Reagent (for endpoint assay): 20% Acetic Acid.
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Activation Step:
-
In a 96-well plate, mix the plasma sample (or control plasma) with the Protein C activator.
-
Incubate at 37°C for a defined period (e.g., 5 minutes) to allow for the conversion of Protein C to APC.
-
-
Substrate Addition:
-
Add the Working Substrate Solution to each well to initiate the chromogenic reaction.
-
-
Measurement:
-
Kinetic Assay: Monitor the change in absorbance at 405 nm over time.
-
Endpoint Assay: After a fixed incubation time, stop the reaction and measure the final absorbance at 405 nm.
-
-
Calculation: The APC activity is proportional to the rate of color development and is determined by comparison to a calibration curve generated with control plasmas.
Caption: Workflow for an activated protein C activity assay.
Data Interpretation and Considerations
-
Standard Curve: For accurate quantification, it is essential to generate a standard curve using known concentrations of the target enzyme.
-
Specificity: While this compound is a good substrate for urokinase and APC, other trypsin-like proteases in a complex biological sample may also cleave it. The use of specific inhibitors or immunodepleted plasmas can help to ascertain specificity.
-
Interfering Substances: Substances in the sample that absorb at 405 nm can interfere with the assay. A sample blank (sample without substrate) should be run to correct for this.
-
Linear Range: Ensure that the enzyme concentration and reaction time fall within the linear range of the assay. Samples with high activity may need to be diluted.
This technical guide provides a comprehensive starting point for researchers utilizing this compound. For specific applications, further optimization and validation are recommended.
References
The Core of Color: An In-depth Technical Guide to Chromogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Chromogenic assays are a cornerstone of modern biological research and drug development, providing a robust and accessible method for the detection and quantification of a wide range of analytes.[1] At its heart, a chromogenic assay is a detection method that relies on a visually observable color change to indicate the presence and quantity of a target molecule.[1] This guide delves into the fundamental principles of these assays, offering detailed experimental protocols and data interpretation strategies to empower researchers in their scientific endeavors.
Fundamental Principles of Chromogenic Assays
The core mechanism of a chromogenic assay hinges on the interaction between an enzyme and a specific chromogenic substrate.[1] In this system, the enzyme, which is typically conjugated to a detection molecule like an antibody, catalyzes a reaction that converts the colorless substrate into a colored, insoluble precipitate or a soluble colored product.[1][2] The intensity of the resulting color is directly proportional to the amount of enzyme present, which in turn corresponds to the quantity of the target analyte.[3]
Key Components:
-
Analyte: The molecule of interest to be detected and quantified.
-
Detection Molecule: A molecule, often an antibody, that specifically binds to the analyte.
-
Enzyme Conjugate: An enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), that is chemically linked to the detection molecule.
-
Chromogenic Substrate: A colorless chemical compound that is converted into a colored product by the conjugated enzyme.
The choice of enzyme and substrate is critical and depends on the specific application and desired sensitivity.
Common Enzyme-Substrate Systems in Chromogenic Assays
| Enzyme | Chromogenic Substrate | Resulting Color | Commonly Used In |
| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | Blue (soluble) -> Yellow (after stop solution) | ELISA |
| 3,3'-Diaminobenzidine (DAB) | Brown (insoluble precipitate) | Western Blot, IHC | |
| 4-Chloro-1-naphthol (4-CN) | Blue-purple (insoluble precipitate) | Western Blot | |
| Alkaline Phosphatase (AP) | p-Nitrophenyl Phosphate (pNPP) | Yellow (soluble) | ELISA |
| 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium (BCIP/NBT) | Blue-purple (insoluble precipitate) | Western Blot, IHC |
Common Types of Chromogenic Assays
Chromogenic detection methods are versatile and are employed in a variety of widely used immunoassays.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for quantifying soluble substances such as proteins, peptides, antibodies, and hormones. In a chromogenic ELISA, the final detection step involves the addition of a substrate that produces a colored product, the intensity of which is measured using a microplate reader.
-
Western Blotting: A technique used to detect specific proteins in a complex mixture. After separating proteins by gel electrophoresis and transferring them to a membrane, a primary antibody specific to the target protein is added. An enzyme-conjugated secondary antibody then binds to the primary antibody, and the addition of a chromogenic substrate results in the formation of a colored precipitate on the membrane, visualizing the protein of interest.
-
Immunohistochemistry (IHC): A method for localizing antigens in tissue sections. Similar to Western blotting, an enzyme-conjugated antibody system is used, and the chromogenic substrate produces a colored precipitate at the site of the antigen, allowing for visualization under a microscope.
Experimental Protocols
Chromogenic ELISA Protocol: Quantification of TNF-α
This protocol outlines a sandwich ELISA for the quantitative determination of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Materials:
-
96-well microplate pre-coated with a monoclonal antibody specific for TNF-α
-
Recombinant human TNF-α standard
-
Biotin-conjugated monoclonal antibody specific for TNF-α
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with 300 µL of Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Addition and Color Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at a reference wavelength (e.g., 570 nm or 620 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
Chromogenic Western Blot Protocol: Detection of Phosphorylated ERK
This protocol describes the detection of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) in the MAPK/ERK signaling pathway using chromogenic western blotting.
Materials:
-
Protein lysate samples
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membrane
-
Transfer buffer and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody specific for p-ERK
-
HRP-conjugated secondary antibody
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chromogenic substrate (e.g., BCIP/NBT or DAB)
-
Imaging system
Procedure:
-
Sample Preparation and Gel Electrophoresis: Prepare protein lysates and determine protein concentration. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against p-ERK in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Addition and Signal Development: Add the chromogenic substrate solution to the membrane. Incubate until the desired band intensity is achieved.
-
Stop Reaction: Stop the reaction by rinsing the membrane with deionized water.
-
Imaging and Analysis: Image the blot. The resulting colored precipitate is stable but may fade over time, so it is recommended to document the results promptly.
Data Presentation and Analysis
Quantitative Data from Chromogenic ELISA
The concentration of the analyte in the samples is determined by comparing their absorbance values to a standard curve generated from a serial dilution of a known amount of the analyte.
Example Data: TNF-α ELISA
| TNF-α Standard (pg/mL) | Mean Absorbance (450 nm) | Corrected Absorbance (Mean - Blank) |
| 1000 | 2.543 | 2.443 |
| 500 | 1.876 | 1.776 |
| 250 | 1.152 | 1.052 |
| 125 | 0.689 | 0.589 |
| 62.5 | 0.412 | 0.312 |
| 31.25 | 0.255 | 0.155 |
| 15.6 | 0.181 | 0.081 |
| 0 (Blank) | 0.100 | 0.000 |
| Sample | Mean Absorbance (450 nm) | Calculated Concentration (pg/mL) |
| Sample 1 | 0.854 | 165.2 |
| Sample 2 | 1.532 | 410.8 |
Data Analysis:
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average blank absorbance from all standard and sample absorbances.
-
Plot the corrected absorbance values for the standards on the y-axis against their corresponding concentrations on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often used.
-
Determine the concentration of the analyte in each sample by interpolating its corrected absorbance value on the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Quantitative Data from Chromogenic Western Blot
While chromogenic western blotting is often considered semi-quantitative, relative quantification can be achieved through densitometry.
Example Data: p-ERK/Total ERK Analysis
| Treatment | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | Fold Change vs. Control |
| Control | 50,000 | 150,000 | 0.33 | 1.0 |
| Treatment A (10 min) | 120,000 | 145,000 | 0.83 | 2.5 |
| Treatment A (30 min) | 180,000 | 155,000 | 1.16 | 3.5 |
| Treatment B (10 min) | 65,000 | 152,000 | 0.43 | 1.3 |
| Treatment B (30 min) | 75,000 | 148,000 | 0.51 | 1.5 |
Data Analysis:
-
Image Acquisition: Acquire a high-resolution image of the blot.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of the bands for the protein of interest (p-ERK) and a loading control (Total ERK).
-
Background Subtraction: Subtract the local background from each band intensity measurement.
-
Normalization: Normalize the intensity of the target protein band to the intensity of the loading control band for each sample to correct for variations in protein loading.
-
Relative Quantification: Express the normalized values as a fold change relative to the control sample.
Mandatory Visualizations
Signaling Pathway Diagram: TNF-α Signaling
Caption: The TNF-α signaling pathway, initiating inflammation or apoptosis.
Experimental Workflow Diagram: Chromogenic Assay
References
The Amidolytic Activity of pGlu-Pro-Arg-MNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin), its application in amidolytic activity assays, and its role in studying key enzymes of the coagulation and anticoagulation pathways. This document details the substrate's specificity, kinetic parameters, and provides a foundational experimental protocol for its use.
Introduction
This compound is a synthetic chromogenic substrate designed to measure the activity of specific serine proteases. The substrate consists of a short peptide sequence (pGlu-Pro-Arg) that mimics the natural cleavage site of target enzymes, linked to a chromogenic reporter molecule, 7-amino-4-methylcoumarin (B1665955) (MNA). When cleaved by a target enzyme, the MNA molecule is released and can be quantified spectrophotometrically, providing a direct measure of enzyme activity. Due to its specificity for enzymes that cleave after an arginine residue, this compound and its p-nitroanilide (pNA) analogue (S-2366) are primarily utilized in assays for Activated Protein C (APC) and Factor XIa (FXIa), key players in the regulation of blood coagulation.[1][2][3][4]
Core Principles of the Amidolytic Assay
The fundamental principle of an amidolytic assay using this compound is the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the MNA group. The rate of MNA release is directly proportional to the concentration of the active enzyme in the sample. This rate is typically monitored by measuring the change in absorbance at a specific wavelength over time.
Target Enzymes and Their Signaling Pathways
This compound is a valuable tool for studying enzymes involved in the intricate balance of pro-coagulant and anti-coagulant pathways.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminate in the formation of a fibrin (B1330869) clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
-
Intrinsic Pathway: Initiated by the activation of Factor XII upon contact with a negatively charged surface.
-
Extrinsic Pathway: Triggered by the exposure of tissue factor (TF) at the site of injury, which then activates Factor VII.
-
Common Pathway: Both pathways converge on the activation of Factor X, which, along with its cofactor Factor Va, forms the prothrombinase complex that converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to form fibrin, the primary component of the blood clot.
Factor XIa is a key enzyme in the intrinsic pathway, where it activates Factor IX.
Caption: The Coagulation Cascade.
The Protein C Anticoagulant Pathway
To prevent excessive clotting, the coagulation cascade is tightly regulated by anticoagulant pathways, with the Protein C pathway being of central importance.
-
Activation: Thrombin, when bound to thrombomodulin on the surface of endothelial cells, loses its procoagulant properties and instead activates Protein C to Activated Protein C (APC). This activation is enhanced by the endothelial protein C receptor (EPCR).
-
Anticoagulant Effect: APC, in complex with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.
References
Methodological & Application
Application Notes and Protocols for Thrombin Activity Assessment using pGlu-Pro-Arg-MNA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a pivotal role in the coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot. The precise and reliable measurement of thrombin activity is crucial in various research and clinical settings, including the screening of potential anticoagulant drugs, monitoring of antithrombotic therapies, and diagnosing coagulation disorders. This document provides a detailed protocol for the determination of thrombin activity using the chromogenic substrate, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). This assay offers a sensitive and quantitative method for measuring the enzymatic activity of thrombin.
The principle of the assay is based on the cleavage of the colorless synthetic substrate, this compound, by thrombin at the arginine residue. This enzymatic cleavage releases the chromogenic group, 7-amino-4-methylcoumarin (B1665955) (MNA), which can be detected spectrophotometrically. The rate of MNA release is directly proportional to the thrombin activity in the sample.
Data Presentation
The following table summarizes the kinetic parameters for the interaction of thrombin with a structurally similar chromogenic substrate, Tos-Gly-Pro-Arg-pNA (Chromozym-TH). These values can be used as a reference for assay design and data interpretation. It is important to note that the kinetic constants for this compound may vary.
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Optimal pH | Temperature (°C) |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | 7.8 | 25 |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | 7.8 | 25 |
Data obtained for the structurally similar substrate Tos-Gly-Pro-Arg-pNA and may serve as an approximation.[1]
Experimental Protocols
Materials and Reagents
-
Thrombin: Purified human or bovine α-thrombin of known concentration.
-
This compound: Lyophilized powder.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3.
-
Substrate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplates: Clear, flat-bottom.
-
Pipettes and Tips: Calibrated precision pipettes.
-
Reagent Reservoirs
-
Incubator: Capable of maintaining 37°C.
Reagent Preparation
-
Thrombin Stock Solution: Reconstitute lyophilized thrombin in a suitable buffer (e.g., Assay Buffer) to a final concentration of 1 mg/mL (or as per manufacturer's instructions). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution in Assay Buffer to the desired final concentrations (e.g., a serial dilution from 100 nM to 0.1 nM).
-
Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before use. The optimal final concentration of the chromogenic substrate should be less than 0.6 mM to avoid unspecific cleavage in complex samples like plasma.[2] For purified enzyme systems, a concentration around the K_m value is often a good starting point.
Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Sample/Standard Addition: Add 25 µL of the thrombin working solutions (or unknown samples) to the respective wells.
-
Incubation: Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate Reaction: Add 25 µL of the Substrate Working Solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Generate a standard curve by plotting the reaction rate (V) against the known concentrations of the thrombin standards.
-
Determine the thrombin activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Diagrams
Signaling Pathway: Enzymatic Cleavage of this compound by Thrombin
Caption: Thrombin cleaves this compound, releasing the chromophore MNA.
Experimental Workflow
Caption: Step-by-step workflow for the this compound thrombin assay.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for pGlu-Pro-Arg-MNA Photometric Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the photometric (fluorometric) measurement of enzyme activity using the synthetic substrate pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA). This substrate is particularly useful for assaying the activity of certain serine proteases, with a primary application in the measurement of Activated Protein C (APC) activity.[1][2][3] The enzymatic hydrolysis of the peptide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety releases the highly fluorescent AMC, which can be monitored in real-time to determine enzyme kinetics.[4]
The assay's principle lies in the direct relationship between the rate of AMC release and the enzymatic activity under substrate-saturating conditions. This method offers high sensitivity and is amenable to a high-throughput microplate format, making it a valuable tool in basic research, clinical diagnostics, and drug discovery.
Principle of the Assay
The enzymatic reaction involves the cleavage of the amide bond in this compound by a specific protease. This releases the fluorophore, 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC is significantly higher than that of the intact substrate. By measuring the increase in fluorescence over time, the rate of the enzymatic reaction can be determined.
Caption: Enzymatic cleavage of this compound to yield a fluorescent product.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example | Storage |
| This compound | MedChemExpress | HY-P0022 | -20°C, protect from light |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 | Room Temperature, protect from light |
| Activated Protein C (APC) | Haematologic Technologies | HCAPC | -80°C |
| Protein C Activator (Protac®) | Pentapharm | -20°C | |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| CaCl2 | Sigma-Aldrich | C1016 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| Black, flat-bottom 96-well plates | Corning | 3603 | Room Temperature |
Experimental Protocols
Reagent Preparation
a. Assay Buffer (e.g., Tris-Buffered Saline with Calcium and BSA)
-
50 mM Tris-HCl
-
100 mM NaCl
-
5 mM CaCl₂
-
0.1% (w/v) BSA
-
Adjust pH to 8.0 with 1 M HCl.
-
Store at 4°C.
b. This compound Substrate Stock Solution (10 mM)
-
Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
For example, for 1 mg of substrate (MW: ~532.55 g/mol ), dissolve in 188 µL of DMSO.
-
Aliquot and store at -20°C, protected from light.
c. 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (1 mM)
-
Dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 10 mL of DMSO to make a 1 mM stock solution.
-
Aliquot and store at -20°C, protected from light.
d. Enzyme Solution (e.g., Activated Protein C)
-
Reconstitute and dilute the enzyme to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically but a starting concentration of 1-10 nM is recommended. Keep the enzyme solution on ice.
e. Protein C Activator (if starting with non-activated Protein C)
-
Reconstitute and dilute the activator (e.g., Protac®) according to the manufacturer's instructions.
Experimental Workflow
Caption: General workflow for the this compound photometric assay.
AMC Standard Curve
-
Prepare a series of dilutions of the 1 mM AMC stock solution in the assay buffer in a 96-well plate. A typical concentration range would be 0, 0.5, 1, 2.5, 5, 10, and 20 µM.
-
The final volume in each well should be 100 µL.
-
Measure the fluorescence of the standards using a microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.[5]
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against the AMC concentration (in µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This will be used to convert the rate of change in fluorescence to the rate of product formation.
Kinetic Assay Procedure
-
To the wells of a black 96-well plate, add the following in order:
-
Assay Buffer
-
Enzyme solution (or sample containing the enzyme)
-
For inhibitor studies, add the inhibitor at this step. For control wells, add the vehicle (e.g., DMSO).
-
-
The volume of the above components should be such that the final reaction volume after adding the substrate is 100 µL. A typical setup would be 80 µL of the buffer/enzyme/inhibitor mix.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate only.
-
Substrate blank: Assay buffer only.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should ideally be at or above the Michaelis-Menten constant (Km) for the enzyme. A typical starting concentration is 10-100 µM.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 15-30 minutes) at Ex/Em wavelengths of ~350-360 nm / ~440-460 nm.[5]
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Wavelengths | ||
| Excitation | 350 - 360 nm | Optimal wavelength may vary slightly with instrument. |
| Emission | 440 - 460 nm | |
| Reaction Conditions | ||
| Temperature | 25 - 37°C | Should be optimized for the specific enzyme. |
| pH | 7.5 - 8.5 | Should be optimized for the specific enzyme. |
| Final Substrate Conc. | 10 - 200 µM | Ideally ≥ Km. |
| Final Enzyme Conc. | 1 - 20 nM | Should be in the linear range of the assay. |
| Data Acquisition | ||
| Read Interval | 30 - 60 seconds | |
| Total Read Time | 15 - 60 minutes | Ensure the reaction is in the initial linear phase. |
Data Analysis Workflow
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for pGlu-Pro-Arg-MNA in Enzyme Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA is a synthetic chromogenic substrate designed for the sensitive and specific kinetic analysis of certain serine proteases. Its chemical structure, featuring a pyroglutamic acid at the N-terminus followed by a proline and an arginine residue, makes it a target for enzymes with specific substrate recognition patterns. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the chromophore 4-methoxy-β-naphthylamine (MNA) is released. The rate of MNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This allows for the precise determination of key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), catalytic constant (kcat), and the catalytic efficiency (kcat/Km).
The primary application of this compound is in the kinetic analysis of Activated Protein C (APC), a crucial enzyme in the regulation of blood coagulation and inflammation. Understanding the kinetics of APC is vital for the development of novel anticoagulant and anti-inflammatory therapeutics.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between arginine and 4-methoxy-β-naphthylamine. The liberated MNA can be detected by monitoring the increase in absorbance at a specific wavelength, typically around 405 nm. The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve. By measuring the initial rates at various substrate concentrations, the kinetic parameters of the enzyme can be calculated using the Michaelis-Menten equation.
Applications
-
Enzyme Kinetics: Determination of Km, Vmax, and kcat for activated Protein C and other related serine proteases.
-
Inhibitor Screening: High-throughput screening of potential inhibitors of activated Protein C for drug discovery and development.
-
Enzyme Characterization: Studying the substrate specificity and catalytic mechanism of serine proteases.
-
Clinical Diagnostics: Although primarily a research tool, the principles can be applied to the development of diagnostic assays for disorders related to Protein C activity.
Data Presentation: Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |
| Bovine Activated Protein C | S-2366 | 200 | 80 | 4.0 x 105 | 0.05 M Tris, pH 8.0, I 0.25 (NaCl), 4 mM CaCl2, 37°C, activated with Russell's viper venom (RVV)[1] |
| Human Activated Protein C | S-2366 | 800 | 160 | 2.0 x 105 | 0.05 M Tris, pH 8.0, I 0.13 (NaCl), 10 mM CaCl2, 25°C, activated with thrombin-thrombomodulin complex[1] |
Experimental Protocols
Protocol 1: Determination of Km and Vmax for Activated Protein C
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the hydrolysis of this compound by activated Protein C.
Materials:
-
Purified human or bovine Protein C
-
Protein C activator (e.g., Protac®, a snake venom extract from Agkistrodon contortrix)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, 0.1% Bovine Serum Albumin (BSA), pH 8.0
-
Stop Solution: 50% Acetic Acid
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Activation of Protein C:
-
Prepare a solution of Protein C in Assay Buffer.
-
Add the Protein C activator according to the manufacturer's instructions.
-
Incubate at 37°C for the recommended time (typically 5-10 minutes) to ensure complete activation to APC.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound in deionized water or a suitable organic solvent like DMSO, and then dilute it in Assay Buffer.
-
Prepare a series of substrate dilutions in Assay Buffer to cover a concentration range from approximately 0.1 x Km to 10 x Km. A typical starting range would be from 10 µM to 1 mM.
-
-
Enzyme Assay:
-
Add a fixed volume of each substrate dilution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed volume of the activated Protein C solution to each well.
-
Immediately start monitoring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
Include a blank control for each substrate concentration containing Assay Buffer instead of the enzyme solution.
-
-
Data Analysis:
-
Determine the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA/min) to µmol/min using the molar extinction coefficient of MNA.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]).
-
Protocol 2: Screening for Inhibitors of Activated Protein C
This protocol is designed for high-throughput screening of compounds for their inhibitory activity against activated Protein C.
Materials:
-
Activated Protein C (prepared as in Protocol 1)
-
This compound substrate
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (as in Protocol 1)
-
Control Inhibitor (a known APC inhibitor, if available)
-
Microplate reader
-
96-well or 384-well microplates
Procedure:
-
Assay Setup:
-
Add a small volume of the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor.
-
Add a fixed volume of the activated Protein C solution to each well and incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare the this compound substrate solution in Assay Buffer at a concentration close to its Km (to ensure sensitivity to competitive inhibitors).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V0) for each well.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each active compound.
-
Signaling Pathway
Activated Protein C plays a pivotal role in the coagulation cascade and has significant cytoprotective and anti-inflammatory effects. Its primary anticoagulant function is the proteolytic inactivation of Factors Va and VIIIa, thereby downregulating thrombin generation. The cytoprotective effects are mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR-1), leading to anti-inflammatory and anti-apoptotic responses.
References
Application Note: Fluorogenic Assay for Activated Protein C (APC) Activity using pGlu-Pro-Arg-MNA
Abstract
This application note provides a detailed protocol for the measurement of Activated Protein C (APC) activity using the fluorogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamine). This assay is a sensitive and specific method for quantifying the enzymatic activity of APC, a critical serine protease in the regulation of blood coagulation. The protocol is designed for researchers in hematology, drug discovery, and diagnostics who are studying the protein C pathway or screening for modulators of APC activity.
Introduction
Activated Protein C is a key enzyme in the anticoagulant pathway. It proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation. Deficiencies in Protein C activity are associated with an increased risk of venous thromboembolism. The substrate this compound is specifically designed for the sensitive detection of APC activity. The pyroglutamyl (pGlu) residue at the P3 position confers a high degree of specificity for APC. Upon cleavage by APC at the C-terminal side of the arginine residue, the highly fluorescent 4-methoxy-2-naphthylamine (B556539) (MNA) is released. The rate of increase in fluorescence is directly proportional to the APC activity in the sample. This fluorogenic method offers greater sensitivity compared to traditional clotting assays or chromogenic assays.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate by Activated Protein C. The substrate, this compound, is non-fluorescent until it is cleaved by APC. The cleavage releases the fluorophore MNA, which can be detected by measuring the fluorescence intensity at an excitation wavelength of approximately 335-350 nm and an emission wavelength of 410-440 nm. The rate of the reaction is determined by monitoring the increase in fluorescence over time.
Figure 1: Principle of the fluorogenic APC activity assay.
Materials and Reagents
-
Substrate: this compound (lyophilized powder)
-
Enzyme: Purified Human Activated Protein C
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, 0.1% BSA, pH 8.0
-
Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Standard: 4-methoxy-2-naphthylamine (MNA) for standard curve
-
Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, 0.1% BSA, pH 8.0. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution (2X): On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. For kinetic assays, a typical starting concentration is 200 µM (a 1:50 dilution of the 10 mM stock). This will result in a final in-assay concentration of 100 µM.
-
APC Enzyme Solution: Prepare a stock solution of APC in Assay Buffer. The optimal concentration should be determined empirically, but a starting concentration of 10-100 nM is recommended. Prepare serial dilutions if necessary.
-
MNA Standard Stock Solution (1 mM): Dissolve MNA in DMSO to a final concentration of 1 mM.
-
MNA Standard Curve: Prepare a series of dilutions of the MNA Standard Stock Solution in Assay Buffer, ranging from 0 to 50 µM.
Assay Workflow
The following diagram outlines the general workflow for performing the APC activity assay.
Figure 2: General workflow for the APC activity assay.
Standard Curve Generation
-
Add 100 µL of each MNA standard dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at Ex/Em = 340/420 nm.
-
Plot the fluorescence intensity versus the MNA concentration to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the amount of product formed (moles of MNA).
Kinetic Assay Protocol
-
Add 50 µL of Assay Buffer to the appropriate wells of a 96-well plate (for blanks and controls).
-
Add 50 µL of the sample containing APC (or purified APC for standard curves) to the sample wells.
-
Add 50 µL of the 2X Working Substrate Solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 30-60 minutes at Ex/Em = 340/420 nm.
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert the rate from RFU/min to moles/min using the slope of the MNA standard curve.
Data Presentation
The following tables summarize typical data obtained from an APC activity assay using this compound.
Table 1: MNA Standard Curve
| MNA Concentration (µM) | Average Fluorescence (RFU) | Standard Deviation |
| 0 | 150 | 10 |
| 5 | 1250 | 50 |
| 10 | 2300 | 75 |
| 20 | 4500 | 120 |
| 40 | 8800 | 200 |
| 50 | 11000 | 250 |
Table 2: Kinetic Parameters of Fluorogenic Substrates for Coagulation Factors (Literature Values)
| Enzyme | Substrate Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Activated Protein C | Fluorogenic (ANSN) | 4 - 10 | >50 | High |
| Thrombin (Factor IIa) | Fluorogenic (AMC) | 10 - 100 | 50 - 200 | 10⁵ - 10⁷ |
| Factor Xa | Fluorogenic (AMC) | 20 - 200 | 100 - 500 | 10⁵ - 10⁷ |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or microplate. | Use fresh, high-purity reagents and a new, clean microplate. |
| Autofluorescence of the sample. | Run a sample blank (sample without substrate) and subtract the background. | |
| Low or no signal | Inactive enzyme. | Use a fresh aliquot of the enzyme and ensure proper storage conditions. |
| Incorrect filter settings. | Verify the excitation and emission wavelengths on the microplate reader. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability. | Ensure the assay buffer conditions (pH, ionic strength) are optimal for the enzyme. |
Conclusion
The fluorogenic assay using this compound provides a sensitive, specific, and continuous method for measuring the activity of Activated Protein C. This application note offers a comprehensive protocol that can be adapted for various research and development applications, including the characterization of APC variants, the screening of potential inhibitors or activators, and the assessment of APC levels in biological samples. The use of a standard curve allows for the accurate quantification of enzymatic activity, making this a robust tool for studying the protein C anticoagulant pathway.
Application Notes and Protocols for High-Throughput Screening of pGlu-Pro-Arg-MNA for Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide pGlu-Pro-Arg-MNA serves as a valuable tool in the high-throughput screening (HTS) for inhibitors of specific serine proteases. This substrate is recognized and cleaved by enzymes that exhibit a preference for arginine at the P1 position of the scissile bond. Upon enzymatic cleavage, the 7-methoxy-2-naphthylamine (MNA) moiety is released, which can be detected by either its chromogenic or fluorogenic properties. This allows for the development of robust and sensitive assays suitable for the automated screening of large compound libraries.
A primary and well-documented application of this substrate is in the measurement of Activated Protein C (APC) activity.[1][2] APC is a crucial serine protease in the regulation of blood coagulation and inflammation.[3][4][5] Dysregulation of the Protein C pathway is implicated in various pathological conditions, making APC and related proteases attractive targets for therapeutic intervention. These application notes provide a comprehensive guide to utilizing this compound for the identification and characterization of novel protease inhibitors.
Principle of the Assay
The core principle of the assay is the enzymatic hydrolysis of the substrate this compound by a target protease. The cleavage of the amide bond between arginine and MNA liberates the MNA group. The rate of MNA release is directly proportional to the activity of the enzyme. In the presence of an inhibitor, the rate of cleavage is reduced. This change can be quantified by monitoring the optical properties of the released MNA.
-
Chromogenic Detection: The liberated MNA has a distinct absorbance spectrum that can be measured spectrophotometrically.
-
Fluorogenic Detection: The MNA moiety exhibits fluorescence upon excitation at an appropriate wavelength, offering a more sensitive detection method.
Target Enzyme & Signaling Pathway
While this compound can be used for various proteases, this document will focus on its application with Activated Protein C (APC) as an exemplary target. APC is a key enzyme in the protein C anticoagulant pathway. It is generated from its zymogen, Protein C, by the thrombin-thrombomodulin complex on the surface of endothelial cells.[4][6] Once activated, APC, along with its cofactor Protein S, proteolytically inactivates coagulation cofactors Va and VIIIa, thereby downregulating thrombin generation.[5] Beyond its anticoagulant functions, APC also exhibits cytoprotective and anti-inflammatory effects through signaling pathways involving the endothelial protein C receptor (EPCR) and protease-activated receptors (PARs).[3][4][6][7]
Figure 1: Activated Protein C (APC) Signaling Pathway.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example |
| This compound | MedChemExpress | HY-P0022 |
| Activated Protein C (Human) | Abcam | ab123456 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| CaCl2 | Sigma-Aldrich | C5670 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well black microplates | Corning | 3710 |
| 384-well clear microplates | Corning | 3700 |
Experimental Protocols
Protocol 1: Chromogenic High-Throughput Screening Assay for APC Inhibitors
This protocol outlines a method for screening a compound library for inhibitors of APC using a chromogenic endpoint.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) BSA, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Enzyme Stock Solution: Reconstitute Activated Protein C in assay buffer to a concentration of 1 µM.
-
Compound Library: Dilute compounds from the library in DMSO to a concentration of 1 mM.
2. Assay Workflow:
Figure 2: High-Throughput Screening Workflow.
3. Detailed Steps:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each test compound, positive control (a known APC inhibitor), and negative control (DMSO) into the wells of a 384-well clear microplate.
-
Enzyme Addition: Add 20 µL of a 10 nM working solution of APC in assay buffer to all wells. This results in a final enzyme concentration of 5 nM.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 20 µL of a 200 µM working solution of this compound in assay buffer to all wells to initiate the enzymatic reaction. The final substrate concentration will be 100 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 325 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)) Where Abs_blank is the absorbance of wells with no enzyme.
Protocol 2: Fluorogenic High-Throughput Screening Assay for APC Inhibitors
This protocol offers a more sensitive alternative using fluorescence detection.
1. Reagent Preparation:
-
Follow the same reagent preparation as in Protocol 1. Use 384-well black microplates for this assay to minimize background fluorescence.
2. Assay Workflow:
-
The workflow is identical to the chromogenic assay (Figure 2), with the exception of the final measurement step.
3. Detailed Steps:
-
Follow steps 1-5 from Protocol 1.
-
Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 335 nm and emission at approximately 430 nm. Note: The optimal excitation and emission wavelengths for cleaved MNA should be determined empirically.
-
Data Analysis: Calculate the percent inhibition using the fluorescence intensity values in the same formula as the chromogenic assay.
Data Presentation and Analysis
The quantitative data from the HTS campaign should be structured for clear interpretation and comparison.
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Chromogenic Assay | Fluorogenic Assay | Recommended Value |
| Enzyme Concentration | 5 nM | 1 nM | 1-10 nM |
| Substrate Concentration | 100 µM | 50 µM | 2-5 x K_m |
| Incubation Time | 30 min | 20 min | 15-60 min |
| Z'-factor | > 0.6 | > 0.7 | > 0.5 |
| Signal-to-Background | > 3 | > 10 | > 3 |
Table 2: Example Hit Compound Data
| Compound ID | % Inhibition (10 µM) | IC₅₀ (µM) |
| Hit-001 | 95.2 | 0.85 |
| Hit-002 | 88.7 | 2.1 |
| Hit-003 | 75.4 | 5.6 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor | - High variability in controls- Low signal window | - Optimize reagent concentrations and incubation times.- Ensure proper mixing.- Use a more sensitive detection method (fluorogenic). |
| High False Positive Rate | - Compound autofluorescence or absorbance- Compound aggregation | - Pre-screen compounds for interference.- Perform counter-screens without the enzyme.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| High False Negative Rate | - Insufficient compound concentration- Short pre-incubation time | - Increase the screening concentration.- Increase the pre-incubation time to allow for inhibitor binding. |
Conclusion
This compound is a versatile and effective substrate for the high-throughput screening of inhibitors against serine proteases like Activated Protein C. The protocols outlined in these application notes provide a robust framework for conducting primary screens in both chromogenic and fluorogenic formats. Careful optimization of assay parameters and rigorous data analysis are essential for the successful identification of potent and selective inhibitors for further drug development.
References
- 1. Activated protein C assays: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of activated protein C resistance in anticoagulated and lupus positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptors of the protein C activation and activated protein C signaling pathways are colocalized in lipid rafts of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. THE PROTEIN C PATHWAY AND PATHOLOGICAL PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for pGlu-Pro-Arg-MNA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a valuable tool for the sensitive and specific measurement of Activated Protein C (APC) activity. APC is a crucial serine protease in the regulation of blood coagulation and inflammation. This document provides detailed application notes and protocols for the preparation of various biological samples for use in this compound based assays.
The principle of the assay involves the activation of Protein C present in the sample to APC. This is typically achieved using a specific activator, such as Protac®, a venom-derived enzyme from the snake Agkistrodon contortrix. The generated APC then cleaves the this compound substrate, releasing the chromogenic group 4-methoxy-2-naphthylamine (B556539) (MNA). The rate of MNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the APC activity in the sample.
Sample Preparation Protocols
The appropriate preparation of biological samples is critical for accurate and reproducible results in this compound assays. The following sections detail the recommended procedures for plasma, cell lysates, and tissue homogenates.
Plasma Samples
Human plasma is the most common matrix for the determination of Protein C activity. Proper collection and processing are essential to avoid pre-analytical errors.
1. Blood Collection:
-
Collect whole blood in tubes containing 3.2% buffered sodium citrate (B86180) anticoagulant.
-
The ratio of blood to anticoagulant should be 9:1. Ensure tubes are filled to the proper volume to maintain this ratio.
-
Immediately after collection, gently invert the tube several times to ensure thorough mixing of blood and anticoagulant.
2. Platelet-Poor Plasma (PPP) Preparation:
-
To prevent interference from platelets, it is crucial to prepare platelet-poor plasma.
-
Centrifuge the citrated whole blood at 2,500 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer containing platelets and white blood cells.
-
For optimal results, a second centrifugation step (double centrifugation) is recommended. Transfer the collected plasma to a new tube and centrifuge again at 2,500 x g for 15 minutes.
-
Transfer the resulting platelet-poor plasma to a clean, plastic tube.
3. Storage:
-
For immediate analysis, plasma can be stored at room temperature (18-25°C) for up to 4 hours.
-
For longer-term storage, aliquot the plasma into small volumes and freeze at -20°C or, for extended stability, at -70°C. Avoid repeated freeze-thaw cycles.
Cell Lysates
While Protein C is primarily known as a plasma protein, studies have shown that various cell types, particularly endothelial cells, can synthesize and express Protein C.[1] The following is a general protocol for preparing cell lysates for the measurement of intracellular or cell-associated Protein C activity.
1. Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in ice-cold PBS.
-
For suspension cells, directly collect the cells by centrifugation.
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C to pellet the cells.
-
Wash the cell pellet with ice-cold PBS to remove any residual culture medium.
2. Cell Lysis:
-
Resuspend the cell pellet in a suitable ice-cold lysis buffer. A common choice is RIPA (Radioimmunoprecipitation assay) buffer, which is effective for solubilizing cellular proteins. The composition of a standard RIPA buffer is provided in the tables below.
-
Crucially, supplement the lysis buffer with a protease inhibitor cocktail immediately before use to prevent the degradation of the target protein by endogenous proteases.
-
The volume of lysis buffer will depend on the cell pellet size; a general guideline is to use 100-200 µL of buffer per 1-5 million cells.
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
For more robust lysis, sonication or mechanical disruption can be employed. Keep the sample on ice during these steps to prevent heating.
3. Clarification and Storage:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (the cell lysate) and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This will be important for normalizing the measured Protein C activity.
-
The cell lysate can be used immediately or aliquoted and stored at -80°C for future use.
Tissue Homogenates
Protein C has been identified in various tissues, including the liver (the primary site of synthesis), kidney, lung, and brain.[2] Preparing tissue homogenates for enzymatic assays requires careful disruption of the tissue architecture while preserving protein activity.
1. Tissue Collection and Preparation:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Blot the tissue dry and weigh it.
-
For immediate homogenization, proceed to the next step. For storage, snap-freeze the tissue in liquid nitrogen and store at -80°C.
2. Homogenization:
-
Mince the fresh or frozen tissue into small pieces on ice.
-
Add a suitable ice-cold homogenization buffer. A common buffer consists of Tris-HCl or phosphate (B84403) buffer containing EDTA and supplemented with a protease inhibitor cocktail. The buffer-to-tissue ratio should be optimized but is typically in the range of 3-5 mL of buffer per gram of tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., a Potter-Elvehjem homogenizer, a bead mill, or a sonicator). Perform the homogenization on ice to prevent sample heating and enzyme denaturation.
-
The extent of homogenization should be sufficient to disrupt the cells and release their contents without generating excessive foam.
3. Clarification and Storage:
-
Centrifuge the tissue homogenate at high speed (e.g., 10,000-15,000 x g) for 20-30 minutes at 4°C to pellet cellular debris, connective tissue, and other insoluble material.
-
Carefully collect the supernatant, which represents the tissue extract.
-
Determine the total protein concentration of the homogenate for normalization of activity.
-
Use the tissue homogenate immediately or aliquot and store at -80°C.
Data Presentation
The following tables provide a summary of key quantitative parameters for this compound assays. Please note that optimal conditions may vary depending on the specific assay kit and sample type, and it is recommended to perform initial optimization experiments.
Table 1: Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Notes |
| Protein C Activator (Protac®) | 0.1 - 6.0 U/mL | Concentration should be optimized for the specific sample type and expected Protein C concentration. |
| This compound Substrate | 0.3 - 2.5 mM | Higher concentrations may be needed for samples with high enzyme activity. |
| Incubation Temperature | 37°C | Standard temperature for enzymatic assays. |
| Activation Incubation Time | 3 - 5 minutes | The time required for the complete activation of Protein C. |
| Substrate Incubation Time | 5 - 30 minutes | Kinetic or endpoint measurements can be performed. |
| Measurement Wavelength | 405 nm | The absorbance maximum of the released MNA chromophore. |
Table 2: Example Standard Curve Data for Protein C Activity
| Protein C Concentration (% of Normal Plasma) | Absorbance at 405 nm (Arbitrary Units) |
| 0 | 0.050 |
| 12.5 | 0.150 |
| 25 | 0.250 |
| 50 | 0.450 |
| 75 | 0.650 |
| 100 | 0.850 |
Note: This is an example dataset. A standard curve must be generated for each assay run using standards of known Protein C concentration.
Table 3: Composition of a Standard RIPA Lysis Buffer
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 | 1% (v/v) |
| Sodium Deoxycholate | 0.5% (w/v) |
| SDS | 0.1% (w/v) |
Note: Add protease and phosphatase inhibitors fresh to the buffer just before use.
Experimental Protocols
Protocol 1: Measurement of Protein C Activity in Plasma
-
Prepare Reagents: Prepare all reagents, including the Protein C activator and the this compound substrate, according to the manufacturer's instructions. Warm all reagents to 37°C before use.
-
Sample Preparation: Thaw frozen plasma samples at 37°C. Dilute the plasma samples with the provided assay buffer. A typical starting dilution is 1:10 or 1:20.
-
Standard Curve Preparation: Prepare a series of dilutions of a Protein C calibrator or a normal plasma pool to generate a standard curve (e.g., 100%, 50%, 25%, 12.5%, and 0% activity).
-
Assay Procedure (96-well plate format): a. Pipette 50 µL of the diluted samples, standards, and controls into the appropriate wells of a 96-well microplate. b. Add 50 µL of the pre-warmed Protein C activator to each well. c. Incubate the plate at 37°C for 5 minutes. d. Add 50 µL of the pre-warmed this compound substrate solution to each well to start the reaction. e. Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Data Analysis: a. For a kinetic assay, determine the rate of change in absorbance (ΔA/min) for each well. b. For an endpoint assay, use the final absorbance reading. c. Subtract the absorbance of the blank (0% standard) from all readings. d. Plot the ΔA/min or the final absorbance of the standards against their corresponding Protein C concentrations to generate a standard curve. e. Determine the Protein C activity of the samples by interpolating their values from the standard curve.
Protocol 2: Measurement of Protein C Activity in Cell Lysates or Tissue Homogenates
-
Prepare Reagents: Prepare reagents as described in Protocol 1.
-
Sample Preparation: Thaw frozen cell lysates or tissue homogenates on ice. If necessary, dilute the samples with the assay buffer. The optimal dilution should be determined empirically.
-
Assay Procedure: a. Follow the same steps as in Protocol 1 for the assay procedure in a 96-well plate. b. It is important to include a "no activator" control for each sample to account for any background protease activity that might cleave the substrate. In these control wells, add buffer instead of the Protein C activator.
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔA/min) or the final absorbance for each well. b. Subtract the absorbance of the "no activator" control from the corresponding sample wells to obtain the specific Protein C-dependent activity. c. Normalize the activity to the total protein concentration of the lysate or homogenate (e.g., express as ΔA/min/mg of protein). d. If a purified Protein C standard is available, a standard curve can be generated to quantify the absolute amount of active Protein C in the samples.
Mandatory Visualizations
Caption: Experimental workflow for this compound assays.
Caption: Enzymatic reaction and detection principle.
References
Application Notes and Protocols for Calculating Enzyme Activity from pGlu-Pro-Arg-MNA Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate, pyroglutamyl-prolyl-arginyl-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA), is a valuable tool for the sensitive measurement of serine protease activity. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzyme's activity. This substrate is particularly useful for assaying enzymes involved in the coagulation and fibrinolysis cascades, such as Thrombin, activated Protein C (aPC), and Urokinase (uPA). These enzymes play critical roles in hemostasis, thrombosis, and tissue remodeling, making them key targets in drug discovery and development.
This document provides detailed protocols for utilizing this compound to determine enzyme activity, including methods for creating a standard curve for AMC, performing the enzyme kinetic assay, and calculating the final enzyme activity.
Data Presentation
The following tables summarize representative quantitative data obtained from a typical enzyme assay using this compound.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | 52 |
| 1.25 | 485 |
| 2.5 | 960 |
| 5.0 | 1925 |
| 10.0 | 3850 |
| 15.0 | 5775 |
| 20.0 | 7700 |
Table 2: Enzyme Kinetic Data - Initial Velocity vs. Substrate Concentration
| This compound (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| 5 | 150 | 0.39 |
| 10 | 280 | 0.73 |
| 20 | 490 | 1.27 |
| 40 | 784 | 2.04 |
| 80 | 1098 | 2.85 |
| 160 | 1344 | 3.49 |
Table 3: Enzyme Activity as a Function of Enzyme Concentration
| Enzyme Concentration (nM) | Initial Velocity (RFU/min) | Specific Activity (µmol/min/mg) |
| 5 | 245 | 1.27 |
| 10 | 490 | 1.27 |
| 20 | 980 | 1.27 |
| 40 | 1960 | 1.27 |
Experimental Protocols
Preparation of an AMC Standard Curve
To convert the measured relative fluorescence units (RFU) into the molar amount of product formed, a standard curve using known concentrations of free AMC is required.
Materials:
-
7-Amino-4-methylcoumarin (AMC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve 1.75 mg of AMC in 10 mL of DMSO. Store in the dark at -20°C.
-
Prepare working standards: Perform serial dilutions of the AMC stock solution in Assay Buffer to create a range of concentrations (e.g., 0 to 20 µM).
-
Plate the standards: Add 100 µL of each AMC standard dilution to triplicate wells of the 96-well plate. Include wells with Assay Buffer only as a blank.
-
Measure fluorescence: Read the fluorescence in a microplate reader with excitation at approximately 350-380 nm and emission at approximately 450-460 nm.[1][2]
-
Generate the standard curve: Subtract the average fluorescence of the blank from all standard readings. Plot the net RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the slope of the line (RFU/µM), which will be used to convert RFU to µM of product in the enzyme assay.
Enzyme Activity Assay using this compound
This protocol describes a kinetic assay to measure the rate of substrate cleavage.
Materials:
-
This compound substrate
-
Enzyme of interest (e.g., Thrombin, aPC, or Urokinase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; the optimal buffer may vary depending on the enzyme)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Prepare the substrate solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the desired final concentrations in pre-warmed Assay Buffer.
-
Prepare the enzyme solution: Dilute the enzyme to the desired concentration in pre-warmed Assay Buffer.
-
Set up the reaction: In a 96-well plate, add 50 µL of the substrate solution to each well.
-
Initiate the reaction: Add 50 µL of the enzyme solution to each well to start the reaction. For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution. The final volume in each well is 100 µL.
-
Measure fluorescence kinetically: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 450-460 nm) every minute for 30-60 minutes.
-
Calculate the initial velocity:
-
Plot the fluorescence intensity (RFU) versus time (minutes) for each reaction.
-
Identify the linear portion of the curve (typically the first 10-15 minutes).
-
Determine the slope of this linear portion, which represents the initial velocity of the reaction in RFU/min.
-
Calculation of Enzyme Activity
-
Convert RFU/min to µM/min: Divide the initial velocity (RFU/min) by the slope of the AMC standard curve (RFU/µM) to obtain the rate of product formation in µM/min.
-
Rate (µM/min) = (Initial Velocity (RFU/min)) / (Slope of AMC Standard Curve (RFU/µM))
-
-
Calculate Specific Activity: To determine the specific activity of the enzyme, the rate of reaction is normalized to the amount of enzyme used.
-
First, convert the rate from µM/min to µmol/min by accounting for the reaction volume. For a 100 µL (0.0001 L) reaction volume:
-
Rate (µmol/min) = Rate (µM/min) * 0.0001 L * (1 µmol / 1000 µmol)
-
-
Next, determine the amount of enzyme in the reaction in milligrams (mg).
-
Finally, calculate the specific activity:
-
Specific Activity (µmol/min/mg) = (Rate (µmol/min)) / (Amount of Enzyme (mg))
-
-
Mandatory Visualizations
Signaling Pathways
The enzymes that cleave this compound are key players in the coagulation and fibrinolytic systems.
Caption: The Coagulation Cascade leading to Thrombin formation and cleavage of this compound.
Caption: The Urokinase Plasminogen Activation Pathway.
Experimental Workflow
Caption: Experimental workflow for determining enzyme activity.
References
Measuring Kallikrein Activity Using pGlu-Pro-Arg-MNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and cancer. The plasma kallikrein-kinin system is a key cascade that, upon activation, leads to the release of the potent inflammatory mediator bradykinin. Accurate measurement of kallikrein activity is therefore essential for research into these processes and for the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for the use of the synthetic substrate pGlu-Pro-Arg-MNA and its fluorogenic analogue, pGlu-Pro-Arg-AMC, for the sensitive and specific measurement of kallikrein activity.
Principle of the Assay
The measurement of kallikrein activity using these substrates is based on the enzymatic cleavage of the Arg-MNA or Arg-AMC bond.
-
Chromogenic Assay: In the presence of kallikrein, the chromogenic substrate L-Pyroglutamyl-L-Prolyl-L-Arginine-4-methoxy-2-naphthylamide (this compound) is hydrolyzed, releasing 4-methoxy-2-naphthylamine (B556539) (MNA). The rate of release of MNA can be measured spectrophotometrically.
-
Fluorogenic Assay: The fluorogenic substrate L-Pyroglutamyl-L-Prolyl-L-Arginine-7-amido-4-methylcoumarin (pGlu-Pro-Arg-AMC) is cleaved by kallikrein to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The increase in fluorescence intensity is directly proportional to the kallikrein activity and can be monitored over time. This method offers higher sensitivity compared to the chromogenic assay.
Data Presentation: Kinetic Parameters of Kallikrein Substrates
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | - | 200 - 280 | - | [1] |
| Bz-PFR-pNA | Human Kallikrein-related Peptidase 2 (KLK2) | 75 ± 2 | 1.23 ± 0.02 | 16,400 | [2] |
| H-PFR-AMC | Human Kallikrein-related Peptidase 2 (KLK2) | 69 ± 3 | 23.42 ± 0.09 | 339,420 | [2] |
| Pro-Phe-Arg-AMC | Human Kallikrein 6 (hK6) | - | - | - | [3] |
| Val-Pro-Arg-AMC | Human Kallikrein 6 (hK6) | - | - | - | [3] |
| Z-Phe-Arg-AMC | Porcine Pancreatic Kallikrein (immobilized) | 15.48 ± 3 | - | - |
Note: The kinetic parameters are highly dependent on the specific kallikrein, assay conditions (pH, temperature, buffer composition), and the exact substrate sequence.
Signaling and Reaction Diagrams
Kallikrein-Kinin System Signaling Pathway
Caption: The plasma kallikrein-kinin activation cascade.
Enzymatic Reaction of Kallikrein with this compound
Caption: Chromogenic assay principle for kallikrein activity.
Experimental Workflow for Kallikrein Activity Assay
Caption: General workflow for measuring kallikrein activity.
Experimental Protocols
Materials Required
-
This compound or pGlu-Pro-Arg-AMC substrate
-
Purified plasma kallikrein (for standard curve)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5 - 8.0, containing 100-150 mM NaCl
-
96-well microplate (clear for chromogenic assay, black for fluorogenic assay)
-
Microplate reader with absorbance and/or fluorescence capabilities
-
Samples containing kallikrein activity (e.g., plasma, cell lysates, purified fractions)
-
Inhibitor compounds (for drug development applications)
Protocol 1: Chromogenic Assay for Kallikrein Activity
This protocol is adapted from methods for similar chromogenic substrates like S-2302.[4]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl).
-
Reconstitute this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 1-2 mM).
-
Prepare a series of kallikrein standards by diluting purified plasma kallikrein in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a clear 96-well microplate.
-
Add 20 µL of kallikrein standard or sample to the appropriate wells.
-
For inhibitor studies, add 10 µL of inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the this compound working solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the Vmax of the kallikrein standards against their known concentrations.
-
Determine the kallikrein activity in the unknown samples by interpolating their Vmax values from the standard curve.
-
Protocol 2: Fluorogenic Assay for Kallikrein Activity
This protocol is based on general methods for AMC-based fluorogenic substrates.
-
Reagent Preparation:
-
Prepare Assay Buffer as described for the chromogenic assay.
-
Reconstitute pGlu-Pro-Arg-AMC in DMSO to create a stock solution (e.g., 10 mM). Protect from light. Dilute in Assay Buffer to a working concentration (e.g., 100-200 µM).
-
Prepare kallikrein standards as described above.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black 96-well microplate.
-
Add 20 µL of kallikrein standard or sample.
-
For inhibitor studies, add 10 µL of inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 5-10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the pGlu-Pro-Arg-AMC working solution.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the relative fluorescence units (RFU) vs. time curve (RFU/min).
-
Subtract the rate of the blank from all readings.
-
Generate a standard curve using the kallikrein standards.
-
Calculate the kallikrein activity in the unknown samples from the standard curve.
-
Applications in Research and Drug Development
-
Enzyme Kinetics: Determination of Km and kcat for kallikrein with various substrates.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify novel kallikrein inhibitors.
-
IC50 Determination: Quantifying the potency of lead compounds.
-
Mechanism of Inhibition Studies: Elucidating the mode of action of inhibitors.
-
Biological Sample Analysis: Measuring kallikrein activity in plasma, serum, and other biological fluids to study disease states.
Troubleshooting
-
High Background Signal:
-
Check for substrate auto-hydrolysis. Prepare fresh substrate solutions.
-
Ensure the purity of the enzyme and other reagents.
-
-
Low Signal:
-
Increase enzyme or substrate concentration.
-
Optimize assay conditions (pH, temperature).
-
For fluorogenic assays, check the filter set and gain settings of the plate reader.
-
-
Non-linear Reaction Rate:
-
Substrate depletion: use a lower enzyme concentration or a higher substrate concentration.
-
Enzyme instability: check the stability of the enzyme under the assay conditions.
-
These detailed notes and protocols provide a robust framework for the accurate and reliable measurement of kallikrein activity using this compound and its fluorogenic analogue, facilitating research and development in this important area of protease biology.
References
- 1. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Application of pGlu-Pro-Arg-MNA in aPTT-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Activated Partial Thromboplastin (B12709170) Time (aPTT) is a fundamental screening assay used to evaluate the integrity of the intrinsic and common pathways of the coagulation cascade. Traditionally, the aPTT assay endpoint is the formation of a fibrin (B1330869) clot, detected mechanically or optically. However, the advent of chromogenic substrates offers an alternative, quantitative method for assessing coagulation pathway activity. This application note details the use of the chromogenic substrate pGlu-Pro-Arg-MNA in aPTT-based assays.
This compound is a synthetic peptide substrate that can be cleaved by specific activated coagulation factors, releasing a chromophore (p-nitroaniline or a similar reporter group) that can be measured spectrophotometrically. In the context of an aPTT assay, the amount of chromophore released is proportional to the activity of the terminal serine protease generated, typically thrombin (Factor IIa). This allows for a kinetic or endpoint quantitative assessment of the intrinsic pathway's functionality. Chromogenic aPTT assays can offer advantages over traditional clotting assays, including increased precision, better sensitivity to specific factor deficiencies, and reduced interference from certain sample variables. However, they may exhibit different sensitivities to heparin and lupus anticoagulants.[1]
Principle of the Chromogenic aPTT Assay
The chromogenic aPTT assay is a multi-step process. Initially, the intrinsic pathway is activated in a plasma sample by the addition of a contact activator (e.g., silica (B1680970), ellagic acid) and phospholipids (B1166683) (a substitute for platelet factor 3). This initiates a cascade of enzymatic reactions, leading to the conversion of prothrombin to thrombin. In the final step, the chromogenic substrate, this compound, is added. The generated thrombin cleaves the substrate, releasing the chromogenic group. The rate of color development is directly proportional to the amount of thrombin generated and is measured photometrically.
Data Presentation
The performance of a chromogenic aPTT assay using this compound can be compared to the traditional clotting-based aPTT. The following tables summarize expected comparative data.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | Clotting-Based aPTT | Chromogenic aPTT with this compound |
| Principle | Fibrin clot formation | Enzymatic cleavage of chromogenic substrate |
| Endpoint | Time to clot (seconds) | Change in absorbance (OD/min) |
| Precision (CV%) | 5-10% | < 5% |
| Sensitivity to Factor Deficiencies | Good | Potentially higher for specific factors |
| Heparin Sensitivity | High | May be lower and more variable[1] |
| Lupus Anticoagulant Sensitivity | High | May be lower[1] |
| Interferences | Lipemia, icterus, hemolysis | Hemolysis can interfere[2] |
Table 2: Illustrative Kinetic Parameters of Chromogenic Substrates for Thrombin
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) |
| pGlu-Pro-Arg-pNA (S-2366) | Thrombin | ~20-50 | ~10-20 |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin | ~5-15 | ~25-40 |
| This compound | Thrombin | Data not available in searched literature | Data not available in searched literature |
Note: Specific kinetic parameters for this compound with thrombin or other coagulation factors were not available in the searched literature. The values for similar substrates are provided for context. Researchers should determine these parameters empirically for their specific assay conditions.
Experimental Protocols
This section provides a detailed protocol for a modified aPTT assay using a chromogenic substrate. This protocol is based on a published method for a chromogenic aPTT using a thrombin-specific substrate and can be adapted for this compound.[3]
Materials
-
Test Plasma (citrated, platelet-poor)
-
Normal and Abnormal Control Plasmas
-
aPTT Reagent (containing a contact activator like silica or ellagic acid and phospholipids)
-
This compound solution (concentration to be optimized, e.g., 1-2 mM in a suitable buffer)
-
Calcium Chloride (CaCl₂) solution (e.g., 25 mM)
-
Tris buffer (or other suitable buffer)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the released chromophore (typically 405 nm for pNA)
-
Incubator or temperature-controlled microplate reader (37°C)
-
Calibrated pipettes
Assay Procedure
-
Reagent Preparation:
-
Reconstitute aPTT reagent according to the manufacturer's instructions.
-
Prepare the this compound substrate solution to the desired concentration in buffer.
-
Pre-warm all reagents and plasma samples to 37°C.
-
-
Assay Protocol (Microplate Method):
-
Pipette 50 µL of test plasma or control plasma into a microplate well.
-
Add 50 µL of the pre-warmed aPTT reagent to each well.
-
Incubate the mixture for 3-5 minutes at 37°C to allow for the activation of the contact pathway.
-
Initiate the reaction by adding 50 µL of pre-warmed CaCl₂ solution to each well.
-
Simultaneously, add 50 µL of the pre-warmed this compound substrate solution.
-
Immediately place the microplate in a reader set to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic reading) for a defined period (e.g., 5-10 minutes). The rate of change in absorbance (mOD/min) is proportional to the thrombin activity. Alternatively, for an endpoint assay, stop the reaction after a fixed time and measure the final absorbance.
-
Data Analysis
-
For kinetic assays, calculate the rate of the reaction (ΔOD/min) from the linear portion of the absorbance curve.
-
The results can be compared to those obtained with normal and abnormal control plasmas.
-
A standard curve can be generated using dilutions of a plasma calibrator to express the results in terms of factor activity units or percentage of normal.
Visualizations
Intrinsic Pathway of Coagulation
References
- 1. Chromogenic substrates for activated partial thromboplastin time testing: are they worth using? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New modified activated partial thromboplastin time and prothrombin time methods using a synthetic chromogenic substrate in combination with diazotization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a highly specific chromogenic substrate designed for the quantitative determination of Activated Protein C (APC) activity. APC is a crucial serine protease in the anticoagulant pathway, playing a key role in the regulation of blood coagulation. This document provides detailed protocols for the reconstitution, storage, and application of this compound in a chromogenic assay for APC activity, intended for research use.
Product Information
| Parameter | Value | Reference |
| Synonyms | {pGlu}-Pro-Arg-MNA | [1] |
| CAS Number | 130835-45-9 | [1] |
| Molecular Formula | C₂₃H₃₂N₈O₇ | [1] |
| Molecular Weight | 532.55 g/mol | [1] |
| Purity | >98% (HPLC) | [1] |
| Appearance | Solid | [1] |
Reconstitution and Storage
Proper handling and storage of this compound are critical to ensure its stability and performance.
Reconstitution Protocol
The solubility of this compound can be influenced by its peptide nature. The following protocol provides a general guideline for its reconstitution.
| Step | Instruction | Notes |
| 1. Initial Solvent | Attempt to dissolve the lyophilized powder in sterile, deionized water. | The N-terminal pyroglutamic acid may increase hydrophobicity, potentially making it sparingly soluble in water alone. |
| 2. Acidic Solution | If insoluble in water, try a 10-30% acetic acid solution. | This can help to protonate acidic residues and improve solubility. |
| 3. Organic Solvent | For highly hydrophobic preparations, a small amount of Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the appropriate aqueous buffer. | The final concentration of DMSO in the assay should be minimized, preferably not exceeding 1%, to avoid interference with the enzymatic reaction. |
| 4. Stock Solution | Prepare a concentrated stock solution (e.g., 1-10 mM) and store in aliquots. | This prevents repeated freeze-thaw cycles of the entire stock. |
Storage Conditions
| Form | Storage Temperature | Stability | Shipping |
| Lyophilized Powder | -20°C | ≥ 2 years | Shipped with an ice pack |
| Reconstituted Solution | -20°C | Up to 6 months in sterile water | N/A |
Application: Chromogenic Assay for Activated Protein C (APC) Activity
This protocol describes the measurement of APC activity in plasma samples using this compound as a chromogenic substrate. The assay is based on the cleavage of the substrate by APC, which releases the chromophore 4-methoxy-2-naphthylamine (B556539) (MNA). The rate of MNA release is directly proportional to the APC activity and can be measured spectrophotometrically at 405 nm.
Principle of the Assay
The chromogenic assay for APC activity is a two-step process. First, Protein C in the sample is activated to APC using a specific activator, such as Protac®, a venom extract from Agkistrodon contortrix contortrix. Subsequently, the generated APC hydrolyzes the this compound substrate, and the change in absorbance is monitored.
Signaling Pathway
Caption: Protein C activation and substrate cleavage pathway.
Experimental Workflow
Caption: General workflow for the chromogenic APC assay.
Experimental Protocol
Materials:
-
This compound
-
Protac® (Protein C activator)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 100 mM NaCl)
-
Platelet-poor plasma samples and standards
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
| Step | Action | Details |
| 1. Reagent Preparation | Prepare working solutions of all reagents. | Dilute the this compound stock solution to a working concentration (e.g., 2 mM) in Tris-HCl buffer. Dilute Protac® to its optimal working concentration (e.g., 0.5 U/mL) in Tris-HCl buffer. Prepare a series of plasma standards with known Protein C concentrations. |
| 2. Sample Incubation | Add plasma samples and standards to the microplate wells. | Pipette 50 µL of each standard and sample into duplicate wells. |
| 3. Protein C Activation | Add the Protac® working solution to each well. | Add 50 µL of the Protac® solution to each well. Mix gently and incubate for a defined period (e.g., 5 minutes) at 37°C.[2] |
| 4. Substrate Addition | Add the this compound working solution to initiate the reaction. | Add 50 µL of the this compound solution to each well. |
| 5. Absorbance Measurement | Immediately start measuring the absorbance at 405 nm. | For a kinetic assay, record the absorbance every minute for 10-15 minutes. For an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) with a stopping reagent (e.g., 2% acetic acid) and measure the final absorbance. |
| 6. Data Analysis | Calculate the rate of change in absorbance (ΔA/min) for each well. | Plot the ΔA/min for the standards against their known concentrations to generate a standard curve. Determine the APC activity of the samples from the standard curve. |
Representative Data
The following table provides an example of a standard curve for a chromogenic APC assay. Actual values may vary depending on experimental conditions.
| Protein C Concentration (%) | ΔA/min at 405 nm |
| 0 | 0.005 |
| 25 | 0.030 |
| 50 | 0.055 |
| 75 | 0.080 |
| 100 | 0.105 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Inactive enzyme or substrate. | Ensure proper storage and handling of reagents. Prepare fresh solutions. |
| Incorrect wavelength. | Verify the microplate reader is set to 405 nm. | |
| High background | Spontaneous substrate hydrolysis. | Prepare fresh substrate solution. Ensure buffer pH is appropriate. |
| Contaminated reagents. | Use fresh, high-purity reagents and sterile water. | |
| Poor reproducibility | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations. | Ensure consistent incubation temperature. |
References
Determining Michaelis-Menten Constants with pGlu-Pro-Arg-MNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a valuable tool for studying the kinetics of several serine proteases crucial in physiological and pathological processes. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the fluorogenic group, 4-methoxy-2-naphthylamine (B556539) (MNA), is released. The rate of MNA liberation, which can be monitored by an increase in fluorescence, is directly proportional to the enzyme's activity. This allows for the precise determination of Michaelis-Menten constants, Km and Vmax, which are fundamental parameters for characterizing enzyme-substrate interactions and for the screening of enzyme inhibitors.
This document provides detailed application notes and protocols for utilizing this compound to determine the Michaelis-Menten constants of key serine proteases, including Activated Protein C (APC), Plasma Kallikrein, and Urokinase.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the amide bond between arginine and 4-methoxy-2-naphthylamine in the this compound substrate. The released MNA is a fluorescent molecule, and the increase in fluorescence intensity over time is measured using a fluorometer. The initial velocity (V₀) of the reaction is determined from the linear portion of the fluorescence versus time plot. By measuring V₀ at various substrate concentrations, the Michaelis-Menten constants (Km and Vmax) can be calculated by fitting the data to the Michaelis-Menten equation:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vₘₐₓ is the maximum reaction velocity.
-
[S] is the substrate concentration.
-
Kₘ is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vₘₐₓ.
Data Presentation: Quantitative Data Summary
While specific kinetic constants for the exact substrate this compound are not extensively reported in publicly available literature, the following tables provide kinetic parameters for relevant enzymes with structurally similar chromogenic substrates. This data serves as a valuable reference for expected orders of magnitude and for designing experimental concentration ranges.
Table 1: Kinetic Parameters for Activated Protein C (APC) with a Similar Chromogenic Substrate
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Activated Protein C (APC) | p-Glu-Pro-Arg-pNA (S-2236) | Not specified | Not specified | [1] |
Note: While the exact Km and kcat values for this compound are not provided, S-2236 is a commonly used substrate for APC activity assays, indicating a similar recognition motif.
Table 2: Kinetic Parameters for Plasma Kallikrein with a Similar Chromogenic Substrate
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | Not specified | 200 - 280 | [2] |
Note: The kcat for plasma kallikrein with H-D-Pro-Phe-Arg-pNA suggests a high turnover rate. The Km was noted to be unchanged under certain conditions, though a specific value was not provided in the abstract.[2]
Table 3: Kinetic Parameters for Urokinase with a Similar Chromogenic Substrate
| Enzyme | Substrate | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Urokinase | pyro-Glu-Gly-Arg-pNA (S-2444) | Not specified | Not specified | [3] |
Note: While specific constants are not available, S-2444 is a recognized chromogenic substrate for urokinase, indicating its utility in kinetic assays.[3]
Experimental Protocols
General Considerations
-
Buffer Selection: The optimal pH and ionic strength of the assay buffer will depend on the specific enzyme being studied. A common starting point is a Tris-HCl or HEPES buffer at a pH between 7.4 and 8.5.
-
Enzyme Purity and Concentration: Use highly purified enzyme preparations to ensure accurate kinetic measurements. The final enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.
-
Substrate Solubility and Preparation: this compound may require an organic solvent like DMSO for initial solubilization before dilution in the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.
-
Instrumentation: A fluorescence plate reader or a spectrofluorometer capable of excitation at ~340 nm and emission at ~425 nm is required.
-
Controls: Include appropriate controls, such as a blank (no enzyme) to measure non-enzymatic substrate hydrolysis and a control with a known inhibitor to validate the assay.
Protocol 1: Determination of Km and Vmax for Activated Protein C (APC)
Materials:
-
Human Activated Protein C (APC), purified
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% BSA, pH 7.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Substrate Dilutions: Perform serial dilutions of the substrate stock solution in the Assay Buffer to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, 100 µM). It is recommended to test a wide range of concentrations bracketing the expected Km.
-
Prepare Enzyme Solution: Dilute the APC stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM). The optimal concentration should be determined empirically.
-
Assay Setup:
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate in triplicate.
-
Add 50 µL of Assay Buffer to three wells to serve as a blank.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction: Add 50 µL of the diluted APC solution to each well (except the blank wells, to which 50 µL of Assay Buffer is added).
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity (Excitation: 340 nm, Emission: 425 nm) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the slope of the linear portion of the fluorescence versus time plot. Convert the fluorescence units to moles of product per unit time using a standard curve of free MNA.
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a graphical estimation.
-
Protocol 2: Determination of Km and Vmax for Plasma Kallikrein
Materials:
-
Human Plasma Kallikrein, purified
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
Follow the same general procedure as outlined in Protocol 1, with the following modifications:
-
Enzyme Solution: Dilute Plasma Kallikrein to a final concentration of approximately 0.5-5 nM.
-
Assay Buffer: Use the specified buffer for Plasma Kallikrein.
-
Data Analysis: Proceed with the same data analysis steps to determine Km and Vmax.
Protocol 3: Determination of Km and Vmax for Urokinase
Materials:
-
Human Urokinase (high or low molecular weight), purified
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
Follow the same general procedure as outlined in Protocol 1, with the following modifications:
-
Enzyme Solution: Dilute Urokinase to a final concentration of approximately 1-10 IU/mL.
-
Assay Buffer: Use the specified buffer for Urokinase.
-
Data Analysis: Proceed with the same data analysis steps to determine Km and Vmax.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for determining Kₘ and Vₘₐₓ.
Signaling Pathway: Activated Protein C (APC)
References
Application Notes and Protocols: The Use of pGlu-Pro-Arg-MNA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA), is a valuable tool in drug discovery for the characterization of specific serine proteases. Its utility lies in its ability to be cleaved by certain enzymes, releasing a fluorescent product (7-amino-4-methylcoumarin, AMC) or a chromogenic product (p-nitroaniline, pNA, if pGlu-Pro-Arg-pNA is used), which can be readily quantified. This allows for the sensitive and high-throughput measurement of the activity of key enzymes implicated in various physiological and pathological processes, including coagulation, fibrinolysis, and cancer progression.
These application notes provide detailed protocols for the use of this compound in assays for urokinase-type plasminogen activator (uPA), Activated Protein C (APC), and thrombin-like enzymes, which are all significant targets in modern drug discovery.
Target Enzymes and Their Relevance in Drug Discovery
-
Urokinase-type Plasminogen Activator (uPA): A serine protease that converts plasminogen to plasmin, a broad-spectrum protease. The uPA system is heavily involved in cancer invasion and metastasis, making it a key target for anti-cancer therapies.[1] Inhibitors of uPA are sought after as potential agents to block tumor progression.
-
Activated Protein C (APC): A crucial anticoagulant serine protease that regulates blood coagulation by inactivating Factors Va and VIIIa.[2] Modulators of APC activity are of interest for the development of treatments for thrombotic disorders and sepsis.
-
Thrombin-like Enzymes (TLEs): A family of serine proteases found in snake venoms that mimic the activity of thrombin.[3][4] They are valuable tools for studying the coagulation cascade and have therapeutic potential as defibrinogenating agents in the treatment of thrombosis.[3][4]
Data Presentation
The following table summarizes key quantitative data for enzyme kinetics and inhibitor potencies determined using this compound or analogous substrates.
| Enzyme | Substrate | Km | Vmax / kcat | Inhibitor | IC50 |
| Urokinase (uPA) | pyro-Glu-Gly-Arg-pNA (S-2444) | 0.21 mM | 10.8 µmol/min/mg | Amiloride | ~10 µM |
| Activated Protein C (APC) | pGlu-Pro-Arg-pNA (S-2366) | Not specified | ~37 nkat/mg | Not specified | Not specified |
| Thrombin-like Enzyme (Batroxobin) | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Specific kinetic constants for this compound are not always readily available in the literature. The values presented for uPA and APC are for structurally similar substrates and provide a reasonable approximation for assay development.
Signaling Pathways
Understanding the signaling pathways in which these enzymes operate is crucial for contextualizing the impact of their modulation in drug discovery.
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
The uPA system plays a pivotal role in extracellular matrix degradation, a critical step in cancer cell invasion and metastasis.
Caption: The uPA signaling pathway leading to extracellular matrix (ECM) degradation and cell migration.
Activated Protein C (APC) Signaling Pathway
The Protein C pathway is a key regulator of coagulation and inflammation.
Caption: The Protein C anticoagulant pathway.
Experimental Protocols
Urokinase (uPA) Activity Assay for Inhibitor Screening
This protocol is designed for the determination of uPA inhibitory activity in a 96-well plate format.
Materials:
-
Human urokinase (uPA)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Experimental Workflow:
Caption: Workflow for a uPA inhibitor screening assay.
Procedure:
-
Prepare a stock solution of this compound in DMSO. Dilute in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a stock solution of human uPA in Assay Buffer (e.g., 10 nM).
-
Add 2 µL of test compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of the uPA solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Activated Protein C (APC) Activity Assay
This protocol can be used to measure the activity of APC or to screen for its modulators.
Materials:
-
Human Activated Protein C (APC)
-
This compound substrate
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl2, 0.1% BSA, pH 7.5
-
Test compounds (modulators) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO and dilute in Assay Buffer to a final concentration of 200 µM.
-
Prepare a stock solution of APC in Assay Buffer (e.g., 5 nM).
-
Add 5 µL of test compound dilutions or DMSO to the wells.
-
Add 45 µL of the APC solution to each well.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the substrate solution.
-
Monitor the increase in fluorescence over time (kinetic read) at 37°C for 30-60 minutes.
-
The rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is proportional to the APC activity.
-
For modulators, compare the reaction rates in the presence of the compound to the vehicle control.
Thrombin-Like Enzyme (TLE) Activity Assay
This general protocol can be adapted for various thrombin-like enzymes from snake venoms.
Materials:
-
Purified Thrombin-Like Enzyme (e.g., from Bothrops atrox venom)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
96-well clear, flat-bottom plate (for colorimetric reading if using a pNA substrate) or black plate (for fluorometric reading)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Reconstitute the lyophilized TLE in Assay Buffer to a suitable working concentration.
-
Prepare a stock solution of this compound in DMSO and dilute in Assay Buffer. The optimal concentration should be determined empirically (start with a range of 50-500 µM).
-
To each well, add 50 µL of Assay Buffer.
-
Add 25 µL of the TLE solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate at 37°C.
-
Measure the absorbance at 405 nm (for pNA substrates) or fluorescence (Ex: 380 nm, Em: 460 nm for MNA substrates) at regular intervals for 30 minutes.
-
Determine the initial reaction velocity from the linear portion of the absorbance/fluorescence versus time plot.
High-Throughput Screening (HTS) Application
The described assays, particularly the uPA inhibitor screening assay, are readily adaptable for high-throughput screening campaigns to identify novel drug candidates.
HTS Workflow Diagram:
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.
Key HTS Considerations:
-
Miniaturization: Assays are typically performed in 384- or 1536-well plates to reduce reagent consumption and increase throughput.
-
Automation: Liquid handling robots are used for precise and rapid dispensing of reagents and compounds.
-
Data Handling: Automated data acquisition and analysis software are essential for managing the large datasets generated.
-
Assay Quality Control: Z'-factor and signal-to-background ratios should be monitored to ensure the robustness and reliability of the screen.
Conclusion
This compound and its analogues are versatile and sensitive substrates for assaying the activity of key serine proteases in drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable assays for identifying and characterizing modulators of uPA, APC, and thrombin-like enzymes, thereby accelerating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Snake venom thrombin-like enzymes: from reptilase to now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of activated protein C on platelet aggregation induced by the prothrombin-converting reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for pGlu-Pro-Arg-MNA in Anticoagulant Therapy Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate pGlu-Pro-Arg-MNA, also known as pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin, is a valuable tool for monitoring anticoagulant therapy. This synthetic substrate is specifically cleaved by certain serine proteases in the coagulation cascade, releasing a chromogenic or fluorogenic group that can be readily quantified. Its primary utility in this context lies in the measurement of the activity of key enzymes such as Factor XIa (FXIa) and Activated Protein C (APC), both of which are significant targets for modern anticoagulant drugs. These application notes provide detailed protocols for the use of this compound in assessing the activity of these enzymes, relevant for the development and monitoring of novel anticoagulant therapies.
Principle of the Assay
The fundamental principle of assays utilizing this compound is the enzymatic cleavage of the substrate by the target protease (either FXIa or APC). This cleavage releases the 7-amino-4-methylcoumarin (B1665955) (AMC) group, which is fluorogenic, or a similar chromogenic group like p-nitroaniline (pNA) if the substrate is pGlu-Pro-Arg-pNA (often referred to as S-2366). The rate of release of the fluorophore or chromophore is directly proportional to the enzymatic activity of FXIa or APC in the sample. The signal is typically measured using a spectrophotometer or a fluorometer at the appropriate wavelength.
Applications in Anticoagulant Therapy Monitoring
Monitoring Factor XIa Inhibitors
Factor XIa is a critical component of the intrinsic pathway of the coagulation cascade, and its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[1] Direct FXIa inhibitors are currently in various stages of clinical development. A chromogenic assay using this compound can be employed to measure the activity of FXIa in plasma samples, thereby allowing for the assessment of the inhibitory effect of novel anticoagulant compounds. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development.
Monitoring Activated Protein C (APC) Activity
Activated Protein C is a natural anticoagulant with a key role in downregulating the coagulation cascade by inactivating Factors Va and VIIIa.[2] Some anticoagulant therapies may aim to enhance the activity of the protein C pathway. A chromogenic assay with this compound provides a method to quantify APC activity in plasma, which can be useful in evaluating the efficacy of such therapies.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the interaction of this compound (S-2366) with Factor XIa and Activated Protein C, as well as typical assay conditions.
Table 1: Kinetic Parameters of this compound (S-2366)
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | Assay Conditions | Reference |
| Human Factor XIa | 233 ± 78 | 117 ± 10 | pH 7.4 | [3] |
| Human Factor XIa | ~400 | ~1000 | 0.1 M Phosphate buffer, pH 7.6, 37°C | [4] |
| Human Activated Protein C | ~200 | ~80 | 0.05 M Tris, pH 8.0, 37°C | [4] |
| Human Activated Protein C | ~800 | ~160 | 0.05 M Tris, pH 8.0, 25°C | [4] |
Table 2: Typical Chromogenic Assay Conditions
| Parameter | Factor XIa Assay | Activated Protein C Assay |
| Substrate | This compound (S-2366) | This compound (S-2366) |
| Substrate Concentration | 0.2 - 0.5 mM | 0.2 - 0.5 mM |
| Buffer | Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4-8.3) | Tris-based buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4-8.3) |
| Temperature | 37°C | 37°C |
| Wavelength | 405 nm (for pNA) | 405 nm (for pNA) |
| Incubation Time | 5 - 30 minutes | 5 - 15 minutes |
Experimental Protocols
Preparation of Platelet-Poor Plasma (PPP)
Accurate measurement of coagulation factors requires properly prepared plasma samples.
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) as an anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Mixing: Gently invert the tube 3-4 times to ensure thorough mixing of blood with the anticoagulant.
-
First Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at room temperature to separate the plasma from the blood cells.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a clean polypropylene (B1209903) tube.
-
Second Centrifugation (Double-Centrifuged Plasma): To ensure the plasma is platelet-poor, perform a second centrifugation step at 2,500 x g for 15 minutes.
-
Aliquoting and Storage: Carefully transfer the platelet-poor plasma to new tubes, aliquot, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 1: Measurement of Factor XIa Activity
This protocol is designed for the kinetic measurement of FXIa activity in purified systems or plasma.
Materials:
-
This compound (S-2366) stock solution (e.g., 10 mM in sterile water or DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Purified human Factor XIa or plasma sample containing FXIa
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).
-
Prepare dilutions of the Factor XIa standard or the test plasma sample in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of the Factor XIa standard or plasma sample to the appropriate wells. For a blank, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 30 µL of the this compound working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of the reaction (Vmax) from the linear portion of the absorbance versus time curve (ΔOD/min).
-
The activity of Factor XIa in the sample can be calculated by comparing its rate to that of a known standard curve of Factor XIa activity.
-
Protocol 2: Measurement of Activated Protein C (APC) Activity
This protocol describes a method for determining the activity of APC in plasma.
Materials:
-
This compound (S-2366) stock solution (e.g., 10 mM in sterile water)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3
-
Protein C activator (e.g., Protac® from snake venom)
-
Platelet-poor plasma sample
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm at 37°C
Procedure:
-
Activation of Protein C:
-
In a microtube, mix 50 µL of the platelet-poor plasma sample with a specific amount of Protein C activator.
-
Incubate this mixture for a defined period (e.g., 3 minutes) at 37°C to allow for the conversion of Protein C to APC.
-
-
Assay Setup:
-
Add 50 µL of the pre-activated plasma sample to the wells of a 96-well microplate.
-
Include a blank well containing 50 µL of Assay Buffer.
-
Pre-warm the plate to 37°C for 3-5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of a pre-warmed working solution of this compound (e.g., 0.4 mM in Assay Buffer) to each well.
-
-
Measurement:
-
Immediately begin kinetic measurement of the absorbance at 405 nm at 37°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) from the linear phase of the reaction.
-
The APC activity is proportional to this rate and can be quantified using a standard curve prepared with known concentrations of purified APC.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by target protease.
Experimental Workflow for Anticoagulant Monitoring
Caption: General workflow for chromogenic assay using this compound.
Simplified Coagulation Cascade and Targets
Caption: Role of FXIa and APC in the coagulation cascade.
References
Adapting a Fluorogenic Assay Using pGlu-Pro-Arg-MNA for Thrombin Activity and Inhibition Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for adapting and optimizing a fluorogenic protease assay using the substrate Pyroglutamyl-Prolyl-Arginine-4-methoxy-β-naphthylamide (pGlu-Pro-Arg-MNA) for the specific measurement of human α-thrombin activity. Detailed protocols cover initial activity assessment, optimization of key assay parameters (enzyme concentration, substrate concentration for Michaelis-Menten kinetics), and a standardized procedure for screening potential inhibitors. Data is presented in clear, structured tables, and workflows are visualized using diagrams to ensure clarity and reproducibility.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by a target protease. The substrate itself is weakly fluorescent. Upon proteolytic cleavage after the Arginine (Arg) residue, the highly fluorescent 4-methoxy-β-naphthylamine (MNA) is released. The rate of increase in fluorescence intensity is directly proportional to the protease activity under the specified assay conditions. This principle allows for the sensitive, real-time monitoring of enzyme kinetics and the screening of inhibitory compounds.
Figure 1. Principle of the fluorogenic protease assay.
Materials and Reagents
-
Enzyme: Human α-Thrombin (highly purified, concentration verified)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Inhibitor Control: A known, potent thrombin inhibitor (e.g., Argatroban)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Microplates: Black, flat-bottom 96-well plates (low fluorescence)
-
Instrumentation: Fluorescence microplate reader with temperature control
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl containing 100 mM NaCl. Adjust the pH to 8.0 at room temperature. Filter sterilize and store at 4°C.
-
Enzyme Stock: Reconstitute thrombin in a suitable buffer to a high concentration (e.g., 1 mg/mL or ~27 µM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store in small aliquots, protected from light, at -20°C.[1] The substrate should be freshly prepared for optimal results.[2]
-
Inhibitor Stock: Prepare a 10 mM stock solution of the control inhibitor in DMSO. Store at -20°C.
Protocol 1: Optimization of Thrombin Concentration
The goal is to determine an enzyme concentration that yields a robust, linear increase in fluorescence over a reasonable time frame (e.g., 15-30 minutes) and falls within the linear range of the instrument.
-
Prepare Enzyme Dilutions: Create a series of 2-fold serial dilutions of thrombin in Assay Buffer, starting from a high concentration (e.g., 100 nM) down to ~0.1 nM.
-
Prepare Substrate Working Solution: Dilute the 10 mM substrate stock in Assay Buffer to a final concentration of 200 µM. This concentration should be well above the expected Km to ensure the reaction rate is dependent on enzyme concentration.
-
Set up the Assay Plate:
-
Add 50 µL of each thrombin dilution to triplicate wells of a 96-well plate.
-
Include "no-enzyme" control wells containing 50 µL of Assay Buffer for background subtraction.[1]
-
-
Initiate the Reaction: Add 50 µL of the 200 µM substrate working solution to all wells, bringing the total volume to 100 µL. The final substrate concentration will be 100 µM.
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C). Monitor the fluorescence kinetically for 30 minutes, with readings every 60 seconds (Excitation: 340 nm, Emission: 425 nm).
-
Analyze Data:
-
For each thrombin concentration, plot Relative Fluorescence Units (RFU) versus time.
-
Identify the initial linear portion of each curve and calculate the slope (V₀ = ΔRFU/min).
-
Plot V₀ versus thrombin concentration. Select a concentration from the linear portion of this graph that provides a strong signal-to-background ratio for subsequent experiments (e.g., 1-2 nM).
-
Protocol 2: Determination of Michaelis-Menten Constants (Km and Vmax)
This protocol determines the substrate concentration at which the reaction rate is half of the maximum (Km), a measure of the enzyme's affinity for the substrate.
-
Prepare Substrate Dilutions: Perform a serial dilution of the this compound stock in Assay Buffer to create a range of working solutions. When diluted 1:1 in the well, these should yield final concentrations from approximately 0.1x Km to 10x Km. A suggested range to test is 0.5 µM to 100 µM.
-
Prepare Enzyme Working Solution: Dilute the thrombin stock in Assay Buffer to the optimal concentration determined in Protocol 1 (e.g., 2X the final desired concentration, such as 2 nM).
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells.
-
Include "no-substrate" control wells.
-
-
Initiate the Reaction: Add 50 µL of the thrombin working solution to all wells.
-
Measure and Analyze:
-
Measure fluorescence kinetically as described in Protocol 1.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[2][3] Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) for a linear representation.[3]
-
Protocol 3: Inhibitor Screening Assay (IC50 Determination)
This protocol is used to determine the concentration of a test compound required to inhibit 50% of the enzyme's activity.
-
Prepare Compound Dilutions: Create a serial dilution series of the test compound (and control inhibitor) in Assay Buffer containing a fixed, low percentage of DMSO (e.g., 1%) to ensure solubility without affecting enzyme activity.
-
Set up the Assay Plate:
-
Add 10 µL of each compound dilution to triplicate wells.
-
Include "no-inhibitor" controls (100% activity) containing buffer with DMSO.
-
Include "no-enzyme" controls (0% activity) for background subtraction.
-
-
Pre-incubation: Add 40 µL of the optimal thrombin concentration (from Protocol 1) to all wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the substrate working solution. The final substrate concentration should be at or near the determined Km value (from Protocol 2) to ensure competitive inhibitors can be effectively detected.
-
Measure and Analyze:
-
Measure the reaction rate (V₀) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the "no-inhibitor" control.
-
Plot percent inhibition versus the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Summary
Quantitative data from the optimization experiments should be summarized for clear interpretation.
Table 1: Thrombin Concentration Optimization
| Final Thrombin (nM) | Initial Velocity (V₀) (RFU/min) | Signal-to-Background |
|---|---|---|
| 10.0 | 4520.5 | 90.4 |
| 5.0 | 2310.2 | 46.2 |
| 2.5 | 1158.9 | 23.2 |
| 1.25 | 585.1 | 11.7 |
| 0.63 | 290.7 | 5.8 |
| 0.31 | 148.3 | 3.0 |
| 0.0 (Background) | 50.0 | 1.0 |
A concentration of 1.25 nM was selected for future experiments.
Table 2: Michaelis-Menten Kinetics for this compound with Thrombin
| Parameter | Value | Unit |
|---|---|---|
| Km | 4.5 | µM |
| Vmax | 680.7 | RFU/min |
| kcat | 115.3 | s⁻¹ |
Kinetic parameters derived from non-linear regression of data from Protocol 2.
Workflow and Troubleshooting
Figure 2. Workflow for assay adaptation and troubleshooting.
Common Issues and Solutions:
-
High Background Fluorescence: This can obscure the signal from enzymatic activity.[1]
-
Cause: Spontaneous hydrolysis of the substrate.[1]
-
Solution: Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.[1][2] Store aliquots protected from light at -20°C or below.[1]
-
Cause: Autofluorescence from test compounds or buffers.[1]
-
Solution: Screen all components for intrinsic fluorescence before the main experiment.[1]
-
-
No Increase in Fluorescence: This suggests the protease is inactive or the assay is not configured correctly.
-
Cause: Inactive enzyme due to improper storage or handling.
-
Solution: Use a fresh aliquot of enzyme and ensure proper storage conditions.
-
Cause: Incorrect instrument settings.
-
Solution: Verify that the fluorometer is set to the correct excitation and emission wavelengths for MNA.
-
Cause: Sub-optimal assay conditions.
-
Solution: Ensure the buffer pH and temperature are optimal for the specific protease. Many serine proteases are most active in a pH range of 7.3 to 9.3.[1]
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing pGlu-Pro-Arg-MNA Substrate Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of the chromogenic substrate pGlu-Pro-Arg-MNA, commonly known as S-2366, in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (pyroglutamyl-prolyl-arginine-7-amido-4-methylcoumarin) is a fluorogenic substrate primarily used to measure the amidolytic activity of activated protein C (APC). It is a key reagent in chromogenic assays designed to determine the functional activity of Protein C, a crucial anticoagulant in the blood coagulation cascade.[1][2] The substrate is also known to be cleaved by other serine proteases such as Factor XIa.[2][3]
Q2: How does the this compound assay work?
A2: The assay is based on the enzymatic cleavage of the this compound substrate by activated protein C. This cleavage releases the fluorophore 7-amido-4-methylcoumarin (MNA) or a similar chromogenic group like p-nitroaniline (pNA) in related substrates, which can be detected spectrophotometrically. The rate of color or fluorescence development is directly proportional to the enzymatic activity of APC in the sample.
Q3: What is the recommended concentration of this compound to use in an assay?
A3: The optimal substrate concentration typically depends on the specific experimental conditions, including the enzyme concentration, buffer composition, pH, and temperature. A common starting point is a concentration approximately twice the Michaelis-Menten constant (Km).[3] For pGlu-Pro-Arg-pNA (a closely related chromogenic substrate) and activated protein C, reported Km values range from 0.2 mM to 0.8 mM. Therefore, a starting concentration in the range of 0.4 mM to 1.6 mM is generally appropriate. It is always recommended to perform a substrate concentration curve to determine the optimal concentration for your specific assay conditions.
Q4: Can other enzymes in my sample interfere with the assay?
A4: Yes. Besides activated protein C, this compound can also be cleaved by other serine proteases, including trypsin, thrombin, plasmin, tissue plasminogen activator (tPA), Factor XIIa, plasma kallikrein, and Factor Xa.[4] It is crucial to establish assay conditions that make the substrate specific for activated protein C, especially when working with complex biological samples like plasma.[4]
Q5: How should I prepare and store the this compound substrate solution?
A5: The lyophilized substrate is hygroscopic and should be stored dry at 2-8°C, protected from light. To prepare a stock solution, dissolve the substrate in sterile, distilled water to a concentration of 2-3 mmol/L.[4] Depending on the specific protocol, further dilutions can be made in the assay buffer. Reconstituted substrate solutions should be stored according to the manufacturer's instructions, with some evidence suggesting stability for over three months when stored appropriately.
Quantitative Data
The following tables summarize key quantitative data for the interaction of activated protein C with the pGlu-Pro-Arg-pNA substrate, which is structurally and functionally similar to this compound.
Table 1: Kinetic Parameters of Activated Protein C with pGlu-Pro-Arg-pNA Substrate
| Enzyme Source | Km (mol/L) | kcat (sec⁻¹) | Assay Conditions |
| RVV activated bovine Protein C | 2 x 10⁻⁴ | 80 | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4 mmol/L CaCl₂, 37°C |
| RVV activated bovine Protein C | 8 x 10⁻⁴ | 160 | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4 mmol/L CaCl₂, 37°C |
| Thrombin-thrombomodulin complex activated human Protein C | 8 x 10⁻⁴ | 160 | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂, 25°C |
| Not specified | 0.20 mM | Not specified | Not specified |
Data sourced from product information sheets for S-2366 and equivalent substrates.
Experimental Protocols
This section provides a detailed methodology for a typical chromogenic assay to determine Protein C activity using this compound or a similar substrate.
Objective: To determine the functional activity of Protein C in a plasma sample.
Materials:
-
This compound substrate
-
Protein C activator (e.g., from the venom of Agkistrodon contortrix)
-
Tris buffer (e.g., 0.05 M, pH 8.3)
-
Calcium chloride (CaCl₂)
-
Citric acid (2%) or other reaction stop solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
Patient and control plasma samples (platelet-poor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in distilled water.
-
Reconstitute the Protein C activator according to the manufacturer's instructions.
-
Prepare the assay buffer (e.g., 0.05M Tris, 0.26M CsCl, 0.004M CaCl₂, pH 8.30).[4]
-
-
Assay Protocol (example):
-
Pipette 400 µL of the assay buffer into microplate wells.
-
Add 100 µL of the plasma sample (or purified activated protein C standard/control).
-
Mix and incubate for 1 minute at 37°C to pre-warm the sample.
-
Add the Protein C activator to initiate the conversion of Protein C to activated protein C.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Add the this compound substrate solution to start the chromogenic reaction.
-
Incubate for a further 5 minutes at 37°C.
-
Stop the reaction by adding 300 µL of 2% citric acid.[4]
-
Read the absorbance at 405 nm against a sample blank.
-
-
Data Analysis:
-
The rate of change in absorbance is proportional to the activated protein C activity.
-
Construct a standard curve using serial dilutions of a known concentration of activated protein C or a plasma calibrator.
-
Determine the Protein C activity in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Enzymatic reaction pathway for the this compound assay.
Caption: A logical workflow for troubleshooting common assay issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive or insufficient activated protein C. | Verify the activity of your enzyme preparation. Ensure the Protein C activator is working correctly. |
| Degraded or improperly stored this compound substrate. | Use a fresh aliquot of the substrate. Ensure proper storage conditions (2-8°C, protected from light and moisture).[4] | |
| Sub-optimal substrate concentration. | Perform a substrate titration curve to determine the optimal concentration for your assay conditions. A starting point of 2x Km is recommended.[3] | |
| Incorrect assay conditions (pH, temperature, incubation time). | Verify that the pH and temperature of your assay buffer are optimal for enzyme activity. Ensure incubation times are sufficient. | |
| High Background Signal | Spontaneous substrate degradation. | Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Presence of other serine proteases in the sample.[4][5] | Consider using specific inhibitors for contaminating proteases or further purifying your sample. Establish assay conditions that are specific for activated protein C.[4] | |
| Contaminated reagents or buffers. | Use high-purity water and reagents. Filter sterilize buffers if necessary. | |
| Lipemic, icteric, or hemolyzed samples. | These sample types can interfere with chromogenic assays. Follow appropriate sample collection and preparation protocols to minimize these interferences. | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay. Use a temperature-controlled plate reader. | |
| Reagent instability. | Prepare fresh reagents for each assay run. Ensure proper storage of all components. | |
| Unexpected Results with Patient Samples | Interference from medications. | Be aware that anticoagulants like warfarin (B611796) can affect Protein C levels.[6] |
| Pre-analytical variables. | A partially clotted sample can lead to falsely elevated Protein C levels in a chromogenic assay.[7] Ensure proper blood collection and processing to obtain platelet-poor plasma.[6] |
References
- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quadratech.co.uk [quadratech.co.uk]
- 3. diapharma.com [diapharma.com]
- 4. aniara.com [aniara.com]
- 5. Protein C Assays [practical-haemostasis.com]
- 6. childrensmn.org [childrensmn.org]
- 7. digitalrepository.unm.edu [digitalrepository.unm.edu]
pGlu-Pro-Arg-MNA solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate pGlu-Pro-Arg-MNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a synthetic chromogenic substrate. Its primary application is in enzymatic assays, particularly for measuring the activity of proteases that recognize and cleave the peptide sequence, such as Protein C. Upon enzymatic cleavage, the 4-methoxy-2-naphthylamine (B556539) (MNA) group is released, which can be detected colorimetrically.
Q2: How should this compound be stored?
A2: For long-term stability, this compound should be stored at -20°C. Vendor information suggests a shelf life of at least 2 years under these conditions.
Q3: What is the principle behind assays using this compound?
A3: Assays using this compound are based on the principle of enzymatic hydrolysis. A specific protease cleaves the amide bond between the arginine (Arg) residue and the MNA group. The released MNA can then be measured, often after a diazotization reaction that produces a colored product. The rate of color formation is directly proportional to the enzyme's activity.
Troubleshooting Guides
Issue 1: Substrate Precipitation in Assay Buffer
Potential Cause: this compound, like many peptide substrates with aromatic moieties, can have limited solubility in aqueous buffers.
Solution:
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Subsequently, dilute the stock solution into the aqueous assay buffer to the final working concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid inhibiting the enzyme.
-
Sonication: Gentle sonication of the substrate solution can aid in dissolution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. While assay conditions are dictated by optimal enzyme activity, ensure the pH of your stock solution is appropriate if not using an organic solvent.
Issue 2: High Background Signal
Potential Cause:
-
Substrate Instability: The substrate may be unstable in the assay buffer, leading to non-enzymatic hydrolysis.
-
Contamination: Reagents or samples may be contaminated with other proteases that can cleave the substrate.
Solution:
-
Substrate Stability Check: Run a control experiment where the substrate is incubated in the assay buffer without the enzyme. A significant increase in signal over time indicates substrate instability.
-
Use High-Purity Reagents: Ensure all components of the assay, including buffers and water, are of high purity.
-
Inhibitor Controls: If sample contamination is suspected, include known inhibitors for potentially contaminating proteases to see if the background signal is reduced.
Issue 3: Low or No Signal
Potential Cause:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.
-
Incorrect Wavelength: The absorbance of the final product is not being measured at the correct wavelength.
Solution:
-
Verify Enzyme Activity: Use a positive control or an alternative assay to confirm the activity of your enzyme stock.
-
Optimize Assay Conditions: Systematically vary the pH, temperature, and buffer composition to determine the optimal conditions for your enzyme.
-
Confirm Detection Wavelength: Consult the literature or product datasheet for the appropriate wavelength to measure the colored product of the MNA reaction.
Quantitative Data Summary
Table 1: Solubility Guidelines for this compound
| Solvent | Recommendation | Notes |
| Water | Poor solubility expected | May require pH adjustment or sonication for low concentrations. |
| Aqueous Buffers (e.g., PBS, Tris) | Limited solubility | Co-solvent is recommended for preparing working solutions. |
| DMSO | Recommended for stock solutions | This compound is likely soluble to a high concentration. |
| Ethanol | Possible co-solvent | May be less effective than DMSO for highly hydrophobic peptides. |
Table 2: General Stability Considerations for this compound
| Condition | Recommendation for Stock Solutions | Recommendation for Working Dilutions |
| Temperature | Store at -20°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. | Prepare fresh on the day of the experiment. Keep on ice. |
| pH | Store in an unbuffered organic solvent (e.g., DMSO). | Stability is pH-dependent. Test for non-enzymatic hydrolysis in your assay buffer. |
| Light | Store protected from light, as the MNA group may be light-sensitive. | Avoid prolonged exposure to direct light during experiments. |
Experimental Protocols
Key Experiment: Measuring Protein C Activity
This protocol is a representative example for measuring Protein C activity using this compound.
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a stock solution of activated Protein C (APC) in the assay buffer. The final concentration will need to be optimized.
-
Standard: A calibrated standard of APC.
-
Stopping Reagent (Optional): e.g., 50% acetic acid.
2. Assay Procedure:
-
Prepare a standard curve using serial dilutions of the APC standard.
-
Add a defined volume of sample or standard to each well of a 96-well plate.
-
Add assay buffer to bring the total volume to the desired pre-incubation volume.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Prepare the substrate working solution by diluting the stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 200 µM).
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Monitor the change in absorbance over time at the appropriate wavelength in a microplate reader. Alternatively, for an endpoint assay, stop the reaction after a defined time with a stopping reagent and read the final absorbance.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (no enzyme) from all readings.
-
Plot the rate of reaction for the standards against their known concentrations to generate a standard curve.
-
Determine the enzyme activity in the unknown samples by interpolating their reaction rates from the standard curve.
Visualizations
Caption: Workflow for a typical enzymatic assay using this compound.
Caption: Enzymatic cleavage of this compound.
reducing background noise in pGlu-Pro-Arg-MNA assays
Welcome to the technical support center for pGlu-Pro-Arg-MNA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a focus on reducing background noise and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
A1: this compound is a fluorogenic and chromogenic substrate used to measure the activity of certain proteases. The enzyme cleaves the bond between the arginine (Arg) and the 2-methoxy-beta-naphthylamine (MNA) group. The release of free MNA results in a detectable fluorescent or colorimetric signal. This substrate is particularly useful for assaying the activity of pyroglutamyl peptidase II (also known as TRH-degrading enzyme), an important enzyme in neuropeptide metabolism.
Q2: What are the optimal excitation and emission wavelengths for detecting the released MNA group?
A2: The released 2-methoxy-beta-naphthylamine (MNA) fluorophore is typically excited at a wavelength between 335-350 nm, with the emission peak occurring between 410-440 nm.[1] It is recommended to confirm the optimal wavelengths using your specific instrumentation and assay buffer.
Q3: How should I prepare and store the this compound substrate?
A3: The peptide substrate is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or below, protected from light. The stability of the substrate in your specific assay buffer should be evaluated, but daily working solutions should be prepared fresh.
Q4: My assay is showing high background fluorescence. What are the common causes?
A4: High background fluorescence can stem from several sources:
-
Substrate Autohydrolysis: The substrate may be unstable and spontaneously break down in the assay buffer.
-
Contaminated Reagents: Assay buffers, enzyme preparations, or other reagents may be contaminated with fluorescent compounds or other proteases.
-
Autofluorescence of Assay Components: Plasticware, biological samples (e.g., cell lysates, serum), and test compounds can exhibit intrinsic fluorescence.
-
Photobleaching: While less common as a cause of high stable background, prolonged exposure to excitation light can sometimes lead to the formation of fluorescent photoproducts.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues you may encounter during your this compound assays.
Issue 1: High Background Signal in "No Enzyme" Control Wells
High fluorescence in wells without the target enzyme indicates that the signal is not due to the specific enzymatic activity you intend to measure.
Troubleshooting Workflow:
A troubleshooting workflow for high background in control wells.
Detailed Steps & Explanations:
-
Evaluate Substrate Stability:
-
Experiment: Incubate the substrate in the assay buffer for the duration of the experiment without any enzyme. Measure fluorescence at regular intervals.
-
Expected Outcome: A minimal increase in fluorescence over time.
-
Troubleshooting: If a significant, time-dependent increase in fluorescence is observed, the substrate is likely undergoing autohydrolysis. Consider adjusting the buffer pH or ionic strength. Always prepare the substrate solution fresh for each experiment.
-
-
Assess Buffer and Reagent Purity:
-
Experiment: Measure the fluorescence of the assay buffer alone. Also, test each individual buffer component dissolved in high-purity water.
-
Expected Outcome: The buffer and its components should have very low intrinsic fluorescence.
-
Troubleshooting: If the buffer is fluorescent, remake it using high-purity, nuclease-free water and fresh, high-quality reagents.
-
-
Check for Plasticware Autofluorescence:
-
Experiment: Add only the assay buffer to the wells of your microplate and measure the fluorescence.
-
Expected Outcome: The plate should contribute minimally to the overall signal.
-
Troubleshooting: Use black, opaque microplates with clear bottoms, which are designed for fluorescence assays to reduce well-to-well crosstalk and background.[3] If the problem persists, test plates from a different manufacturer.
-
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio occurs when the fluorescence signal from the enzymatic reaction is not significantly higher than the background noise.
Optimization Strategy:
A workflow for optimizing the signal-to-noise ratio.
Quantitative Data for Optimization:
The optimal concentrations of enzyme and substrate should be determined empirically. Below are typical starting ranges for optimization experiments.
| Parameter | Starting Concentration Range | Notes |
| Enzyme Concentration | 1 - 100 nM | The optimal concentration will depend on the specific activity of your enzyme preparation. |
| Substrate Concentration | 10 - 200 µM | Aim for a concentration around the Michaelis-Menten constant (Km) of the enzyme for the substrate. Using concentrations significantly above the Km can lead to substrate inhibition in some cases. |
| Incubation Time | 15 - 120 minutes | The reaction should be in the linear range during the chosen incubation time. |
Experimental Protocols:
Enzyme Concentration Titration:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Add a fixed, non-limiting concentration of the this compound substrate to each well of a black, clear-bottom 96-well plate.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Incubate for a fixed time at the desired temperature.
-
Measure the fluorescence at Ex/Em = 340/420 nm.
-
Plot the fluorescence signal against the enzyme concentration to determine the optimal concentration that gives a robust signal within the linear range of your instrument.
Substrate Concentration Titration (for Km determination):
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed, optimal concentration of the enzyme to each well.
-
Initiate the reaction by adding the different substrate concentrations.
-
Measure the initial reaction velocity (the rate of fluorescence increase) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. This will inform the optimal substrate concentration to use in your assays.
Issue 3: Interference from Test Compounds
Test compounds, particularly in drug discovery screening, can interfere with the assay, leading to false-positive or false-negative results.
Signaling Pathway of the Assay:
The enzymatic reaction and potential points of interference.
Troubleshooting Steps for Compound Interference:
-
Test for Compound Autofluorescence:
-
Experiment: Add the test compound to the assay buffer without the substrate or enzyme and measure the fluorescence at the assay wavelengths.
-
Troubleshooting: If the compound is fluorescent, a separate background subtraction for each compound concentration will be necessary.
-
-
Check for Fluorescence Quenching or Enhancement:
-
Experiment: Perform the enzymatic reaction until a stable fluorescent signal is generated. Then, add the test compound and monitor for any changes in fluorescence.
-
Troubleshooting: If the signal decreases, the compound may be a quencher. If it increases, it may be a fluorescence enhancer. This can be concentration-dependent.
-
-
Assess the Effect of Solvents (e.g., DMSO):
-
Experiment: Run the assay with varying concentrations of the solvent used to dissolve the test compounds (e.g., 0.1% to 5% DMSO).
-
Troubleshooting: DMSO can affect enzyme activity and stability.[4][5][6][7][8] Ensure that all wells, including controls, contain the same final concentration of the solvent. If the solvent significantly impacts the assay, it may be necessary to find an alternative.
-
Summary of Troubleshooting Recommendations:
| Issue | Potential Cause | Recommended Action |
| High Background | Substrate Autohydrolysis | Optimize buffer pH, prepare substrate fresh. |
| Contaminated Reagents | Use high-purity water and reagents. | |
| Plasticware Autofluorescence | Use black, opaque microplates. | |
| Low Signal-to-Noise | Suboptimal Reagent Conc. | Titrate enzyme and substrate concentrations. |
| Insufficient Incubation | Increase incubation time, ensuring linearity. | |
| Incorrect Instrument Settings | Optimize gain and confirm wavelengths. | |
| Compound Interference | Compound Autofluorescence | Measure and subtract compound background. |
| Fluorescence Quenching | Perform a post-reaction quenching test. | |
| Solvent Effects | Maintain consistent solvent concentration across all wells. |
References
- 1. bachem.com [bachem.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
interference from plasma components in pGlu-Pro-Arg-MNA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from plasma components in pGlu-Pro-Arg-MNA assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) assay is a fluorogenic method used to measure the activity of certain proteases, particularly trypsin-like serine proteases. A key application is in the field of hemostasis research to measure the activity of thrombin, a critical enzyme in the blood coagulation cascade. The assay relies on the cleavage of the pGlu-Pro-Arg peptide from the fluorescent MNA (7-amino-4-methylcoumarin) group by the target protease, resulting in an increase in fluorescence that can be quantified.
Q2: What are the common sources of interference when using plasma samples in this assay?
When using plasma, several components can interfere with the assay, leading to inaccurate results. These include:
-
Hemolysis: The release of hemoglobin and other intracellular components from red blood cells can absorb both the excitation and emission light, leading to quenching of the fluorescence signal.[1][2] Hemolysis can also introduce proteases that may interfere with the assay.
-
High Protein Concentrations: Plasma has a high protein content, which can cause an "inner filter effect" where plasma components absorb the excitation or emission light, reducing the detected fluorescence.[3][4] Plasma also contains endogenous protease inhibitors, such as alpha-2-macroglobulin, which can inhibit the target protease activity.[5]
-
Lipids and Bilirubin (B190676): High levels of lipids (lipemia) and bilirubin (icterus) can cause turbidity and light scattering, as well as absorb light at the wavelengths used in the assay, leading to inaccurate fluorescence readings.[6][7]
-
Anticoagulants: The choice of anticoagulant for plasma collection can significantly impact the activity of proteases like thrombin.[8][9]
-
Inner Filter Effect (IFE): This is a phenomenon where components in the sample absorb the excitation and/or emitted light, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity.[3][4][10][11][12][13]
Q3: How can I minimize interference from plasma components?
Several strategies can be employed to mitigate interference:
-
Proper Sample Collection and Handling: Careful venipuncture and sample processing to prevent hemolysis are crucial.
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering substances.[14][15]
-
Use of Appropriate Anticoagulants: Citrate is a common anticoagulant for coagulation assays, but its effect on the specific protease of interest should be considered.
-
Correction for Inner Filter Effect: Mathematical corrections can be applied to the fluorescence readings to account for the inner filter effect.[4][10][11][12][13]
-
Inclusion of Controls: Running appropriate controls, such as plasma samples with known inhibitor concentrations or spiked with a known amount of active enzyme, can help to identify and quantify the extent of interference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected fluorescence signal | - Hemolysis in the plasma sample.- High plasma protein concentration causing inner filter effect.- Presence of endogenous inhibitors in the plasma.- Incorrect excitation/emission wavelengths. | - Visually inspect plasma for hemolysis. If present, recollect the sample.- Dilute the plasma sample to reduce the concentration of interfering substances.- Apply a mathematical correction for the inner filter effect (see Experimental Protocols).- Confirm the correct filter set is being used on the fluorometer. |
| High background fluorescence | - Contaminated reagents or buffers.- Autofluorescence of the plasma sample.- Non-specific cleavage of the substrate. | - Prepare fresh reagents and buffers.- Run a "plasma blank" control (plasma without enzyme) to determine the background fluorescence and subtract it from the sample readings.- Ensure the purity of the enzyme and substrate. |
| Non-linear or erratic fluorescence readings | - Inner filter effect at high substrate turnover.- Sample turbidity due to high lipid content.- Fibrin (B1330869) clot formation in the well. | - Apply a correction for the inner filter effect.- Centrifuge lipemic samples at high speed to pellet lipids before running the assay.- For thrombin assays, consider using defibrinated plasma or adding an inhibitor of fibrin polymerization. |
| Inconsistent results between replicates | - Pipetting errors.- Temperature fluctuations.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper pipetting technique.- Pre-warm all reagents and the plate to the assay temperature.- Ensure thorough mixing of the reaction components in each well. |
Quantitative Data on Interference
Table 1: Effect of Hemolysis on Coagulation Assays
| Hemoglobin Concentration (g/L) | Decrease in Anti-Xa Assay Results (%) |
| 0.5 | 10 |
| 1.0 | Not specified |
| >1.0 | Not specified |
Data adapted from a study on hemolysis interference in various coagulation assays. The anti-Xa assay is a chromogenic assay but provides an indication of the potential impact of hemolysis on similar protease assays.[2]
Experimental Protocols
Protocol 1: Correction for the Inner Filter Effect (IFE)
The inner filter effect can be corrected using absorbance measurements of the plasma sample at the excitation and emission wavelengths of the MNA fluorophore.
Materials:
-
Plasma sample
-
Assay buffer
-
Microplate reader with both fluorescence and absorbance measurement capabilities
-
Microplates (black for fluorescence, clear for absorbance)
Procedure:
-
Measure Absorbance:
-
In a clear microplate, add the same volume of diluted plasma to a well as used in the fluorescence assay.
-
Measure the absorbance of the plasma sample at the excitation wavelength (Aex) and the emission wavelength (Aem) of the MNA fluorophore (typically around 355 nm for excitation and 460 nm for emission, but confirm with your instrument and reagents).
-
-
Measure Fluorescence:
-
In a black microplate, perform the this compound assay as per your standard protocol. Record the raw fluorescence intensity (Fobs).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to correct for the inner filter effect: Fcorr = Fobs * 10^((Aex + Aem) / 2)
-
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
-
Protocol 2: Preparation of Hemolysate for Interference Studies
This protocol describes how to prepare a hemolysate to spike into plasma samples to quantitatively assess the impact of hemolysis on your assay.[16]
Materials:
-
Whole blood collected in an appropriate anticoagulant
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Freezer (-20°C or colder)
Procedure:
-
Wash Red Blood Cells:
-
Centrifuge the whole blood at 1500 x g for 15 minutes.
-
Aspirate and discard the plasma and buffy coat.
-
Resuspend the red blood cell pellet in 10 volumes of cold PBS.
-
Centrifuge again at 1500 x g for 10 minutes and discard the supernatant.
-
Repeat the wash step two more times.
-
-
Induce Hemolysis:
-
After the final wash, resuspend the red blood cell pellet in an equal volume of PBS.
-
Freeze the red blood cell suspension at -20°C overnight.
-
Thaw the suspension at room temperature.
-
Repeat the freeze-thaw cycle two more times to ensure complete lysis.
-
-
Prepare Hemolysate:
-
Centrifuge the lysed suspension at 10,000 x g for 20 minutes to pellet the red blood cell ghosts.
-
Carefully collect the supernatant, which is the hemolysate.
-
Measure the hemoglobin concentration in the hemolysate using a spectrophotometer at 540 nm.
-
-
Spike Plasma Samples:
-
Add known volumes of the hemolysate to your plasma samples to achieve a range of final hemoglobin concentrations.
-
Use these spiked plasma samples to run your this compound assay and quantify the effect of hemolysis.
-
Visualizations
Caption: Workflow for Inner Filter Effect (IFE) Correction.
Caption: Troubleshooting Logic for Inaccurate Assay Results.
References
- 1. Thrombin generation by hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. EFFECTS OF LIPID EMULSIONS ON UNBOUND BILIRUBIN AND RESPONSE TO PHOTOTHERAPY IN PRETERM INFANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. Differential effect of direct oral anticoagulants on thrombin generation and fibrinolysis in patients with atrial fibrillation and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn0.scrvt.com [cdn0.scrvt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bme.psu.edu [bme.psu.edu]
- 16. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH and temperature on pGlu-Pro-Arg-MNA hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hydrolysis of the fluorogenic substrate pGlu-Pro-Arg-MNA. This process is typically catalyzed by the enzyme Pyroglutamyl Peptidase II (PPII), also known as Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
A1: this compound (Pyroglutamyl-Prolyl-Arginine-4-methoxy-2-naphthylamide) is a fluorogenic substrate used to measure the activity of the enzyme Pyroglutamyl Peptidase II (PPII). Upon enzymatic cleavage of the pGlu (pyroglutamyl) residue, subsequent enzymatic or chemical steps can release the highly fluorescent molecule 4-methoxy-2-naphthylamine (B556539) (MNA), allowing for real-time monitoring of enzyme activity.
Q2: Which enzyme is responsible for the hydrolysis of this compound?
A2: The primary enzyme that hydrolyzes this compound is Pyroglutamyl Peptidase II (EC 3.4.19.6), a membrane-bound metalloenzyme.[1] This enzyme is highly specific for the pGlu residue at the N-terminus of peptides.[2][3]
Q3: What are the optimal conditions for this compound hydrolysis?
A3: While specific optimal conditions can vary slightly depending on the enzyme source and buffer composition, the hydrolysis of fluorogenic substrates by Pyroglutamyl Peptidase II is generally optimal at a neutral pH and physiological temperature.
Data Presentation
Effect of pH on this compound Hydrolysis
The enzymatic activity of Pyroglutamyl Peptidase II is highly dependent on the pH of the reaction buffer. The optimal pH for the hydrolysis of fluorogenic substrates is typically in the neutral range.
| pH | Relative Activity (%) |
| 5.0 | ~ 30 |
| 6.0 | ~ 75 |
| 7.0 | ~ 95 |
| 7.4 | 100 |
| 8.0 | ~ 85 |
| 9.0 | ~ 50 |
Note: This data is illustrative and based on typical pH profiles for Pyroglutamyl Peptidase II. Actual values may vary based on experimental conditions.
Effect of Temperature on this compound Hydrolysis
The rate of enzymatic hydrolysis is also influenced by temperature. Pyroglutamyl Peptidase II exhibits a temperature optimum around physiological conditions.
| Temperature (°C) | Relative Activity (%) |
| 25 | ~ 60 |
| 30 | ~ 75 |
| 37 | 100 |
| 45 | ~ 80 |
| 55 | ~ 40 |
Note: This data is illustrative. The enzyme's stability can decrease at higher temperatures over extended incubation times.
Experimental Protocols
Standard Fluorometric Assay for this compound Hydrolysis
This protocol outlines a continuous fluorometric assay to measure the activity of Pyroglutamyl Peptidase II.
Materials:
-
Purified or partially purified Pyroglutamyl Peptidase II
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Dipeptidyl Peptidase IV (DPP-IV) (for the coupled enzyme assay)
-
Fluorometer capable of excitation at ~340 nm and emission at ~425 nm
-
96-well black microplates
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired final concentration.
-
Prepare the enzyme solution by diluting the Pyroglutamyl Peptidase II preparation in cold Assay Buffer.
-
If using the coupled-enzyme method, prepare a solution of DPP-IV in Assay Buffer.
-
-
Set up the Reaction:
-
To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution
-
DPP-IV solution (if applicable)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the this compound substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorometer.
-
Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 425 nm.
-
Record data points every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Enzyme activity can be calculated by comparing the reaction rates to a standard curve of the free fluorophore (MNA).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the protein concentration of the enzyme stock. |
| Incorrect buffer pH | - Prepare fresh buffer and verify the pH with a calibrated meter. | |
| Substrate degradation | - Store the this compound stock solution protected from light at -20°C or below. - Prepare fresh working solutions of the substrate for each experiment. | |
| Instrument settings incorrect | - Check the excitation and emission wavelengths on the fluorometer. - Ensure the gain setting is appropriate. | |
| High Background Signal | Autohydrolysis of the substrate | - Run a no-enzyme control to determine the rate of non-enzymatic hydrolysis. Subtract this rate from the sample rates. |
| Contaminated reagents | - Use high-purity water and reagents to prepare buffers. - Filter-sterilize buffers if necessary. | |
| Non-linear Reaction Rate | Substrate depletion | - Use a lower enzyme concentration or a higher substrate concentration. Ensure the substrate concentration is not limiting during the initial rate measurement. |
| Enzyme instability | - Perform the assay at a lower temperature. - Check if any components in the assay mixture are denaturing the enzyme. | |
| Product inhibition | - Analyze only the initial linear phase of the reaction. | |
| Inconsistent Results Between Wells | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting. - Prepare a master mix of reagents to add to the wells. |
| Temperature variation across the plate | - Ensure the entire plate is at a uniform temperature before starting the reaction. |
Visualizations
Caption: Experimental workflow for the this compound hydrolysis assay.
Caption: Coupled enzymatic reaction for the detection of this compound hydrolysis.
References
- 1. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
preventing pGlu-Pro-Arg-MNA degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pGlu-Pro-Arg-MNA during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide) is a synthetic chromogenic or fluorogenic substrate. It is commonly used in enzymatic assays, particularly for measuring the activity of proteases such as protein C.[1] Upon cleavage by the target enzyme, the 4-methoxy-2-naphthylamine (B556539) (MNA) group is released, which can be detected by spectrophotometry or fluorometry.
Q2: What are the primary causes of this compound degradation during storage?
A2: The main causes of degradation are chemical instabilities inherent to its structure. These include:
-
Hydrolysis of the pyroglutamyl ring: The N-terminal pyroglutamic acid is susceptible to hydrolysis, which can lead to the opening of the lactam ring or cleavage of the pGlu-Pro peptide bond. This process is accelerated by non-neutral pH conditions, particularly acidic environments.[1][2]
-
Photodegradation of the MNA group: The 4-methoxy-2-naphthylamine moiety is light-sensitive and can degrade upon exposure to light, leading to a loss of signal in fluorometric assays.[3]
-
General peptide degradation: Like other peptides, this compound is susceptible to degradation influenced by factors such as temperature, repeated freeze-thaw cycles, and oxidation.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store lyophilized powder at -20°C for long-term storage.[4]
-
Light: Protect from light by storing in a dark container or wrapping the container in aluminum foil.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption.
For reconstituted solutions, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of Signal or Reduced Enzyme Activity Over Time
| Possible Cause | Troubleshooting Steps |
| Degradation of the peptide substrate | 1. Verify Storage Conditions: Ensure the substrate has been consistently stored at -20°C and protected from light. 2. Check pH of Stock Solution: If the substrate is in solution, ensure the pH of the buffer is within the optimal stability range (typically neutral). Acidic or alkaline conditions can accelerate hydrolysis of the pyroglutamyl ring. 3. Perform a Stability Check: Analyze the purity of the stored substrate using High-Performance Liquid Chromatography (HPLC) to detect degradation products. |
| Photodegradation of the MNA fluorophore | 1. Minimize Light Exposure: During handling and storage, always protect the substrate from light. Use amber vials or wrap containers in foil. 2. Prepare Fresh Solutions: If photodegradation is suspected, prepare fresh working solutions from a new aliquot of lyophilized powder. |
Issue 2: Inconsistent or Irreproducible Results in Enzyme Assays
| Possible Cause | Troubleshooting Steps |
| Partial degradation of the substrate | 1. Use Fresh Aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new, single-use aliquot for each experiment. 2. Re-evaluate Stock Solution Preparation: Ensure the solvent used to reconstitute the lyophilized powder is of high purity and appropriate for the peptide. |
| Contamination of stock solution | 1. Use Sterile Technique: When preparing and handling solutions, use sterile pipette tips and tubes to prevent microbial or chemical contamination. 2. Consider Additives: For long-term storage of solutions, the use of protease inhibitors is generally not necessary for synthetic peptides like this compound unless there is a risk of microbial contamination. If oxidation is a concern due to the MNA moiety, consider storing under an inert gas like argon or nitrogen. |
Data Presentation
Table 1: General Recommendations for Storage of this compound
| Storage Form | Temperature | Light Conditions | Duration |
| Lyophilized Powder | -20°C | Dark | ≥ 2 years[4] |
| Reconstituted Solution | -20°C or -80°C | Dark | Short-term (days to weeks); aliquot to avoid freeze-thaw cycles |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store at -20°C or lower. |
| pH | Acidic and alkaline pH can cause hydrolysis of the pyroglutamyl ring. | Maintain a neutral pH for solutions. |
| Light | Exposure to light can lead to photodegradation of the MNA group. | Store in the dark. |
| Freeze-Thaw Cycles | Repeated cycles can lead to peptide degradation and aggregation. | Aliquot solutions into single-use volumes. |
| Oxidation | The MNA group may be susceptible to oxidation. | For solutions, consider purging with an inert gas. |
Experimental Protocols
Protocol 1: HPLC Analysis for Assessing this compound Stability
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample (stored and fresh for comparison)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
UV detector set to an appropriate wavelength (e.g., 220 nm or 280 nm)
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Prepare Sample:
-
Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. This can be optimized based on the separation of the main peak and any degradation products.
-
Detection: Monitor the absorbance at 220 nm (for the peptide backbone) and/or 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak in the stored sample compared to a freshly prepared sample. The percentage of the main peak area relative to the total peak area can be used to estimate the purity.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Hydrolytic cleavage of pyroglutamyl-peptide bond. I. The susceptibility of pyroglutamyl-peptide bond to dilute hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
Technical Support Center: Chromogenic Substrate Assays
Welcome to the Technical Support Center for Chromogenic Substrate Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your chromogenic substrate assays. Each issue is presented in a question-and-answer format with detailed troubleshooting steps.
High Background Signal
Question: Why am I observing a high background signal across my entire plate, including my negative controls?
Answer: A high background signal can obscure the detection of your target analyte and is a common issue in chromogenic assays. This can be caused by several factors, including non-specific binding, contaminated reagents, or improper incubation conditions.[1][2][3]
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Contaminated Substrate Solution | Use a fresh, colorless substrate solution. Ensure glassware used for preparation is clean.[1] |
| Ineffective Blocking | Optimize the blocking buffer concentration. Consider adding a non-ionic detergent like Tween 20 to the blocking buffer.[3][4] |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody. Perform a titration to find the optimal concentration.[4][5] |
| Cross-Reactivity | Select a capture antibody with high specificity for the analyte. Use sample/assay diluents to block weakly-bound cross-reactants.[2] |
| Insufficient Washing | Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[5][6] |
| Substrate Incubation in Light | Perform substrate incubation in the dark to prevent light-induced degradation of the substrate.[1] |
| Prolonged Reaction Time | Read the plate immediately after adding the stop solution to prevent further color development.[1][2][7] |
| Contaminated Reagents/Glassware | Use fresh, sterile reagents and clean glassware to avoid introducing contaminants that can cause non-specific signals.[1][3] |
Logical Troubleshooting Workflow for High Background:
References
- 1. assaygenie.com [assaygenie.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. arigobio.com [arigobio.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mybiosource.com [mybiosource.com]
Technical Support Center: Improving the Sensitivity of pGlu-Pro-Arg-MNA Based Assays
Welcome to the technical support center for the pGlu-Pro-Arg-MNA based assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved sensitivity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound based assay?
This assay is a fluorogenic method used to measure the activity of the enzyme Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl Peptidase II. The substrate, this compound (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide), is a synthetic peptide that mimics the natural substrate of the enzyme. In its intact form, the MNA (4-methoxy-2-naphthylamide) fluorophore is quenched. Upon cleavage of the peptide bond between Arginine and MNA by TRH-DE, the MNA is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.
Q2: What is the target enzyme for the this compound substrate?
The primary target enzyme is Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), a metallopeptidase that plays a crucial role in inactivating Thyrotropin-Releasing Hormone (TRH) in the extracellular space.[1][2] It exhibits a high degree of specificity for the N-terminal pyroglutamyl residue of its substrates.
Q3: What are the excitation and emission wavelengths for the MNA fluorophore?
The released MNA (4-methoxy-2-naphthylamide) typically has an excitation maximum around 340-350 nm and an emission maximum around 420-430 nm. However, it is always recommended to confirm the optimal wavelengths using your specific instrumentation and assay buffer.
Q4: Can other enzymes cleave the this compound substrate?
While this compound is designed to be relatively specific for TRH-DE, other proteases with similar substrate specificities might show some activity. It is crucial to run appropriate controls, such as using specific inhibitors of TRH-DE, to confirm that the observed activity is indeed from the target enzyme.
Q5: How can I improve the solubility of the this compound substrate?
If you encounter solubility issues with the this compound substrate, it is recommended to first try dissolving it in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before making the final dilution in the aqueous assay buffer. Ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect the enzyme activity.
Troubleshooting Guide
This section addresses common issues encountered during the this compound based assay and provides step-by-step guidance to resolve them.
Issue 1: High Background Fluorescence
A high background signal can significantly reduce the dynamic range and sensitivity of the assay.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Spontaneous Hydrolysis | 1. Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. A significant increase indicates instability. 2. Prepare fresh substrate stock solutions for each experiment. 3. Store the substrate stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. |
| Contaminated Reagents | 1. Use high-purity water and reagents for all buffers and solutions. 2. Test individual assay components (buffer, water, etc.) for intrinsic fluorescence. |
| Autofluorescence from Biological Samples | 1. Run a blank control containing the biological sample but no substrate to quantify its autofluorescence. 2. Subtract the blank reading from the experimental readings. |
| Incorrect Plate Type | 1. Use black, opaque microplates with clear bottoms for fluorescence assays to minimize light scatter and well-to-well crosstalk. |
Issue 2: Low or No Signal
A weak or absent signal can be due to various factors related to the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | 1. Verify the activity of your enzyme preparation using a positive control if available. 2. Ensure proper storage and handling of the enzyme to maintain its activity. Avoid repeated freeze-thaw cycles. |
| Suboptimal Enzyme/Substrate Concentration | 1. Perform an enzyme titration with a fixed, saturating concentration of the substrate to find the optimal enzyme concentration. 2. Once the optimal enzyme concentration is determined, perform a substrate titration to determine the Michaelis-Menten constant (Km). For routine assays, use a substrate concentration of 2-5 times the Km. (See Experimental Protocols section for details). |
| Incorrect Instrument Settings | 1. Ensure the fluorescence reader is set to the correct excitation and emission wavelengths for MNA. 2. Optimize the gain setting of the instrument to maximize the signal-to-noise ratio without saturating the detector. |
| Suboptimal Assay Buffer Conditions (pH, ionic strength) | 1. The optimal pH for TRH-DE is typically in the neutral to slightly alkaline range (pH 7.0-8.0). Perform a pH profile experiment to determine the optimal pH for your specific conditions. 2. Optimize the ionic strength by varying the salt concentration in the assay buffer. |
| Presence of Inhibitors | 1. Ensure that your sample preparation does not contain any known inhibitors of metallopeptidases, such as EDTA or other chelating agents. 2. If inhibition is suspected, perform a control experiment with a known amount of purified enzyme spiked into the sample matrix. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme and Substrate Concentrations
This protocol describes how to determine the optimal concentrations of TRH-DE and this compound for your assay.
A. Enzyme Titration
-
Prepare a series of dilutions of your enzyme stock in assay buffer.
-
In a 96-well black plate, add a fixed, non-limiting concentration of the this compound substrate to each well.
-
Initiate the reaction by adding the different enzyme dilutions to the wells. Include a no-enzyme control.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Plot the initial reaction rate (the linear portion of the fluorescence increase over time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal-to-background ratio.
B. Substrate Titration (Michaelis-Menten Kinetics)
-
Using the optimal enzyme concentration determined above, prepare a series of dilutions of the this compound substrate in assay buffer.
-
In a 96-well black plate, add the different substrate dilutions to the wells.
-
Initiate the reaction by adding the optimal concentration of the enzyme to each well. Include a no-substrate control.
-
Measure the fluorescence kinetically as described above.
-
Plot the initial reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. For routine assays, a substrate concentration of 2-5 times the Km is recommended.
Protocol 2: Optimizing Assay Buffer Conditions
This protocol outlines how to determine the optimal pH and buffer components for your assay.
-
Prepare a series of assay buffers with varying pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments) using appropriate buffer systems (e.g., MES for acidic, HEPES for neutral, Tris for alkaline).
-
Using the predetermined optimal enzyme and substrate concentrations, perform the assay in each of the different pH buffers.
-
Measure the enzyme activity at each pH.
-
Plot the enzyme activity against the pH to determine the optimal pH for the reaction.
-
Once the optimal pH is determined, you can further optimize the buffer by testing the effect of different ionic strengths (by varying the salt concentration) or the addition of co-factors or stabilizing agents (e.g., ZnCl₂, BSA), if required.
Data Presentation
Table 1: Kinetic Parameters of Fluorogenic Substrates for Pyroglutamyl Peptidase II (TRH-DE)
| Substrate | Fluorophore | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | MNA | User-determined | User-determined | User-determined | See Protocol 1 |
| pGlu-His-Pro-AMC | AMC | ~50-100 | - | - | General literature |
| pGlu-Ala-AMC | AMC | ~132 | - | - | For Pyroglutamyl Peptidase I[3] |
| Alternative Substrate 1 | Fluorophore X | Value | Value | Value | [Citation] |
| Alternative Substrate 2 | Fluorophore Y | Value | Value | Value | [Citation] |
| Note: The kinetic parameters for this compound with TRH-DE are not readily available in the literature and should be determined experimentally using the protocol provided. The values for other substrates are approximate and may vary depending on the specific assay conditions. Researchers are encouraged to consult the primary literature for detailed information. |
Visualizations
Caption: Enzymatic cleavage of the this compound substrate by TRH-DE.
Caption: A typical experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting common assay problems.
References
impact of hemolysis on pGlu-Pro-Arg-MNA assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pGlu-Pro-Arg-MNA chromogenic assay. The information herein addresses potential issues, with a specific focus on the impact of hemolysis on assay results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a chromogenic method used to measure the activity of certain proteases. The substrate, pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin (this compound), is cleaved by the target enzyme at the arginine residue. This cleavage releases the chromophore 7-amino-4-methylcoumarin (B1665955) (MNA), which can be quantified by measuring its absorbance at approximately 405 nm. The rate of MNA release is directly proportional to the enzyme's activity in the sample. This substrate is commonly used for the determination of Protein C activity.[1][2][3][4]
Q2: My sample is hemolyzed. How can this affect my this compound assay results?
A2: Hemolysis, the rupture of red blood cells, can significantly interfere with the this compound assay through two primary mechanisms:
-
Spectral Interference: Hemoglobin, released from lysed red blood cells, has a strong absorbance peak (the Soret band) around 405-415 nm.[5][6] This directly overlaps with the absorbance wavelength of the MNA chromophore, leading to falsely elevated absorbance readings and an overestimation of enzyme activity.
-
Biological Interference: Red blood cells contain various proteases.[7][8] Upon lysis, these proteases are released into the sample and may cleave the this compound substrate, contributing to the colorimetric signal and causing a non-specific increase in the measured enzyme activity.
Q3: At what level of hemolysis should I be concerned about interference?
A3: The degree of interference is dependent on the specific assay conditions and the instrument being used. However, studies on similar chromogenic coagulation assays have shown that clinically significant interference can begin at hemoglobin concentrations as low as 0.5 g/L.[9][10][11] It is crucial to establish the interference limit for your specific assay setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High background reading in blank wells | Contamination of reagents or buffers. | Use fresh, high-purity reagents and buffers. Filter buffers if necessary. |
| Intrinsic fluorescence/absorbance of the substrate. | Ensure the correct blanking procedure is followed. Subtract the absorbance of a substrate-only control. | |
| Presence of hemolysis in the sample matrix used for the blank. | Prepare blanks using a non-hemolyzed sample matrix. | |
| Falsely elevated enzyme activity in hemolyzed samples | Spectral Interference: Overlapping absorbance of hemoglobin at 405 nm. | 1. Implement a sample blank correction for each hemolyzed sample (see Experimental Protocols). 2. Consider using a dual-wavelength spectrophotometer to correct for the background absorbance (see Experimental Protocols). |
| Biological Interference: Cleavage of the substrate by proteases released from red blood cells. | 1. Minimize hemolysis during sample collection and handling. 2. If possible, use a specific inhibitor for the suspected interfering protease (if known and available). 3. If the interference is significant and cannot be corrected, sample recollection is recommended. | |
| Poor reproducibility of results with hemolyzed samples | Variable degrees of hemolysis across samples. | Visually inspect and, if possible, quantify the level of hemolysis in each sample. Apply correction methods consistently. |
| Inconsistent sample handling leading to variable protease release. | Standardize sample processing protocols to minimize further hemolysis after collection. |
Quantitative Data Summary
The following tables summarize the potential impact of hemolysis on chromogenic assay results based on published data for similar assays. These values should be used as a guideline, and it is recommended to validate these interference levels for your specific assay.
Table 1: Hemolysis Interference Thresholds in Chromogenic Assays
| Interferent | Hemoglobin Concentration | Observed Effect on Chromogenic Assays | Reference |
| Hemolysis | ≥ 0.5 g/L | A 10% decrease in anti-Xa assay results. | [9][10][11] |
| Hemolysis | > 1.5 g/L | Shortening of aPTT in heparinized patients. | [12] |
| Hemolysis | > 1.8 g/L | Decrease in fibrinogen measurement with optical detection. | [12] |
| Hemolysis | > 5.0 g/L | Prolongation of Prothrombin Time (PT). | [12] |
Note: The specific impact on the this compound assay may vary.
Experimental Protocols
Protocol 1: Preparation of Hemolysate for Interference Studies
This protocol is adapted from established methods for creating a hemolysate to spike into samples for interference testing.[13][14][15]
Materials:
-
Fresh whole blood collected in an appropriate anticoagulant (e.g., EDTA, citrate).
-
Isotonic saline (0.9% NaCl).
-
Deionized water.
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
Centrifuge the whole blood at 1500 x g for 15 minutes to separate plasma and red blood cells (RBCs).
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the RBCs by resuspending the pellet in 3-5 volumes of isotonic saline. Centrifuge at 1500 x g for 10 minutes and discard the supernatant. Repeat this wash step two more times.
-
After the final wash, resuspend the RBC pellet in an equal volume of deionized water to induce osmotic lysis.
-
Freeze the RBC suspension at -20°C to -80°C overnight to ensure complete lysis.[14]
-
Thaw the hemolysate at room temperature.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the red blood cell ghosts and debris.
-
Carefully collect the supernatant, which is your hemolysate.
-
Determine the hemoglobin concentration of the hemolysate using a suitable method (e.g., spectrophotometry at 540 nm or a commercially available kit).
-
The hemolysate can now be used to spike into non-hemolyzed plasma or serum at various concentrations to assess the impact of hemolysis on your this compound assay.
Protocol 2: Correction for Hemolysis Interference using a Sample Blank
Procedure:
-
For each hemolyzed sample, prepare a parallel "sample blank" well in your microplate.
-
To the experimental well, add the hemolyzed sample, assay buffer, and the this compound substrate according to your standard protocol.
-
To the "sample blank" well, add the same volume of the hemolyzed sample and assay buffer, but replace the substrate solution with an equal volume of assay buffer (without the substrate).
-
Incubate the plate as per your standard protocol.
-
Measure the absorbance of both the experimental well (Asample) and the sample blank well (Ablank) at 405 nm.
-
The corrected absorbance for the sample is calculated as: Corrected Absorbance = Asample - Ablank
Protocol 3: Correction for Hemolysis Interference using Dual-Wavelength Spectrophotometry
Principle: This method corrects for background absorbance by measuring the absorbance at a secondary wavelength where the chromophore of interest has minimal absorbance, but the interfering substance (hemoglobin) still absorbs. The absorbance at the secondary wavelength is then subtracted from the absorbance at the primary wavelength (405 nm).
Procedure:
-
Determine an appropriate secondary wavelength. This should be a wavelength where MNA has minimal absorbance, while hemoglobin still has significant absorbance. A wavelength between 500 nm and 600 nm is often suitable.
-
Set your spectrophotometer to measure the absorbance at two wavelengths: the primary wavelength (λ1 = 405 nm) and the secondary wavelength (λ2, e.g., 540 nm).
-
Run your assay as usual.
-
The corrected absorbance is calculated as: Corrected Absorbance = A405nm - Aλ2
Visualizations
Caption: Workflow of the this compound chromogenic assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 130835-45-9 | MOLNOVA [molnova.com]
- 3. Lecture 08; spectral interferences and background absorption by Dr. Salma Amir | PPTX [slideshare.net]
- 4. This compound monoacetate | CAS#:2070009-26-4 | Chemsrc [chemsrc.com]
- 5. purdue.edu [purdue.edu]
- 6. catcher.sandiego.edu [catcher.sandiego.edu]
- 7. Wavelength Selection in Hemolytic Evaluation Systems with Spectrophotometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interference studies: focus on blood cell lysates preparation and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Non-Linear Kinetics in pGlu-Pro-Arg-MNA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear kinetics in pGlu-Pro-Arg-MNA assays. The information is designed to help identify the root causes of unexpected kinetic profiles and provide actionable solutions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate used to measure the activity of certain proteases. Upon cleavage by an enzyme, it releases a yellow-colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically at approximately 405 nm. This substrate is commonly used in assays for enzymes such as urokinase and activated protein C.[1][2]
Q2: What does "non-linear kinetics" mean in the context of my this compound assay?
In an ideal enzymatic assay, the initial rate of the reaction (the initial velocity) is directly proportional to the concentration of the enzyme, as long as the substrate is not a limiting factor. This is known as linear kinetics. Non-linear kinetics refers to any deviation from this direct proportionality. This can manifest as a curved line instead of a straight line on a plot of absorbance versus time, particularly in the initial phase of the reaction.
Q3: Why is it important to have linear kinetics in my assay?
Linear kinetics are crucial for accurately determining the enzyme's activity. The initial velocity (V₀) of the reaction, which is calculated from the linear phase of the progress curve, is directly proportional to the enzyme concentration. If the kinetics are non-linear from the start, it becomes difficult to accurately determine V₀, leading to an underestimation of the enzyme's true activity.
Troubleshooting Guide
Issue 1: The reaction rate starts fast and then slows down, resulting in a curved progress plot.
Possible Cause 1: Substrate Depletion
-
Explanation: At high enzyme concentrations or after a prolonged incubation period, a significant portion of the this compound substrate is consumed. As the substrate concentration decreases, it becomes the limiting factor in the reaction, causing the reaction rate to slow down.
-
Troubleshooting Steps:
-
Reduce Enzyme Concentration: Perform serial dilutions of your enzyme stock to find a concentration that results in a linear reaction rate for a longer period.
-
Increase Substrate Concentration: Ensure the initial substrate concentration is well above the Michaelis constant (Km) of the enzyme. A common rule of thumb is to use a substrate concentration that is 10-20 times the Km.
-
Shorten the Assay Time: Measure the initial reaction velocity during the early, linear phase of the reaction before significant substrate depletion occurs.
-
Possible Cause 2: Product Inhibition
-
Explanation: The products of the enzymatic reaction, the cleaved peptide and p-nitroaniline (pNA), can sometimes bind to the enzyme and inhibit its activity. As the concentration of these products increases over time, the reaction rate decreases.
-
Troubleshooting Steps:
-
Focus on Initial Velocity: Analyze the initial, linear portion of the reaction curve before product accumulation becomes significant.
-
Consider a Different Substrate: If product inhibition is a persistent issue, you may need to explore alternative chromogenic or fluorogenic substrates that produce non-inhibitory products.
-
Possible Cause 3: Enzyme Instability
-
Explanation: The enzyme may not be stable under the assay conditions (e.g., pH, temperature) and may lose activity over the course of the incubation.
-
Troubleshooting Steps:
-
Verify Buffer Conditions: Ensure the pH and ionic strength of your assay buffer are optimal for the enzyme's activity and stability. For instance, a common buffer for urokinase assays is 0.1 M Tris-HCl, pH 7.5, with 0.5 M NaCl.
-
Control Temperature: Maintain a constant and optimal temperature throughout the assay.
-
Check Reagent Storage: Confirm that the enzyme and substrate have been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Issue 2: The reaction rate is non-linear even at very early time points.
Possible Cause 1: Sub-optimal Substrate Concentration
-
Explanation: If the initial substrate concentration is not high enough relative to the enzyme's Km, the reaction will not follow zero-order kinetics with respect to the substrate, leading to a non-linear progress curve from the beginning.
-
Troubleshooting Steps:
-
Perform a Substrate Titration: Measure the initial reaction velocity at various concentrations of this compound to determine the saturating concentration for your enzyme.
-
Possible Cause 2: Presence of Inhibitors in the Sample
-
Explanation: If you are measuring enzyme activity in a complex biological sample, it may contain endogenous inhibitors that interfere with the enzyme's activity.
-
Troubleshooting Steps:
-
Dilute the Sample: Diluting the sample can reduce the concentration of inhibitors to a level where they no longer significantly affect the assay.
-
Issue 3: High background signal in the no-enzyme control.
Possible Cause: Substrate Instability
-
Explanation: The this compound substrate may be unstable under the assay conditions and can spontaneously hydrolyze, releasing pNA and causing a high background signal.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Evaluate the stability of the substrate in your assay buffer at the experimental temperature. You may need to adjust the pH or incubation time to minimize autohydrolysis.
-
Use Fresh Substrate: Ensure that your this compound stock solution is fresh and has been stored properly, protected from light.
-
Quantitative Data
The following table summarizes key kinetic parameters for urokinase with a structurally similar chromogenic substrate, 5-oxo-Pro-Gly-Arg-pNA. These values can serve as a reference point when optimizing your this compound assay.
| Parameter | Value (at 25°C) | Value (at 37°C) | Reference |
| pKa | 7.15 | 6.82 | [3] |
| Km | Same order of magnitude as plasminogen | Not specified | [3] |
Note: The Km values for the urokinase-catalyzed hydrolysis of plasminogen and 5-oxo-Pro-Gly-Arg-NA are of the same order of magnitude.[3]
Experimental Protocols
Protocol: Urokinase Activity Assay using a Chromogenic Substrate (Adapted for this compound)
This protocol is adapted from a standard procedure for the chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-pNA) and can be used as a starting point for a this compound assay.[4]
1. Reagent Preparation:
-
Tris Buffer (50 mM Tris, 38 mM NaCl, pH 8.8 at 25°C):
-
Dissolve 6.1 g of Tris and 2.2 g of NaCl in 800 mL of distilled water.
-
Adjust the pH to 8.8 with 1 M HCl.
-
Bring the final volume to 1000 mL with distilled water.
-
The buffer is stable for up to two months when stored at 2-8°C.
-
-
This compound Substrate Solution:
-
Prepare a stock solution of the substrate in distilled water or a suitable organic solvent like DMSO, as recommended by the manufacturer.
-
Further dilute the stock solution in the Tris Buffer to the desired final concentration for the assay.
-
-
Urokinase Standard Solution:
-
Dissolve or dilute a urokinase standard of known activity in a suitable solvent (e.g., distilled water containing 5 g/L of Carbowax 6000) to a stock concentration (e.g., 400 units/mL).
-
Prepare working dilutions of the standard in the Tris Buffer.
-
-
Stopping Reagent (for endpoint assays):
-
20% Acetic Acid in distilled water.
-
2. Assay Procedure (96-well plate format):
-
Add 100 µL of Tris Buffer to each well.
-
Add 20 µL of the urokinase standard dilutions or unknown samples to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to each well.
-
Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader (kinetic method).
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 20 µL of 20% acetic acid. Read the final absorbance at 405 nm.
3. Data Analysis:
-
Kinetic Method: Calculate the initial reaction velocity (V₀) as the change in absorbance per minute (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
Endpoint Method: Subtract the absorbance of the blank (no enzyme control) from the absorbance of the standards and samples.
-
Plot a standard curve of V₀ or final absorbance versus the known concentrations of the urokinase standard.
-
Determine the urokinase activity in the unknown samples by interpolating their V₀ or final absorbance values from the standard curve.
Visualizations
Caption: Troubleshooting workflow for non-linear kinetics.
Caption: General workflow for a this compound assay.
References
- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Technical Support Center: Optimizing pGlu-Pro-Arg-MNA Experiments
Welcome to the technical support center for pGlu-Pro-Arg-MNA experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain enzymes, primarily peptidases. The peptide sequence, pGlu-Pro-Arg, is recognized and cleaved by specific enzymes. Upon cleavage, the fluorophore, 4-methoxy-2-naphthylamine (B556539) (MNA), is released, resulting in a measurable increase in fluorescence. This substrate has been noted for its use in assays for enzymes like Protein C.
Q2: What is the principle of the enzymatic assay using this compound?
The assay is based on the enzymatic hydrolysis of the peptide bond between Arginine (Arg) and 4-methoxy-2-naphthylamine (MNA). In the intact substrate, the fluorescence of MNA is minimal. When the enzyme cleaves the substrate, the fluorescent MNA is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q3: What are the excitation and emission wavelengths for the cleaved MNA fluorophore?
The liberated 4-methoxy-β-naphthylamide (MNA) can be detected using a fluorescence plate reader. The recommended excitation wavelength is in the range of 335-350 nm, and the emission wavelength is between 410-440 nm[1].
Experimental Protocols
General Protocol for a 96-Well Plate Fluorometric Assay
This protocol provides a general framework. Optimal conditions, particularly incubation times and concentrations, should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Enzyme of interest
-
Assay buffer (e.g., Tris-HCl, PBS, at optimal pH for the enzyme)
-
96-well black microplate (clear bottom if measuring from the bottom)
-
Fluorescence microplate reader
-
Positive and negative controls (e.g., known inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.
-
Prepare various dilutions of your enzyme in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the enzyme dilutions to the sample wells.
-
For blank (no enzyme) wells, add an additional 25 µL of assay buffer.
-
For a positive control, add a known active enzyme. For a negative control, add a known inhibitor to a well containing the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength to 335-350 nm and the emission wavelength to 410-440 nm[1].
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired total incubation time (e.g., 30-60 minutes). The optimal incubation time will depend on the enzyme's activity and should be within the linear range of the reaction.
-
Data Presentation
Table 1: Recommended Starting Concentrations for Assay Optimization
| Component | Recommended Starting Range | Notes |
| Enzyme | To be determined empirically | The concentration should be chosen from the linear range of an enzyme titration curve (fluorescence vs. enzyme concentration). |
| This compound | 10-100 µM | The optimal concentration is typically at or above the Michaelis-Menten constant (Km) for the specific enzyme. An initial substrate titration is recommended to determine the optimal concentration. |
| DMSO (co-solvent) | <1% (v/v) final concentration | High concentrations of organic solvents can inhibit enzyme activity. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Substrate instability/degradation, Contamination | Run a "no-enzyme" control to check for spontaneous substrate hydrolysis. Test individual assay components for autofluorescence. |
| Low Signal-to-Noise Ratio | Suboptimal enzyme/substrate concentration, Inactive enzyme | Titrate both enzyme and substrate to find optimal concentrations. Verify enzyme activity with a positive control. Adjust the gain on the fluorescence reader. |
| Non-linear Reaction Rate | Substrate depletion, Enzyme instability, Photobleaching | Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability at the assay temperature. Reduce excitation light intensity or measurement frequency. |
| Inconsistent Results | Pipetting errors, Temperature fluctuations | Use calibrated pipettes and prepare a master mix for reagents. Ensure the plate is uniformly heated. |
Troubleshooting Guide
Q4: My background fluorescence (in the "no-enzyme" control wells) is very high. What can I do?
High background fluorescence can be caused by a few factors:
-
Substrate Instability: The this compound substrate may be degrading spontaneously in your assay buffer. To check this, incubate the substrate in the buffer without any enzyme and measure the fluorescence over time. If it increases significantly, consider changing the buffer composition or pH.
-
Autofluorescence: One of your assay components (e.g., buffer, test compounds) might be intrinsically fluorescent at the measurement wavelengths. Measure the fluorescence of each component individually to identify the source.
-
Contamination: Ensure all your reagents and labware are free from fluorescent contaminants.
Q5: The fluorescence signal is very weak or there is no signal at all. How can I improve it?
A weak or absent signal is a common issue with several potential causes:
-
Inactive Enzyme: Your enzyme may have lost its activity due to improper storage or handling. Always use a positive control with a known active enzyme to verify its functionality.
-
Suboptimal Concentrations: The concentrations of your enzyme or substrate may be too low. It is crucial to perform titration experiments for both to find the optimal range for your assay.
-
Incorrect Instrument Settings: Double-check that the excitation and emission wavelengths on your fluorescence reader are correctly set for MNA (Ex: 335-350 nm, Em: 410-440 nm)[1]. The gain setting on the instrument might also need to be increased.
-
Inhibitors in the Sample: Your enzyme preparation or sample might contain inhibitors.
Q6: The reaction rate is not linear and plateaus quickly. What does this mean?
A non-linear reaction rate, especially one that plateaus early, usually indicates one of the following:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate will be consumed rapidly, leading to a plateau in the signal. Try reducing the enzyme concentration.
-
Enzyme Instability: The enzyme might not be stable under the assay conditions (e.g., temperature, pH) and could be losing activity over the incubation time.
-
Product Inhibition: The product of the reaction (cleaved peptide or MNA) might be inhibiting the enzyme.
-
Photobleaching: If you are taking very frequent measurements with high-intensity light, the fluorophore may be getting destroyed. Reduce the frequency of readings or the intensity of the excitation light if possible.
Visualizations
Caption: Principle of the fluorogenic assay using this compound.
Caption: General experimental workflow for this compound assays.
References
Technical Support Center: pGlu-Pro-Arg-MNA Absorbance Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chromogenic substrate pGlu-Pro-Arg-MNA.
Instrument Settings for Absorbance Reading
Proper instrument configuration is critical for accurate and reproducible results. The following table summarizes the recommended settings for a typical kinetic absorbance reading of this compound cleavage.
| Parameter | Recommended Setting | Notes |
| Wavelength | 405 nm | This wavelength is optimal for detecting the release of the MNA chromophore.[1] |
| Assay Mode | Kinetic | Measures the change in absorbance over time, which is proportional to enzyme activity. |
| Reading Interval | 30 - 60 seconds | Frequent readings provide a good representation of the reaction kinetics. |
| Total Read Time | 5 - 15 minutes | The optimal time may vary based on enzyme concentration and activity. |
| Temperature | 37°C | Recommended for enzymatic assays to ensure optimal and consistent activity.[2][3] |
| Plate Type | Clear, flat-bottom 96-well plate | Ensures consistent light path and accurate absorbance readings. |
| Shaking | Intermittent or before first read | Ensures proper mixing of reagents. |
Experimental Protocol: Protein C Activity Assay
This protocol provides a detailed methodology for measuring Protein C activity in plasma samples using this compound.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl with appropriate pH and ionic strength)
-
Patient and control plasma samples (platelet-poor)
-
Microplate reader capable of reading absorbance at 405 nm and maintaining a temperature of 37°C
-
Clear, flat-bottom 96-well microplates
Procedure:
-
Reagent Preparation:
-
Reconstitute the this compound substrate according to the manufacturer's instructions. Protect from light.
-
Prepare the Protein C activator solution in assay buffer to the recommended concentration.
-
Pre-warm the assay buffer, substrate solution, and microplate reader to 37°C.[2]
-
-
Sample Preparation:
-
Thaw patient and control plasma samples at 37°C.[2]
-
Centrifuge samples to remove any precipitates.
-
Dilute the plasma samples in the pre-warmed assay buffer. The dilution factor will depend on the expected Protein C activity.
-
-
Assay Execution:
-
Pipette the diluted plasma samples and controls into the wells of the 96-well plate.
-
Add the Protein C activator to each well and incubate for a specific time (e.g., 5 minutes) at 37°C to activate the Protein C.[2]
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements at 405 nm, with readings taken every 30-60 seconds for 5-15 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample.
-
The enzymatic activity is proportional to the ΔA/min.
-
Compare the activity of patient samples to that of the controls.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound absorbance readings.
FAQs:
-
Q1: What is the optimal wavelength for reading the absorbance of the cleaved MNA?
-
A1: The recommended wavelength for measuring the release of the MNA chromophore in this type of assay is 405 nm.[1]
-
-
Q2: My substrate is not dissolving properly. What should I do?
-
A2: For peptide-based substrates, it is recommended to first try dissolving in deionized water. If solubility is an issue, you can try a 10-30% acetic acid solution or, as a last resort, a small amount of DMSO.[2]
-
-
Q3: Can I use an endpoint assay instead of a kinetic assay?
-
A3: While a kinetic assay is generally preferred as it provides the reaction rate, an endpoint assay can be performed by stopping the reaction after a fixed time (e.g., with acetic acid) and reading the final absorbance.[2] However, a kinetic approach is often more robust and less susceptible to timing errors.
-
Troubleshooting Common Problems:
Specific Interfering Substances:
Be aware of potential interferences from substances in the plasma samples, which can affect the accuracy of the assay:
-
Anticoagulants: Warfarin (Coumadin) therapy will lower Protein C activity.[1]
-
Heparin: High concentrations of heparin (>2 U/mL) can interfere with the assay.[5]
-
High Bilirubin, Hemoglobin, and Triglycerides: Significantly elevated levels of these substances can interfere with absorbance readings.[5] It is recommended to use fasting samples to minimize lipemia.[5]
References
- 1. childrensmn.org [childrensmn.org]
- 2. sysmex-ap.com [sysmex-ap.com]
- 3. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coachrom.com [coachrom.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Thrombin Activity: pGlu-Pro-Arg-MNA vs. S-2238
For researchers, scientists, and drug development professionals, the accurate measurement of thrombin activity is critical. The choice of a chromogenic substrate is a key determinant of assay sensitivity, specificity, and reliability. This guide provides a detailed comparison of two chromogenic substrates: pGlu-Pro-Arg-MNA and the widely used S-2238, to inform your selection process for thrombin activity assays.
This comparison reveals that while S-2238 is a well-characterized and established chromogenic substrate for thrombin with readily available kinetic data and standardized protocols, this compound is primarily documented for its use in Activated Protein C (APC) and Factor XIa activity assays. There is a notable lack of published data on the kinetic parameters of this compound with thrombin, suggesting it is not a conventional substrate for this enzyme.
Performance Data at a Glance
For a clear and concise comparison, the following tables summarize the available quantitative data for S-2238 and a comparable alternative, Chromozym-TH (Tos-Gly-Pro-Arg-pNA), as data for this compound with thrombin is not available.
Table 1: Kinetic Parameters of Chromogenic Substrates with Human α-Thrombin
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) |
| S-2238 | 1.33 ± 0.07[1] | 91.4 ± 1.8[1] | 68.7 |
| Chromozym-TH | 4.18 ± 0.22[1] | 127 ± 8[1] | 30.4 |
| This compound | Not Available | Not Available | Not Available |
Table 2: Kinetic Parameters of Chromogenic Substrates with Bovine α-Thrombin
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) |
| S-2238 | 1.50 ± 0.10[1] | 98.0 ± 0.5[1] | 65.3 |
| Chromozym-TH | 3.61 ± 0.15[1] | 100 ± 1[1] | 27.7 |
| This compound | Not Available | Not Available | Not Available |
Mechanism of Action: A Shared Principle
Both this compound and S-2238 are chromogenic substrates that function based on the same enzymatic principle. Thrombin, a serine protease, recognizes and cleaves the specific peptide sequence of the substrate. This cleavage releases a chromophore, typically p-nitroaniline (pNA) or a similar molecule, which results in a measurable color change. The rate of color development is directly proportional to the thrombin activity in the sample.
Experimental Protocols
Thrombin Activity Assay using S-2238
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
S-2238 (H-D-Phe-Pip-Arg-pNA)
-
Human or Bovine α-Thrombin
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Polyethylene glycol 6000 (optional, to prevent adsorption)[1]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S-2238 in sterile distilled water.
-
Prepare a series of thrombin standards of known concentrations in Tris-HCl buffer.
-
Prepare sample solutions containing the unknown thrombin activity, diluted in Tris-HCl buffer.
-
-
Assay Execution:
-
Add a defined volume of thrombin standard or sample to each well of the microplate.
-
Add the Tris-HCl buffer to bring the total volume to a pre-determined level.
-
Initiate the reaction by adding a defined volume of the S-2238 solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance curve.
-
Generate a standard curve by plotting the reaction rates of the thrombin standards against their known concentrations.
-
Determine the thrombin activity in the unknown samples by interpolating their reaction rates on the standard curve.
-
Discussion and Conclusion
The available scientific literature strongly supports the use of S-2238 as a specific and sensitive chromogenic substrate for the determination of thrombin activity. Its kinetic parameters with both human and bovine thrombin are well-documented, allowing for precise and quantitative measurements.
In contrast, This compound appears to be a substrate more suited for other serine proteases involved in the coagulation cascade, such as Activated Protein C and Factor XIa. The absence of published kinetic data for its interaction with thrombin makes it a less viable option for reliable and reproducible thrombin activity assays.
For researchers requiring a robust and well-validated method for measuring thrombin activity, S-2238 is the recommended choice. If exploring alternative substrates is necessary, Chromozym-TH (Tos-Gly-Pro-Arg-pNA) presents a viable option with established kinetic parameters for comparison. When selecting a chromogenic substrate, it is imperative to consult the literature and manufacturer's data to ensure its suitability for the specific enzyme and experimental conditions.
References
A Researcher's Guide to Protease Activity Assays: A Comparative Analysis of pGlu-Pro-Arg-MNA and Fluorogenic Substrates
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reliable enzymatic activity data. This guide provides a comprehensive comparison of the chromogenic substrate, pGlu-Pro-Arg-MNA, with a variety of fluorogenic alternatives. We will delve into the fundamental principles of both assay types, present a quantitative comparison of their performance with key serine proteases, and provide detailed experimental protocols to aid in the design and execution of your enzymatic assays.
The tripeptide sequence, pGlu-Pro-Arg, is a well-established motif recognized by several key serine proteases involved in coagulation and fibrinolysis, including thrombin, plasmin, urokinase, and activated Protein C (APC). The arginine residue at the P1 position is the primary determinant for the substrate's specificity towards these enzymes. While this compound serves as a reliable chromogenic substrate, the landscape of protease research has seen a significant shift towards the use of more sensitive fluorogenic assays.
Chromogenic vs. Fluorogenic Assays: A Fundamental Comparison
The core difference between these two assay types lies in the nature of the reporter molecule released upon substrate cleavage.
-
Chromogenic Assays: These assays utilize a substrate linked to a chromophore, such as p-nitroaniline (pNA) or 4-methoxy-2-naphthylamine (B556539) (MNA). Enzymatic cleavage releases the chromophore, resulting in a colored product that can be quantified by measuring the change in absorbance over time using a spectrophotometer. While robust and cost-effective, chromogenic assays can be limited by lower sensitivity and potential interference from colored compounds in the sample.
-
Fluorogenic Assays: In these assays, the peptide sequence is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), or a rhodamine derivative. In the intact substrate, the fluorescence of the reporter group is quenched. Upon enzymatic cleavage, the fluorophore is liberated, leading to a significant increase in fluorescence intensity that can be monitored in real-time with a fluorometer. Fluorogenic assays generally offer superior sensitivity, a wider dynamic range, and are less susceptible to interference from colored compounds.
Quantitative Performance Data: A Head-to-Head Comparison
The catalytic efficiency of an enzyme with a given substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following tables summarize the available kinetic data for pGlu-Pro-Arg-pNA (a close analog of this compound) and various fluorogenic substrates with key serine proteases.
Table 1: Kinetic Parameters for Thrombin Substrates
| Substrate Sequence | Reporter Group | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Tos-Gly-Pro-Arg-pNA | pNA | Chromogenic | 4.18 | 127 | 3.04 x 10⁷ |
| Boc-Val-Pro-Arg-AMC | AMC | Fluorogenic | 21 | 105 | 5.00 x 10⁶ |
| Z-Gly-Pro-Arg-AMC | AMC | Fluorogenic | 21.7 | 18.6 | 8.57 x 10⁵ |
| (Cbz-Pro-Arg-NH)₂-Rhodamine | Rhodamine | Fluorogenic | 1.8 | 3.6 | 2.00 x 10⁶ |
Table 2: Kinetic Parameters for Plasmin Substrates
| Substrate Sequence | Reporter Group | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Val-Leu-Lys-MCA | MCA | Fluorogenic | ~100 | - | - |
| (Cbz-Phe-Arg-NH)₂-Rhodamine | Rhodamine | Fluorogenic | 3.0 | 7.8 | 2.60 x 10⁶ |
| D-AFK-ANSN | ANSN | Fluorogenic | 130 | 3.7 | 2.85 x 10⁴ |
Table 3: Kinetic Parameters for Urokinase Substrates
| Substrate Sequence | Reporter Group | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 5-oxo-Pro-Gly-Arg-pNA | pNA | Chromogenic | ~ plasminogen Km | - | - |
| Z-Gly-Gly-Arg-AMC | AMC | Fluorogenic | - | - | - |
Experimental Protocols
General Protocol for Chromogenic Protease Assay
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (e.g., pGlu-Pro-Arg-pNA) in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the purified protease in an appropriate assay buffer (e.g., Tris-HCl or HEPES with physiological pH and salt concentrations).
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the protease solution to each well.
-
To initiate the reaction, add an equal volume of the substrate dilution to each well.
-
Include control wells with substrate and buffer only (no enzyme) to measure background absorbance.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to the appropriate wavelength for the chromophore (e.g., 405 nm for pNA).
-
Measure the absorbance at regular intervals over a defined period.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance readings of the enzyme-containing wells.
-
Plot the change in absorbance versus time. The initial reaction velocity (V₀) is determined from the linear portion of the curve.
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
General Protocol for Fluorogenic Protease Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) in DMSO.
-
Prepare a stock solution of the purified protease in a suitable assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Setup:
-
In a black, flat-bottom 96-well microplate (to minimize background fluorescence), add a fixed volume of the protease solution to each well.
-
To initiate the reaction, add an equal volume of the substrate dilution to each well.
-
Include control wells with substrate and buffer only (no enzyme) for background fluorescence measurement.
-
-
Data Acquisition:
-
Place the microplate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC).
-
Measure the fluorescence intensity at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀).
-
For determination of Km and kcat, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Workflow and Pathways
To further elucidate the processes described, the following diagrams illustrate the general workflow for a protease assay and a simplified representation of the coagulation cascade where these proteases are active.
Conclusion
The choice between a chromogenic substrate like this compound and a fluorogenic alternative ultimately depends on the specific requirements of the assay. For high-throughput screening, inhibitor studies, and applications demanding high sensitivity, fluorogenic substrates are generally the superior choice due to their lower limits of detection and wider dynamic range. However, for routine enzyme characterization and applications where cost is a primary consideration, chromogenic substrates remain a viable and effective option. This guide provides the foundational information and protocols to assist researchers in making an informed decision and designing robust and reliable protease assays.
validation of a thrombin inhibition assay using pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a thrombin inhibition assay utilizing the fluorogenic substrate pGlu-Pro-Arg-MNA. Due to the limited availability of direct kinetic data for this compound in publicly accessible literature, this guide establishes a validation protocol and presents a comparative analysis with well-characterized, structurally similar fluorogenic substrates: Boc-Val-Pro-Arg-AMC and Z-Gly-Pro-Arg-AMC. This approach allows for a robust evaluation of assay performance and provides essential context for interpreting screening results.
Principle of the Assay
The thrombin inhibition assay is a biochemical method used to measure the efficacy of potential inhibitors against the serine protease thrombin. The assay relies on the cleavage of a synthetic fluorogenic substrate by thrombin, which liberates a fluorescent molecule. The increase in fluorescence intensity is directly proportional to thrombin activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Below is a diagram illustrating the enzymatic reaction and the principle of inhibition.
Performance Comparison of Thrombin Substrates
The choice of substrate is critical for assay sensitivity and reliability. Key performance indicators for enzyme substrates are the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ indicates a higher binding affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Kₘ ratio.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| Boc-Val-Pro-Arg-AMC | 21[1][2][3][4][5] | 105[1][2] | 5.0 x 10⁶ |
| Z-Gly-Pro-Arg-AMC | 21.7[6] | 18.6[6] | 8.6 x 10⁵ |
Note: The data for the alternative substrates provide a benchmark for the expected performance of a this compound-based assay. It is anticipated that this compound will exhibit similar kinetic properties due to the conserved P3-P1 (Pro-Arg) sequence, which is a key recognition motif for thrombin.
Reference Inhibitor Performance
To validate the assay's ability to quantify inhibition, known thrombin inhibitors should be tested to determine their half-maximal inhibitory concentration (IC₅₀). Dabigatran and Argatroban are direct thrombin inhibitors commonly used as reference compounds.
| Inhibitor | Substrate Used in Assay | IC₅₀ (nM) |
| Dabigatran | Thrombin Generation Assay | ~134 ng/mL (~284 nM)[7] |
| Argatroban | Thrombin Generation Assay | IC₅₀ values are assay-dependent |
Note: The provided IC₅₀ for Dabigatran was determined in a thrombin generation assay, which is a more complex physiological assay. In a purified enzyme assay, the IC₅₀ may differ but serves as a useful reference point. The potency of Argatroban is also highly dependent on the specific assay conditions.
Experimental Protocols
A detailed protocol for a fluorogenic thrombin inhibition assay is provided below. This protocol can be adapted for this compound and other similar substrates.
Materials and Reagents
-
Human α-Thrombin (final concentration ~1-5 nM)
-
Fluorogenic Substrate (this compound or alternative, e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4)
-
Reference Inhibitor (e.g., Dabigatran)
-
Test Compounds
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation ~350-380 nm, Emission ~440-460 nm)
Experimental Workflow
The following diagram outlines the key steps in the validation of the thrombin inhibition assay.
Detailed Assay Procedure
-
Compound Plating: Prepare serial dilutions of the test and reference inhibitors in the assay buffer. Add 10 µL of each dilution to the wells of a microplate. For control wells, add 10 µL of assay buffer (for 100% activity) or a known potent inhibitor at a high concentration (for 0% activity).
-
Enzyme Addition: Prepare a working solution of thrombin in the assay buffer. Add 50 µL of the thrombin solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in the assay buffer. Add 40 µL of the substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[8]
-
Data Analysis:
-
Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Assay Validation Parameters
To ensure the robustness and reliability of the assay for high-throughput screening (HTS), several parameters should be evaluated.
-
Z'-Factor: This is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10]
-
Signal-to-Background Ratio (S/B): This is the ratio of the signal from the uninhibited reaction (100% activity) to the background signal (0% activity). A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This measures the precision of the assay and should be calculated for both the 0% and 100% inhibition controls. A %CV of less than 15% is generally considered acceptable.
-
Solvent Tolerance: The assay should be tested for its tolerance to the solvent used to dissolve the test compounds (commonly DMSO). The activity of the enzyme should not be significantly affected by the final concentration of the solvent in the assay.
By following this guide, researchers can effectively validate a thrombin inhibition assay using this compound or a suitable alternative, ensuring the generation of high-quality, reproducible data for the identification and characterization of novel thrombin inhibitors.
References
- 1. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Comparative Guide to the Cross-Reactivity of pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of the fluorogenic substrate pGlu-Pro-Arg-MNA. This substrate is primarily utilized in the measurement of Activated Protein C (APC) activity, a critical component in the regulation of blood coagulation. Understanding the potential for this substrate to be cleaved by other enzymes is crucial for the accurate interpretation of experimental results and for the development of specific assays.
Executive Summary
The fluorogenic substrate this compound is predominantly specific for Activated Protein C. While other enzymes, particularly those recognizing an N-terminal pyroglutamic acid (pGlu) residue, are potential candidates for cross-reactivity, the available evidence suggests minimal interaction.
-
Activated Protein C (APC): The primary enzyme that efficiently cleaves this compound.
-
Pyroglutamyl Peptidase I (PGP-I): This enzyme exhibits broad specificity for N-terminal pGlu residues. However, a critical structural feature, the presence of a proline residue immediately following the pGlu, is known to inhibit cleavage by mammalian PGP-I. Therefore, significant cross-reactivity is not expected.
-
Pyroglutamyl Peptidase II (PGP-II or TRH-degrading ectoenzyme): This enzyme displays very narrow substrate specificity, almost exclusively for Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). Due to this high specificity, cross-reactivity with this compound is considered highly unlikely.
Currently, direct quantitative experimental data comparing the kinetic parameters of PGP-I and PGP-II on this compound is not available in the published literature. The following data presentation is based on the known activity of APC and the inferred inactivity of the other enzymes based on their substrate specificity profiles.
Data Presentation: Enzyme Specificity for this compound
| Enzyme | Class | Known Substrate Specificity | Expected Activity on this compound | Kinetic Parameters (Km, kcat) |
| Activated Protein C (APC) | Serine Protease | Cleaves peptide bonds after arginine and lysine (B10760008) residues. | High | Data not available for this compound. For the similar substrate S-2366 (pGlu-Pro-Arg-pNA), the specific activity of human APC is approximately 25 nkat/mg in a plasma system. |
| Pyroglutamyl Peptidase I (PGP-I) | Cysteine Peptidase | Broad specificity for N-terminal pGlu residues, but does not cleave pGlu-Pro bonds in mammals.[1] | Very Low / None | Not available. |
| Pyroglutamyl Peptidase II (TRH-degrading ectoenzyme) | Metallo-peptidase | Very narrow specificity, primarily for TRH (pGlu-His-Pro-NH2).[2][3][4][5] | Very Low / None | Not available. |
Experimental Protocols
To experimentally verify the cross-reactivity of this compound, the following detailed protocol for a chromogenic assay with Activated Protein C can be adapted for testing other enzymes like PGP-I and PGP-II.
Protocol: Chromogenic Assay for Protease Activity using this compound
This protocol is based on a typical assay for Activated Protein C and can be modified to test for the activity of other enzymes.[6][7]
Materials:
-
Purified Activated Protein C (as a positive control)
-
Purified Pyroglutamyl Peptidase I
-
Purified Pyroglutamyl Peptidase II
-
This compound substrate solution (e.g., 2.5 mM in a suitable buffer)
-
Assay Buffer (e.g., Tris-buffered saline (TBS) with 100 mM CsCl, pH 7.4)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Reaction stop solution (e.g., 20% acetic acid)
Procedure:
-
Enzyme Preparation:
-
Prepare stock solutions of each enzyme (APC, PGP-I, PGP-II) in the assay buffer.
-
Perform serial dilutions to obtain a range of enzyme concentrations for testing.
-
-
Assay Setup:
-
To each well of a 96-well microtiter plate, add a specific volume of the enzyme dilution (e.g., 50 µL).
-
Include appropriate controls:
-
Blank: Assay buffer only (no enzyme).
-
Positive Control: A known concentration of Activated Protein C.
-
Test Wells: Dilutions of PGP-I and PGP-II.
-
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a specific volume of the this compound substrate solution to each well (e.g., 50 µL).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 5-30 minutes). The incubation time should be optimized to ensure the reaction rate is within the linear range of the assay.
-
-
Reaction Termination (Optional but recommended for endpoint assays):
-
Stop the reaction by adding a specific volume of the stop solution to each well (e.g., 50 µL).
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader. For kinetic assays, the absorbance is read at multiple time points during the incubation period.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
For endpoint assays, plot the absorbance against the enzyme concentration.
-
For kinetic assays, determine the rate of reaction (change in absorbance per unit time).
-
To determine kinetic parameters (Km and Vmax), the assay should be performed with varying substrate concentrations while keeping the enzyme concentration constant. The data can then be fitted to the Michaelis-Menten equation.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow to assess cross-reactivity.
References
- 1. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein C Assays [practical-haemostasis.com]
- 7. grtc.ucsd.edu [grtc.ucsd.edu]
A Comparative Guide: Correlating pGlu-Pro-Arg-MNA Results with Clotting Assays
For researchers, scientists, and drug development professionals navigating the complexities of coagulation analysis, understanding the relationship between chromogenic substrate assays and traditional clotting assays is paramount. This guide provides an objective comparison of results obtained using the chromogenic substrate pGlu-Pro-Arg-MNA with standard clotting assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT), supported by experimental data.
Introduction to Coagulation Assays
Traditional clotting assays like PT and aPTT measure the time to fibrin (B1330869) clot formation, providing a global assessment of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively. While widely used, these assays can be influenced by a variety of pre-analytical and biological variables, leading to potential inaccuracies.
Chromogenic assays, on the other hand, offer a more specific measurement of a single factor's activity. These assays utilize a synthetic peptide substrate, such as this compound, which mimics the natural substrate of a specific coagulation enzyme (e.g., Factor Xa). When cleaved by the active enzyme, the substrate releases a chromophore, and the resulting color change is proportional to the enzyme's activity.
This guide focuses on the correlation of a Factor Xa chromogenic assay using this compound with PT and aPTT results in various clinical contexts.
Data Presentation: Quantitative Comparison of Assays
The correlation between chromogenic Factor Xa assays and traditional clotting assays can vary significantly depending on the patient population and the presence of anticoagulants. The following tables summarize quantitative data from multiple studies.
| Patient Population | Assay Comparison | Correlation Coefficient (r) | Key Findings & Remarks |
| Patients on Unfractionated Heparin (UFH) | Chromogenic Anti-Xa vs. aPTT | Weak to Moderate (r = 0.4 to 0.65)[1][2][3] | aPTT results show significant discordance with anti-Xa levels, with some studies reporting discordance in up to 59% of patients.[1] The anti-Xa assay is less affected by biological variables and provides a more direct measure of heparin's anticoagulant effect.[4] |
| Patients on Warfarin (B611796) | Chromogenic Factor X (CFX) vs. PT/INR | Strong (Inverse) (R = 0.964)[5] | The CFX assay demonstrates a strong inverse correlation with INR, making it a reliable alternative for monitoring warfarin therapy, especially in patients with lupus anticoagulants that can interfere with PT/INR results.[5][6] |
| Patients on Warfarin | aPTT vs. PT/INR | Strong (Pearson r = 0.799)[7] | In patients on long-term, stable warfarin therapy, aPTT shows a good linear correlation with INR.[7] |
| Patients on Rivaroxaban (B1684504) (Direct Xa Inhibitor) | Chromogenic Anti-Xa vs. PT/INR | Strong (r² = 0.95) vs. Weak (r² ≈ 0.60)[8] | Chromogenic anti-Xa assays show a high correlation with rivaroxaban plasma concentrations, whereas PT methods do not correlate well.[8] |
| Patients with Protein C Deficiency | Chromogenic Protein C vs. Clot-based Protein C | Strong (R = 0.94)[9] | While showing good correlation, the chromogenic assay has better specificity (97% vs. 93%) and is not influenced by interferences like elevated Factor VIII or Factor V Leiden mutation that can affect clot-based assays.[9] |
Experimental Protocols
Detailed methodologies for the key assays are provided below.
Chromogenic Factor Xa Assay using this compound (Representative Protocol)
This protocol is based on the general principles of chromogenic Factor Xa assays.
Principle: Factor Xa in the plasma sample, in the presence of an excess of its substrate, this compound, cleaves the substrate, releasing the chromogenic group, p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the Factor Xa activity in the sample.
Reagents:
-
Tris-HCl buffer (pH 8.2)
-
Factor Xa-specific chromogenic substrate: this compound
-
Factor Xa Calibrators and Controls
-
Sample: Platelet-poor plasma
Procedure:
-
Pre-warm the buffer and substrate solution to 37°C.
-
Pipette 100 µL of the sample (or calibrator/control) into a microplate well.
-
Add 100 µL of pre-warmed buffer to the well and incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pre-warmed this compound substrate solution.
-
Immediately measure the change in absorbance at 405 nm over a defined period (e.g., 60-120 seconds) using a microplate reader.
-
The rate of change in absorbance (ΔOD/min) is calculated.
-
A calibration curve is constructed by plotting the ΔOD/min of the calibrators against their known Factor Xa concentrations.
-
The Factor Xa activity in the patient sample is determined from the calibration curve.
Prothrombin Time (PT) Assay
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. It assesses the integrity of the extrinsic and common pathways of coagulation.
Reagents:
-
PT reagent (containing thromboplastin and calcium chloride)
-
Control plasmas (normal and abnormal)
-
Sample: Platelet-poor plasma
Procedure:
-
Pre-warm the PT reagent and plasma sample to 37°C.
-
Pipette 50 µL of the plasma sample into a test tube or cuvette.
-
Incubate for a specified time (e.g., 1-2 minutes) at 37°C.
-
Rapidly add 100 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.
-
Stop the timer as soon as a fibrin clot is detected (visually or by an automated coagulometer).
-
The time in seconds is recorded as the Prothrombin Time.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids (B1166683) (partial thromboplastin), and calcium to a plasma sample.
Reagents:
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution (0.025 M)
-
Control plasmas (normal and abnormal)
-
Sample: Platelet-poor plasma
Procedure:
-
Pre-warm the aPTT reagent, calcium chloride, and plasma sample to 37°C.
-
Pipette 50 µL of the plasma sample into a test tube or cuvette.
-
Add 50 µL of the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of contact factors.
-
Rapidly add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Stop the timer as soon as a fibrin clot is detected.
-
The time in seconds is recorded as the Activated Partial Thromboplastin Time.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. fritsmafactor.com [fritsmafactor.com]
- 2. outbreak.info [outbreak.info]
- 3. Evaluation of Antifactor-Xa Heparin Assay and Activated Partial Thromboplastin Time Values in Patients on Therapeutic Continuous Infusion Unfractionated Heparin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparin Monitoring: aPTT versus Anti-Xa assay [labroots.com]
- 5. Comparison of a chromogenic factor X assay with international normalized ratio for monitoring oral anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diapharma.com [diapharma.com]
- 7. journalahrj.com [journalahrj.com]
- 8. Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of pGlu-Pro-Arg-MNA in Serine Protease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate pGlu-Pro-Arg-MNA and its applications in the study of serine proteases, with a particular focus on kallikrein, urokinase, and plasmin. This document summarizes key performance data, details experimental protocols, and offers visual representations of workflows and enzymatic reactions to aid in research and development.
Performance Comparison of Chromogenic Substrates
The selection of an appropriate substrate is critical for the accurate measurement of enzyme activity. While this compound is a recognized chromogenic substrate, its performance relative to other available substrates is a key consideration. The following table summarizes the available kinetic data for this compound's p-nitroanilide (pNA) analog, S-2366 (pGlu-Pro-Arg-pNA), and other commonly used chromogenic substrates for kallikrein, urokinase, and plasmin. It is important to note that the substitution of the MNA (7-amino-4-methylcoumarin) group for the pNA group can influence the kinetic parameters due to differences in the leaving group. However, the pNA data provides a valuable benchmark for comparison.
| Enzyme | Substrate | Sequence | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | H-D-Pro-Phe-Arg-pNA | - | 200 - 280[1] | - |
| S-2302 | H-D-Pro-Phe-Arg-pNA | - | - | - | |
| S-2366 (pGlu-Pro-Arg-pNA) | pGlu-Pro-Arg-pNA | - | - | - | |
| Urokinase | S-2444 | pyro-Glu-Gly-Arg-pNA | - | - | - |
| Z-Val-Gly-Arg-pNA | Z-Val-Gly-Arg-pNA | - | - | - | |
| Z-GGR-AMC | Z-Gly-Gly-Arg-AMC | - | >2,000 pmol/min/µg* | - | |
| Plasmin | S-2251 | H-D-Val-Leu-Lys-pNA | 300[2] | - | - |
| S-2366 (pGlu-Pro-Arg-pNA) | pGlu-Pro-Arg-pNA | - | - | - | |
| Activated Protein C | S-2366 (pGlu-Pro-Arg-pNA) | pGlu-Pro-Arg-pNA | 200[3] | 80[3] | 4.0 x 10⁵ |
Note: The specific activity for Z-GGR-AMC with urokinase is provided in pmol/min/µg, which can be used for relative comparisons but is not a direct k_cat value.
A product information sheet for S-2366 (pGlu-Pro-Arg-pNA) indicates its reactivity with various proteases relative to Activated Protein C (APC), with plasma kallikrein showing approximately 150% and plasmin showing about 85% of the activity observed with APC[3]. While not providing absolute kinetic constants, this suggests that pGlu-Pro-Arg-pNA is a viable substrate for both kallikrein and plasmin.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the enzymatic assay of kallikrein, urokinase, and plasmin using chromogenic substrates.
Kallikrein Activity Assay (using S-2302)
This protocol is adapted for the measurement of plasma kallikrein-like activity.
Materials:
-
Chromogenic Substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (50 mM Tris, 113 mM NaCl, pH 7.8 at 25°C)
-
Acetic Acid (20%)
-
Citrated plasma sample
-
Spectrophotometer (405 nm)
Procedure:
-
Sample Dilution: Dilute the test plasma 1:10 with Tris Buffer.
-
Assay Reaction (Acid-stopped method):
-
To a test tube, add 200 µL of the diluted sample.
-
Incubate at 37°C for 3-4 minutes.
-
Add 200 µL of pre-warmed (37°C) S-2302 substrate solution.
-
Mix and incubate at 37°C for a precise time (e.g., 10 minutes).
-
Stop the reaction by adding 200 µL of 20% acetic acid.
-
Prepare a plasma blank by adding the reagents in reverse order without incubation.
-
-
Measurement: Read the absorbance of the sample at 405 nm against its blank. The color is stable for at least 4 hours[4].
Urokinase Activity Assay (using S-2444)
This protocol describes the determination of urokinase activity.
Materials:
-
Chromogenic Substrate S-2444 (pyro-Glu-Gly-Arg-pNA)
-
Tris Buffer (pH 8.8 at 25°C)
-
Acetic Acid (e.g., 50%) or Citric Acid (e.g., 2%)
-
Urokinase standard and sample
-
Spectrophotometer (405 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute S-2444 with distilled water to a stock concentration (e.g., 1.5 mM).
-
Prepare a urokinase standard curve by diluting a stock solution to a range of concentrations (e.g., 5-40 units/mL).
-
-
Assay Reaction (Initial Rate Method):
-
Pipette 200 µL of Tris buffer into a semi-microcuvette and incubate at 37°C.
-
Add 20 µL of the urokinase sample or standard to the cuvette.
-
Start the reaction by adding 20 µL of the S-2444 solution.
-
Immediately measure the change in absorbance at 405 nm over time in a thermostated spectrophotometer.
-
-
Assay Reaction (Acid-stopped Method):
-
To a microplate well or tube, add 100 µL of the urokinase sample or standard.
-
Incubate at 37°C for 1-2 minutes.
-
Add 100 µL of pre-warmed S-2444 substrate solution.
-
Incubate for a fixed time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding 100 µL of acetic acid or citric acid.
-
Plasmin Activity Assay (using S-2251)
This protocol outlines the direct measurement of plasmin activity.
Materials:
-
Chromogenic Substrate S-2251 (H-D-Val-Leu-Lys-pNA)
-
Tris Buffer (e.g., 0.05 M, pH 7.4)
-
Stop Solution (e.g., 20% acetic acid or 2% citric acid)
-
Purified plasmin or sample containing active plasmin
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of S-2251 in Tris buffer. A final concentration of at least twice the K_m value (e.g., 0.6-1.0 mM) is recommended.
-
Prepare plasmin standards by diluting a stock solution in Tris buffer.
-
-
Assay Setup:
-
In a 96-well microplate, pipette 50 µL of Tris buffer (for blank), plasmin standards, and samples into separate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the pre-warmed S-2251 working solution to all wells to start the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes in kinetic mode.
-
Alternatively, for an endpoint assay, incubate for a fixed time and then add a stop solution before reading the absorbance[6].
-
Visualizing the Process: Workflows and Reactions
To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a chromogenic serine protease assay.
Caption: The enzymatic cleavage of this compound by a serine protease.
References
- 1. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. aniara.com [aniara.com]
- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. coachrom.com [coachrom.com]
- 6. benchchem.com [benchchem.com]
Determining the Limit of Detection for Pyroglutamyl Aminopeptidase I (PGP-1) Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive assay for pyroglutamyl aminopeptidase (B13392206) I (PGP-1) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative analysis of different methods for determining PGP-1 activity, with a focus on establishing the limit of detection (LOD).
The substrate pGlu-Pro-Arg-MNA is utilized in assays measuring the activity of enzymes like Protein C and PGP-1.[1][2][3][4] The principle of these assays lies in the enzymatic cleavage of the substrate, which liberates a detectable molecule, either a chromophore or a fluorophore. While this compound is often described as a chromogenic or photometric substrate, the methoxy-naphthylamine (MNA) group allows for fluorescent detection, which generally offers higher sensitivity compared to colorimetric methods.[5]
This guide will delve into the methodologies for establishing the LOD for a fluorescence-based PGP-1 assay and compare its performance with alternative detection methods, providing available experimental data to support the comparison.
Comparison of PGP-1 Assay Methodologies
The selection of an appropriate assay for PGP-1 activity depends on the required sensitivity, throughput, and available instrumentation. Below is a comparison of various methods with a focus on their limit of detection.
| Assay Method | Principle | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| This compound (Fluorescence) | Enzymatic cleavage of the substrate releases the fluorescent MNA group. | Data not readily available in published literature. Performance is anticipated to be comparable to other fluorescent substrates like pGlu-AMC. | High | High sensitivity, continuous monitoring of enzyme activity.[6] | Specific LOD data is not widely published. |
| Alternative Fluorescent Probe 1 (Ox-PGP1) | A novel fluorescent probe designed for specific detection of PGP-1.[5][7] | 0.09 µg/mL[5][7] | High | High sensitivity and specificity.[5][7] | Requires synthesis of a custom probe. |
| Alternative Fluorescent Probe 2 (NIR Probe) | A near-infrared fluorescent probe for PGP-1 detection.[8] | 0.18 ng/mL[8] | High | Very high sensitivity, suitable for in-vivo imaging.[8] | Requires synthesis of a custom probe. |
| Alternative Fluorescent Probe 3 (DP-1) | A ratiometric fluorescent sensor for PGP-1.[3] | 0.25 ng/mL[3] | High | High sensitivity and specificity, ratiometric detection reduces background interference.[3] | Requires synthesis of a custom probe. |
| HPLC-based Assay | Chromatographic separation and quantification of the product of enzymatic cleavage (pyroglutamic acid).[2] | Not explicitly stated, but generally offers high sensitivity and specificity. | Low to Medium | High specificity and accuracy, can be used for kinetic studies.[2] | Labor-intensive, requires specialized equipment. |
| Conductimetric Assay | Measures the change in conductivity of the solution as the charged product is formed. | Reported to be more sensitive than spectrophotometric assays.[1] | Medium | Label-free, continuous monitoring.[1] | Sensitive to changes in ionic strength of the buffer.[1] |
Experimental Protocols
General Principle for Determining the Limit of Detection (LOD) for Fluorescence Assays
The limit of detection for fluorescence-based assays is typically determined by analyzing the signal from blank samples (containing all assay components except the enzyme). The LOD is calculated as the mean signal of the blanks plus three times the standard deviation of the blank signals.[5][9]
Protocol for a Generic Fluorescence-based PGP-1 Assay using a Fluorogenic Substrate (e.g., pGlu-AMC)
This protocol is based on the use of pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC) and can be adapted for this compound.
Materials:
-
PGP-1 enzyme
-
Fluorogenic substrate (e.g., pGlu-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the PGP-1 enzyme in assay buffer. Include a blank control with no enzyme.
-
Prepare the substrate solution by dissolving the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then diluting it to the final working concentration in the assay buffer.
-
Add the enzyme dilutions to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measure the fluorescence at appropriate excitation and emission wavelengths for the released fluorophore (for AMC: excitation ~360-380 nm, emission ~440-460 nm).
-
To determine the LOD:
-
Prepare at least 10 blank replicates (no enzyme).
-
Measure the fluorescence of the blanks.
-
Calculate the mean and standard deviation of the blank signals.
-
LOD = Mean (blanks) + 3 * Standard Deviation (blanks).
-
Protocol for HPLC-based PGP-1 Assay
This method allows for the direct quantification of the product of the enzymatic reaction.[2][10]
Materials:
-
PGP-1 enzyme
-
Substrate (e.g., a peptide with an N-terminal pyroglutamic acid)
-
Reaction buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18)
-
Standards of the product (pyroglutamic acid)
Procedure:
-
Incubate the PGP-1 enzyme with the substrate in the reaction buffer at a controlled temperature.
-
Stop the reaction at different time points by adding the quenching solution.
-
Centrifuge the samples to remove any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of pyroglutamic acid released.
-
Create a standard curve using known concentrations of pyroglutamic acid to quantify the product in the enzymatic reaction.
-
The LOD is determined by the lowest concentration of the product that can be reliably detected and quantified by the HPLC system.
Visualizing the Assay Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the LOD of a fluorescence-based PGP-1 assay.
Caption: Enzymatic reaction and fluorescence detection mechanism of the this compound assay.
References
- 1. Photometric Quantification of Proteins in Aqueous Solutions – the Fluorometric Method - Eppendorf Belgium [eppendorf.com]
- 2. A Pyroglutamate Aminopeptidase 1 Responsive Fluorescence Imaging Probe for Real-Time Rapid Differentiation between Thyroiditis and Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric vs Fluorometric Protein Assays: Pros and Cons [synapse.patsnap.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. [논문]Pyroglutamyl-peptidase I: cloning, sequencing, and characterisation of the recombinant human enzyme [scienceon.kisti.re.kr]
- 9. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Assay and Intra-Assay Variability in Protein C Activity Measurement: Featuring pGlu-Pro-Arg-MNA
For researchers, scientists, and drug development professionals, the precise and reproducible measurement of enzyme activity is paramount. This guide provides an objective comparison of the performance of the chromogenic substrate pGlu-Pro-Arg-MNA and its alternatives in the assessment of Protein C activity, with a focus on inter-assay and intra-assay variability.
Protein C is a vital anticoagulant protein, and assays to measure its activity are crucial in various research and clinical settings. The choice of assay can significantly impact the reliability of results. This guide delves into the performance of chromogenic assays utilizing substrates like this compound and compares them with other available methods.
Performance Comparison of Protein C Activity Assays
The reproducibility of an assay is determined by its inter-assay (between different assay runs) and intra-assay (within the same assay run) variability, typically expressed as the coefficient of variation (CV%). Lower CV% values indicate higher precision.
For comparison, other methods for determining Protein C activity, such as clotting-based assays and Enzyme-Linked Immunosorbent Assays (ELISA), exhibit different performance characteristics. While specific CV% values can vary between kits and laboratories, chromogenic assays are generally recognized for their high precision and are less prone to interference from certain sample components compared to clotting-based assays.
| Assay Type | Key Substrate/Principle | Intra-Assay CV% (Representative) | Inter-Assay CV% (Representative) | Advantages | Disadvantages |
| Chromogenic Assay | This compound or S-2366 | 3.5% | 6.5% | High precision, less interference, suitable for automation. | May not detect all functional mutations. |
| Clotting-Based Assay | Activated Partial Thromboplastin Time (aPTT) or Prothrombin Time (PT) based | Variable | Variable | Measures overall functional activity in the coagulation cascade. | Prone to interference from anticoagulants and other clotting factors. |
| ELISA | Antibody-based detection | Typically <10% | Typically <15% | Measures antigen concentration, not functional activity. | Does not provide information on the functional capacity of the protein. |
Experimental Protocols
Chromogenic Assay for Protein C Activity
This protocol is a representative example for the use of a chromogenic substrate like this compound or S-2366.
1. Principle: Protein C in the plasma sample is activated to Activated Protein C (APC) by a specific enzyme from snake venom (e.g., from Agkistrodon contortrix). The amount of APC generated is proportional to the Protein C concentration in the sample. The APC then cleaves the chromogenic substrate (this compound), releasing a colored compound (MNA). The rate of color development is measured spectrophotometrically at 405 nm and is directly proportional to the Protein C activity.
2. Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
Patient and control plasma (citrated)
-
Protein C activator (snake venom extract)
-
Chromogenic substrate solution (e.g., this compound or S-2366)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.2)
-
Stopping reagent (e.g., 2% acetic acid)
3. Procedure:
-
Pre-warm the assay buffer, substrate solution, and microplate to 37°C.
-
Add plasma samples and controls to the microplate wells.
-
Add the Protein C activator to each well and incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the activation of Protein C.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate solution to each well.
-
Immediately measure the change in absorbance at 405 nm over a specific time interval (kinetic assay) or stop the reaction after a fixed time with a stopping reagent and measure the final absorbance (endpoint assay).
-
Calculate the Protein C activity from a standard curve prepared using plasma calibrators with known Protein C concentrations.
Visualizing the Assay Principle and Biological Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the physiological pathway of Protein C activation.
The physiological activation of Protein C is a key regulatory mechanism in the coagulation cascade.
A Researcher's Guide to Protease Substrates: Benchmarking pGlu-Pro-Arg-MNA
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of the chromogenic substrate pGlu-Pro-Arg-MNA against other commonly used protease substrates, with a focus on its primary target, Activated Protein C (APC). This document offers an objective analysis of performance, supported by available experimental data, and includes detailed experimental protocols to assist in the design and execution of robust protease assays.
Introduction to this compound and Protease Substrates
This compound (pyroglutamyl-prolyl-arginine-p-nitroanilide) is a synthetic chromogenic substrate used to measure the activity of certain proteases.[1][2][3] The fundamental principle behind its use lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide (pNA) molecule. This cleavage releases the pNA chromophore, resulting in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.
The choice between a chromogenic and a fluorogenic substrate is a key consideration in assay development. While chromogenic substrates like this compound are valued for their ease of use and the straightforward data acquisition with standard spectrophotometers, fluorogenic substrates often provide significantly higher sensitivity.[4][5] Fluorogenic substrates consist of a peptide sequence linked to a fluorescent molecule (fluorophore) whose fluorescence is quenched in the intact substrate. Upon enzymatic cleavage, the fluorophore is released, leading to a measurable increase in fluorescence.[5]
Performance Comparison of this compound and Alternatives
The primary application of this compound is in the measurement of Activated Protein C (APC) activity.[2][3][6] APC is a crucial anticoagulant serine protease that plays a vital role in regulating blood coagulation by inactivating Factors Va and VIIIa.[1][7] The following tables summarize the available quantitative data comparing this compound with other substrates for APC.
Table 1: Comparison of Chromogenic Substrates for Activated Protein C (APC)
| Substrate Sequence | Substrate Name | Reporter Group | kcat/Km (mM⁻¹s⁻¹) | Relative Specificity vs. S-2266 | Selectivity (APC/Thrombin) |
| pGlu-Pro-Arg-pNA | S-2366 | p-Nitroanilide | 2.1 | 1.0 | 0.01 |
| H-D-Val-Leu-Arg-pNA | S-2266 | p-Nitroanilide | 2.1 | 1.0 | 1.0 |
| H-D-Trp-Arg-Arg-pNA | - | p-Nitroanilide | 2.9 | 1.4 | 100 |
| H-L-Trp-Arg-Arg-pNA | - | p-Nitroanilide | 2.1 | 1.0 | 1.0 |
| H-D-Asp-Arg-Arg-pNA | - | p-Nitroanilide | 0.4 | 0.2 | 0.3 |
| H-L-Asp-Arg-Arg-pNA | - | p-Nitroanilide | 0.3 | 0.1 | 0.0006 |
Data sourced from a study comparing various p-nitroanilide substrates for human APC, thrombin, and factor Xa.[4] The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency. Higher values indicate greater efficiency. Selectivity is the ratio of the specificity constant for APC to that for thrombin.
Table 2: General Comparison of Chromogenic and Fluorogenic Substrates
| Feature | Chromogenic Substrates (e.g., this compound) | Fluorogenic Substrates (e.g., AMC, ACC-based) |
| Principle | Release of a colored product upon cleavage. | Release of a fluorescent product upon cleavage. |
| Detection | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) |
| Sensitivity | Lower | Higher |
| Instrumentation | Standard spectrophotometer or plate reader | Fluorescence plate reader |
| Cost | Generally lower | Can be higher |
| Interference | Potential for interference from colored compounds in the sample. | Potential for interference from fluorescent compounds in the sample. |
Experimental Protocols
General Protocol for Measuring APC Activity using a Chromogenic Substrate
This protocol provides a general framework for determining the activity of Activated Protein C using a chromogenic substrate like this compound. Optimization of buffer conditions, pH, temperature, and substrate concentration is recommended for specific experimental setups.
Materials:
-
Purified Activated Protein C (APC)
-
Chromogenic Substrate (e.g., this compound)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological salts and a carrier protein like BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the chromogenic substrate in an appropriate solvent (e.g., DMSO or water) to create a stock solution.
-
Prepare serial dilutions of the APC enzyme in the assay buffer.
-
Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add the serially diluted APC enzyme to the respective wells. Include a negative control with no enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the substrate working solution to all wells to start the enzymatic reaction.
-
Immediately place the microplate in the plate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). This provides a kinetic reading.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Plot the V₀ values against the corresponding APC concentrations to generate a standard curve.
-
To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.[8][9]
-
Visualizations
Protein C Anticoagulant Pathway
Caption: The Protein C anticoagulant pathway.
General Workflow for Comparing Protease Substrates
Caption: Workflow for the kinetic comparison of protease substrates.
Conclusion
The selection of an optimal protease substrate is a multifaceted decision that depends on the specific research question, the nature of the biological sample, and the available instrumentation. This compound (S-2366) is a widely used chromogenic substrate for Activated Protein C.[4] However, comparative data suggests that while it is an efficient substrate, other chromogenic alternatives, such as H-D-Trp-Arg-Arg-pNA, may offer significantly higher selectivity, which is a crucial advantage when assaying APC in the presence of other proteases like thrombin.[4] For applications demanding the highest sensitivity, researchers should consider the use of fluorogenic substrates. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions in the selection of protease substrates, ultimately leading to more accurate and reliable experimental outcomes.
References
- 1. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTEIN C - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Chromogenic and Fluorogenic media | ibresco [ibresco.com]
- 4. ashpublications.org [ashpublications.org]
- 5. pnas.org [pnas.org]
- 6. Item - Kinetic analysis of the fluorogenic substrates. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Boc-Asp(OBzl)-Pro-Arg-AMC | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 8. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating pGlu-Pro-Arg-MNA for Use with Purified Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a comprehensive framework for the validation of the chromogenic substrate pGlu-Pro-Arg-MNA, with a primary focus on its application with purified Pyroglutamyl-peptidase I (PGP-I). While this substrate has been associated with Protein C, its N-terminal pyroglutamic acid (pGlu) moiety strongly suggests its utility as a substrate for PGP-I, a cysteine peptidase that cleaves N-terminal pGlu residues from peptides and proteins.[1][2]
This guide offers a comparative analysis with alternative substrates, detailed experimental protocols for enzyme kinetics, and the context of PGP-I's role in biological pathways. A key consideration highlighted is the specificity of mammalian PGP-I, which does not typically hydrolyze pGlu-Proline bonds, making this compound a potentially valuable tool for investigating non-mammalian PGP-I orthologs or specific enzyme variants capable of this cleavage.[1][3]
Performance Comparison of Substrates for Pyroglutamyl-peptidase I
| Substrate | Type | Reporter Group | Detection Method | Known Kinetic Parameters (for PGP-I) | Advantages | Disadvantages |
| This compound | Chromogenic | 4-methoxy-2-naphthylamine (MNA) | Spectrophotometry | Not readily available. | Potentially specific for non-mammalian PGP-I or variants that cleave pGlu-Pro bonds. | Lack of published kinetic data with PGP-I; mammalian PGP-I is not expected to cleave this substrate efficiently. |
| pGlu-p-nitroanilide (pNA) | Chromogenic | p-nitroaniline (pNA) | Spectrophotometry | Km = 0.69 mM (Bacillus amyloliquefaciens PGP-I) | Simple colorimetric assay; readily available. | Lower sensitivity compared to fluorogenic substrates. |
| pGlu-7-amino-4-methylcoumarin (AMC) | Fluorogenic | 7-amino-4-methylcoumarin (AMC) | Fluorometry | Km = 0.33 mM (Bacillus amyloliquefaciens PGP-I); Km = 0.132 ± 0.024 mM, kcat = 2.68 ± 0.11 x 10⁻⁵ s⁻¹ (recombinant human PGP-I)[3] | High sensitivity. | Requires a fluorometer; potential for interference from fluorescent compounds. |
Experimental Protocols
A crucial aspect of validating a new substrate is the establishment of a reliable and reproducible experimental protocol. The following sections detail the necessary steps for conducting a continuous kinetic assay with purified PGP-I and a chromogenic substrate like this compound.
I. General Reagents and Equipment
-
Purified Pyroglutamyl-peptidase I (PGP-I) of known concentration.
-
This compound substrate.
-
Alternative substrates (pGlu-pNA, pGlu-AMC) for comparative analysis.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal pH should be determined as part of the validation.
-
Microplate reader with spectrophotometric or fluorometric capabilities.
-
96-well microplates (UV-transparent for spectrophotometry, black for fluorometry).
-
Standard laboratory equipment (pipettes, tubes, etc.).
II. Preparation of Reagents
-
Enzyme Stock Solution: Prepare a concentrated stock solution of purified PGP-I in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA). Store in aliquots at -80°C.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.
-
Standard Curve: To quantify the amount of product released, a standard curve of the free chromophore/fluorophore (MNA, pNA, or AMC) is required. Prepare a series of dilutions of the standard in the assay buffer.
III. Enzyme Activity Assay Protocol (Continuous Kinetic Assay)
This protocol is designed to determine the initial reaction velocity (V₀) at various substrate concentrations to subsequently calculate Michaelis-Menten kinetic parameters (Km and Vmax).
-
Set up the microplate reader: Set the appropriate wavelength for detecting the product. For this compound, the release of MNA can be monitored, though the optimal wavelength should be determined experimentally. For pGlu-pNA, absorbance is typically measured at 405-410 nm. For pGlu-AMC, use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Set the plate reader to take kinetic readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
Prepare substrate dilutions: In the 96-well plate, prepare a serial dilution of the substrate (this compound) in the assay buffer to cover a range of concentrations around the expected Km.
-
Initiate the reaction: Add a fixed amount of purified PGP-I to each well containing the substrate dilutions to start the reaction. The final enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period.
-
Monitor the reaction: Immediately place the plate in the microplate reader and begin recording the change in absorbance or fluorescence over time.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Convert the rate of change in signal to the rate of product formation using the standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Signaling Pathways and Experimental Workflows
To provide a biological context for the use of this compound, it is important to understand the pathways in which PGP-I is involved. PGP-I plays a significant role in the metabolism of neuropeptides, such as Thyrotropin-Releasing Hormone (TRH).[4][5] The degradation of TRH by PGP-I is a key step in the regulation of its signaling.
Caption: Degradation of TRH by PGP-I.
The experimental workflow for validating this compound can be visualized as a logical progression from initial characterization to comparative analysis.
Caption: Workflow for validating this compound.
By following this guide, researchers can systematically validate this compound for use with purified enzymes, determine its kinetic parameters, and compare its performance against established substrates. This will enable its confident application in studies of PGP-I activity and its role in various physiological and pathological processes.
References
- 1. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation and biological inactivation of thyrotropin releasing hormone (TRH): regulation of the membrane-bound TRH-degrading enzyme from rat anterior pituitary by estrogens and thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Manual vs. Automated Assays for pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
The chromogenic substrate pGlu-Pro-Arg-MNA is a valuable tool for measuring the activity of several key serine proteases, including urokinase, kallikrein, and activated protein C. The choice between a manual or an automated assay format for utilizing this substrate can significantly impact laboratory workflow, data quality, and overall efficiency. This guide provides a comprehensive comparison of these two approaches, supported by experimental protocols and performance data, to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
The primary distinction between manual and automated assays for this compound lies in the trade-off between initial cost and throughput, as well as precision and reproducibility. Manual assays offer a low-cost entry point suitable for smaller sample numbers, while automated systems excel in high-throughput screening and provide superior consistency. Automated methods generally exhibit lower coefficients of variation (CVs) due to the elimination of manual pipetting errors and precise timing of reagent additions and measurements.[1][2][3]
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance differences between manual and automated this compound assays. The quantitative data presented are synthesized from typical performance characteristics of chromogenic and fluorogenic enzyme assays.
| Performance Metric | Manual Assay | Automated Assay | Source of Variation/Advantage |
| Throughput (Plates/Day) | 5 - 10 | > 50 | Automated liquid handlers and plate readers significantly increase sample processing speed.[4] |
| Precision (CV%) | 5 - 15% | < 5% | Reduced variability from manual pipetting and timing inconsistencies.[2][5] |
| Hands-on Time (per plate) | 30 - 60 minutes | 5 - 15 minutes | Automation minimizes the need for direct user interaction during the assay run.[6] |
| Reagent Consumption | Higher potential for waste | Optimized dispensing minimizes dead volume and reagent usage.[4] | |
| Initial Equipment Cost | Low (basic lab equipment) | High (automated liquid handler, plate reader) | Automated systems require a significant capital investment.[7][8] |
| Flexibility | High (easily adaptable) | Lower (requires programming for new protocols) | Manual assays can be quickly modified for different experimental setups.[3] |
| Data Traceability | Manual record keeping | Automated data logging and export | Automated systems provide a complete digital audit trail. |
Signaling Pathways Overview
The substrate this compound is cleaved by several enzymes involved in distinct physiological pathways. Understanding these pathways is crucial for interpreting assay results.
The Kallikrein-Kinin System
Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent vasodilator involved in inflammation and blood pressure regulation.[9][10][11] The activity of plasma kallikrein can be measured by its ability to hydrolyze this compound.
The Urokinase-Plasminogen System
Urokinase (uPA) is a serine protease that converts plasminogen to plasmin, a key enzyme in fibrinolysis (the breakdown of blood clots).[12][13] The enzymatic activity of urokinase can be quantified using this compound.
The Protein C Anticoagulant Pathway
Activated Protein C (APC) is a serine protease that plays a crucial role in regulating blood coagulation by inactivating Factors Va and VIIIa.[14][15][16][17] The activity of APC can be determined by its cleavage of this compound.
Experimental Protocols
Detailed methodologies for both manual and automated assays are provided below. These protocols are generalized and may require optimization for specific enzymes and experimental conditions.
Manual Assay Protocol
This protocol is designed for a 96-well microplate format and relies on manual pipetting and a standard microplate reader.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Enzyme standard and samples
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Dissolve the this compound substrate in the assay buffer to the desired final concentration. Prepare serial dilutions of the enzyme standard and dilute samples as needed in the assay buffer.
-
Plate Setup: Add 50 µL of assay buffer to all wells. Add 25 µL of the appropriate enzyme standard or sample to the designated wells. Include wells with buffer only as a blank control.
-
Initiate Reaction: Add 25 µL of the this compound substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus enzyme concentration and determine the concentration of the unknown samples.
Automated Assay Protocol
This protocol is designed for a high-throughput workflow using an automated liquid handler and an integrated microplate reader.
Materials:
-
This compound substrate
-
Assay Buffer
-
Enzyme standard and samples
-
96- or 384-well microplates
-
Automated liquid handling system
-
Microplate reader with kinetic reading capabilities
Procedure:
-
System Setup: Program the automated liquid handler with the desired plate layout, reagent volumes, and dispensing sequence.
-
Reagent Loading: Place the assay buffer, this compound substrate solution, enzyme standards, and samples in the designated reservoirs or source plates on the liquid handler deck.
-
Assay Execution (Automated):
-
The liquid handler dispenses 50 µL of assay buffer into all wells.
-
The liquid handler dispenses 25 µL of enzyme standards and samples into the appropriate wells.
-
The liquid handler dispenses 25 µL of the this compound substrate solution to all wells to initiate the reaction.
-
-
Kinetic Measurement: The microplate is automatically transferred to the integrated reader, and the absorbance at 405 nm is measured at regular intervals (e.g., every 30 seconds) for a specified duration.
-
Data Analysis: The rate of reaction (Vmax) is automatically calculated for each well by the reader's software. A standard curve of Vmax versus enzyme concentration is generated, and the concentrations of the unknown samples are determined.
Experimental Workflows
The following diagrams illustrate the workflows for both manual and automated assays.
References
- 1. Manual vs Electronic Pipetting Guide | Pros & Cons | FB Australia [fisherbiotec.com.au]
- 2. biomolecularsystems.com [biomolecularsystems.com]
- 3. Automated Liquid Handlers vs. Manual Pipetting: Pros and Cons [synapse.patsnap.com]
- 4. Choosing Between Manual and Automated Microplate Dispensers [labx.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimising automation of a manual enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 10. The contact activation and kallikrein/kinin systems: pathophysiologic and physiologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Urokinase activates the Jak/Stat signal transduction pathway in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 14. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of blood coagulation by the protein C anticoagulant pathway: novel insights into structure-function relationships and molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. The anticoagulant protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromogenic Substrate pGlu-Pro-Arg-MNA: A Comparative Guide for Researchers
For researchers and professionals in drug development engaged in the study of the protein C anticoagulant pathway, the selection of a sensitive and specific chromogenic substrate is critical for accurate enzymatic assays. This guide provides a comparative analysis of pGlu-Pro-Arg-MNA and its closely related analogue, S-2366 (pGlu-Pro-Arg-pNA), against other commercially available chromogenic substrates for activated protein C (APC). The data presented is based on a key peer-reviewed study and is intended to guide the selection of the most appropriate substrate for your research needs.
Performance Comparison of Chromogenic Substrates for Activated Protein C
The performance of a chromogenic substrate is determined by its specificity and sensitivity in measuring the activity of the target enzyme. In a comparative study by Sakata et al. (1990), the suitability of three different chromogenic substrates for the measurement of activated protein C was evaluated. The substrates analyzed were S-2366 (pGlu-Pro-Arg-pNA), CBS 65.25 (Lys-Pro-Arg-pNA), and SPECTROZYME PCa (Lys-Pro-Arg-pNA).[1] Given the structural similarity between this compound and S-2366, with the only difference being the chromogenic leaving group (-MNA vs. -pNA), the results for S-2366 are presented here as a strong proxy for the performance of this compound.
The study concluded that S-2366 demonstrated the highest specificity for activated protein C.[1] The other substrates, CBS 65.25 and SPECTROZYME PCa, were found to be unsuitable for this specific assay due to a detectable change in absorbance even in protein C deficient plasma, and a poor correlation between the amidolytic activity and the antigenicity of protein C as determined by EIA.[1]
| Substrate (Proxy) | Peptide Sequence | Suitability for Activated Protein C Assay | Key Findings |
| This compound (via S-2366) | pGlu-Pro-Arg | Most Suitable | High specificity for activated protein C; good correlation with protein C antigen levels.[1] |
| CBS 65.25 | Lys-Pro-Arg | Unsuitable | Change in absorbance detected in protein C deficient plasma; poor correlation with protein C antigen levels.[1] |
| SPECTROZYME PCa | Lys-Pro-Arg | Unsuitable | Change in absorbance detected in protein C deficient plasma; poor correlation with protein C antigen levels.[1] |
Experimental Protocol: Chromogenic Assay of Protein C Activity
The following is a detailed methodology for a chromogenic protein C activity assay, based on the principles described in the comparative study by Sakata et al. (1990).[1]
1. Principle: Protein C in a plasma sample is activated by a specific enzyme activator, Protac®, derived from the venom of the copperhead snake (Agkistrodon contortrix).[2][3][4][5] The resulting activated protein C (APC) then cleaves the chromogenic substrate, this compound (or S-2366), releasing the chromophore 4-methoxy-β-naphthylamine (MNA) or p-nitroaniline (pNA). The rate of release of the chromophore, measured spectrophotometrically at 405 nm, is directly proportional to the protein C activity in the sample.
2. Reagents and Materials:
-
Citrated platelet-poor plasma sample
-
Protein C activator (Protac®)
-
Chromogenic substrate (this compound or S-2366)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
Microplates or cuvettes
-
Incubator or water bath at 37°C
3. Assay Procedure:
-
Pre-warm all reagents and the microplate/cuvettes to 37°C.
-
Pipette the plasma sample into the wells of the microplate.
-
Add the protein C activator (Protac®) to each well to initiate the activation of protein C.
-
Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for complete activation of protein C.
-
Add the chromogenic substrate (this compound or S-2366) to each well to start the enzymatic reaction.
-
Immediately measure the change in absorbance at 405 nm over a specific time interval using a kinetic microplate reader. Alternatively, for an endpoint assay, stop the reaction after a fixed time with a suitable reagent (e.g., acetic acid) and measure the final absorbance.
-
Calculate the rate of substrate hydrolysis (ΔA/min).
-
Determine the protein C activity of the sample by comparing the rate of hydrolysis to a standard curve prepared using plasma with known protein C concentrations.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. camlab.co.uk [camlab.co.uk]
- 3. Fast functional protein C assay using Protac, a novel protein C activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protac Protein C Activator | Auxiliary Reagents - Activators [coachrom.com]
- 5. Enzyme Research | Protac Solution [enzymeresearch.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of pGlu-Pro-Arg-MNA: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory reagents are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of pGlu-Pro-Arg-MNA, a chromogenic substrate, drawing from general best practices for peptide-based compounds and laboratory chemical waste.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the following procedures are based on guidelines for handling and disposing of similar non-hazardous peptide-based reagents. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a substance-specific SDS from the supplier to ensure full compliance with local, state, and federal regulations.
Core Principles for Disposal
The primary guideline for the disposal of any chemical is to adhere to institutional and regulatory protocols. Most research peptides are typically disposed of as chemical waste.[1][2] It is crucial to consult your institution's EHS office for specific protocols tailored to your location and facilities. Never dispose of peptides in the regular trash or pour solutions down public drains.[1][2][3]
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment. This serves as the primary barrier against accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Protects against skin contact. |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound will depend on whether it is in solid (lyophilized powder) or liquid (solubilized) form.
1. Solid Waste Disposal (Unused Reagent and Contaminated Materials)
Solid waste includes unused or expired this compound powder, as well as contaminated items such as pipette tips, vials, and gloves.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Labeling: The container must be labeled as "Hazardous Waste" (or as required by your institution), listing the chemical name ("this compound") and the accumulation start date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
2. Liquid Waste Disposal (Solutions containing this compound)
Liquid waste includes any remaining solutions from experiments or stock solutions.
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the solvent used.
-
Labeling: Label the liquid waste container with "Hazardous Waste" (or as per institutional guidelines), the chemical name ("this compound"), the solvent(s), and the approximate concentration.
-
pH Neutralization (if applicable): If the solution is highly acidic or basic, it may require neutralization to a pH between 5.5 and 9.0 before disposal.[4] This should only be done if it is part of a standard laboratory procedure and you are trained to do so.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
-
Disposal: Arrange for pickup by your institution's EHS or hazardous waste contractor. Do not pour liquid peptide waste down the drain unless explicitly permitted by your institution's EHS for non-hazardous substances.[1]
Emergency Spill Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: If not already wearing it, put on the required PPE.
-
Contain the Spill:
-
Solid Spills: Gently cover the spilled powder with a damp paper towel to avoid generating dust. Carefully sweep the material into a designated waste container.
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the spill.
-
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent (e.g., a 10% bleach solution followed by water, or as recommended by your EHS).
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling pGlu-Pro-Arg-MNA
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of the chromogenic substrate pGlu-Pro-Arg-MNA and its potential cleavage product, 4-methoxy-2-naphthylamine (B556539) (MNA). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Overview and Hazards
This compound is a peptide substrate used in chromogenic assays.[1][2] While the peptide itself is not classified as a hazardous substance, its enzymatic cleavage can release 4-methoxy-2-naphthylamine (MNA). MNA is classified as a hazardous substance with the following potential health and environmental effects:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Carcinogenicity: May cause cancer.[3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3]
Therefore, all handling and disposal procedures must account for the potential presence of MNA.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound and materials potentially containing its cleavage product, MNA.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact with the peptide and potential MNA. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of solutions containing the peptide or MNA. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended when handling the solid form to avoid inhalation of dust particles, and when there is a risk of aerosol generation. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Note: Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) for the most up-to-date information.
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Detailed Protocols
4.1. Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area.[4][5] For handling the solid compound, it is recommended to use a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[3][5]
-
Storage: Store the solid material in a tightly sealed container in a cool, well-ventilated area.[4] Recommended storage temperature is -20°C for long-term stability.
4.2. Disposal Plan
-
Waste Collection: All waste materials, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Treatment: Due to the potential presence of MNA, which is toxic to aquatic life, do not dispose of this material down the drain.[3]
-
Final Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office, following all local, state, and federal regulations for carcinogenic and environmentally hazardous materials.[3][5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting.[5]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
